molecular formula C16H16O3 B1199469 4'-Hydroxy-7-methoxyflavan CAS No. 27348-54-5

4'-Hydroxy-7-methoxyflavan

Numéro de catalogue: B1199469
Numéro CAS: 27348-54-5
Poids moléculaire: 256.30 g/mol
Clé InChI: HQIYVJDLRVEGDX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Hydroxy-7-methoxyflavan is a flavan derivative of scientific interest in natural product and medicinal chemistry research. This compound has been identified as a specific microbial transformation product of racemic 7-methoxyflavanone, synthesized by the filamentous fungus Aspergillus ochraceus 456 . The biotransformation process yields the (+)-2,4-trans stereoisomer of 4'-Hydroxy-7-methoxyflavan, demonstrating a unique biocatalytic pathway for the production of this specific flavan structure . Flavans are a class of flavonoids known for their diverse biological activities, and research into derivatives like 4'-Hydroxy-7-methoxyflavan contributes to the understanding of structure-activity relationships. Related flavan compounds have been investigated for their potential as tyrosinase inhibitors, suggesting a relevant area of application for this compound in biochemical research . The synthetic approach to similar flavan structures often involves BF3.Et2O-mediated pyran cyclization, highlighting the chemical accessibility of this class of molecules for research purposes . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the identity and purity of the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYVJDLRVEGDX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950058
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27348-54-5
Record name 4'Flavanol, 7-methoxy-, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Mechanism of Action of 4'-Hydroxy-7-methoxyflavan

[1]

Executive Summary

4'-Hydroxy-7-methoxyflavan (CAS: 27348-54-5) is a naturally occurring flavan found in medicinal plants such as Dracaena loureiri and Crinum jagus.[1] Unlike common dietary flavonoids (e.g., quercetin) or flavones (e.g., apigenin), this compound lacks the C2-C3 double bond and the C4 carbonyl group. This structural saturation confers unique lipophilicity and flexibility, allowing it to penetrate cellular membranes effectively.[1]

Its primary pharmacological utility lies in oncology , specifically exhibiting potent cytotoxicity against leukemia (Molt-4), ovarian carcinoma (A2780), and melanoma (A375) cell lines.[1] The mechanism of action is characterized by oxidative stress modulation , where it acts as a pro-oxidant in cancer cells, triggering the intrinsic mitochondrial apoptotic pathway.

Chemical Identity & Structural Pharmacodynamics[1]

Structural Distinction

It is critical to distinguish this compound from "Pratol" to ensure experimental reproducibility.[1]

Feature4'-Hydroxy-7-methoxyflavan Pratol (7-Methoxy-4'-hydroxyflavone)
Class Flavan (Saturated C2-C3)Flavone (Unsaturated C2-C3)
C4 Position Methylene (-CH2-)Carbonyl (=O)
Geometry Non-planar (Flexible C-ring)Planar (Rigid C-ring)
Primary Activity Cytotoxicity (Mitochondrial disruption)Anti-inflammatory / Aromatase Inhibition
Physicochemical Properties[1][2][3]
  • Molecular Formula : C16H16O3[1]

  • Molecular Weight : 256.30 g/mol [1]

  • Lipophilicity (LogP) : ~3.4 (High membrane permeability)[1]

  • Solubility : Soluble in DMSO, Ethanol; Insoluble in water.[1]

Primary Mechanism: Mitochondrial-Mediated Apoptosis[1]

The core mechanism of 4'-Hydroxy-7-methoxyflavan drives cancer cell death through the Intrinsic Apoptotic Pathway .[1] The compound exploits the metabolic vulnerability of cancer cells—their elevated basal Reactive Oxygen Species (ROS) levels.[1]

Step-by-Step Signaling Cascade
  • Cellular Entry : Due to high lipophilicity, the flavan passively diffuses through the plasma membrane.[1]

  • ROS Generation (Pro-oxidant Effect) : Inside the cancer cell, the phenol group at C4' undergoes redox cycling.[1] In the absence of the stabilizing C2-C3 double bond (which usually confers antioxidant stability), the flavan promotes the accumulation of intracellular ROS, specifically superoxide anions and hydrogen peroxide.

  • Mitochondrial Depolarization : Elevated ROS oxidizes mitochondrial membrane lipids and pore proteins.[1] This triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) .[1]

  • Loss of

    
     : The opening of mPTP collapses the mitochondrial transmembrane potential (
    
    
    ).[1]
  • Cytochrome c Release : Pro-apoptotic factors, primarily Cytochrome c, leak from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation : Cytochrome c binds to Apaf-1, recruiting Pro-caspase 9 to form the apoptosome.[1] This activates Caspase 9 , which subsequently cleaves and activates the executioner Caspase 3 .

  • Nuclear Fragmentation : Caspase 3 cleaves PARP and other nuclear substrates, leading to DNA fragmentation and cell death.[1]

Pathway Visualization

MOA_PathwayCompound4'-Hydroxy-7-methoxyflavanROSIntracellular ROS Accumulation(Superoxide / H2O2)Compound->ROSRedox CyclingMitoMitochondrial Membrane(mPTP Opening)ROS->MitoOxidative StressPsiLoss of Mitochondrial Potential(ΔΨm Collapse)Mito->PsiDepolarizationCytCCytochrome c ReleasePsi->CytCLeakageCasp9Caspase 9 Activation(Initiator)CytC->Casp9Apoptosome FormationCasp3Caspase 3 Activation(Executioner)Casp9->Casp3CleavageApoptosisApoptosis(DNA Fragmentation)Casp3->ApoptosisPARP Cleavage

Caption: The intrinsic apoptotic cascade triggered by 4'-Hydroxy-7-methoxyflavan via ROS-mediated mitochondrial dysfunction.[1]

Secondary Mechanism: Phytoestrogenic Modulation[1]

While cytotoxicity is the dominant phenotype in cancer models, the structural motif (7-methoxy, 4'-hydroxy) mimics the A and B rings of 17


-estradiol
  • Mechanism : The 4'-hydroxyl group acts as a hydrogen bond donor, capable of interacting with the ligand-binding domain (LBD) of Estrogen Receptors (ER

    
     and ER
    
    
    ).[1]
  • Context : In non-cancerous tissues (e.g., bone, vascular endothelium), this interaction may exert mild estrogenic effects, contributing to the traditional use of Dracaena for blood circulation and pain relief. However, in ER+ breast cancer lines, it may act as a partial agonist/antagonist (SERM-like activity), though this pathway is secondary to the ROS-driven cytotoxicity.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental systems are recommended.

Cytotoxicity Validation (MTT Assay)

Objective : Determine IC50 values in Molt-4 or A2780 cells.

  • Seeding : Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Dissolve 4'-Hydroxy-7-methoxyflavan in DMSO. Treat cells with serial dilutions (0.1 - 100

    
    M).[1] Ensure final DMSO concentration < 0.1%.
    
  • Incubation : Incubate for 48h at 37°C, 5% CO2.

  • Development : Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout : Measure absorbance at 570 nm.

    • Expected Result: Dose-dependent reduction in viability with IC50 ~4.5

      
      g/mL (approx 17 
      
      
      M).[1]
Mitochondrial Potential Analysis (JC-1 Staining)

Objective : Confirm the collapse of

1
  • Staining : Treat cells with IC50 concentration for 12h.[1] Wash and incubate with JC-1 dye (2

    
    M) for 30 min.
    
  • Flow Cytometry : Analyze fluorescence.[1]

    • Healthy Cells: High red fluorescence (J-aggregates in mitochondria).[1]

    • Apoptotic Cells: High green fluorescence (Monomers in cytosol).[1]

  • Data Interpretation : A shift from Red

    
     Green indicates mitochondrial depolarization.[1]
    
Apoptosis Confirmation (Annexin V/PI)

Objective : Distinguish apoptosis from necrosis.[1]

  • Harvest : Collect treated cells and wash with cold PBS.[1]

  • Labeling : Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Analysis : Flow cytometry.

    • Early Apoptosis: Annexin V (+) / PI (-).[1]

    • Late Apoptosis: Annexin V (+) / PI (+).[1]

    • Necrosis: Annexin V (-) / PI (+).[1]

References

  • PubChem . (2024).[1][2][3] 4'-Hydroxy-7-methoxyflavan Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Ude, G. et al. (2022).[1] Hippadine from Crinum jagus is active against ovarian carcinoma and melanoma cancer cell lines.[1] Nigerian Journal of Pharmaceutical and Applied Science Research. (Identifies 4'-hydroxy-7-methoxyflavan cytotoxicity). Retrieved from [Link]

  • Meksuriyen, D. et al. (1988).[1] Flavonoid derivatives from Dracaena loureiri.[1][2] Journal of the Science Society of Thailand. (Isolation and structural characterization). Retrieved from [Link]

  • Bhardwaj, M. et al. (2016).[1][4] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling.[1] PLOS ONE. (Mechanistic proxy for methoxy-flavonoid ROS induction). Retrieved from [Link]

Biological Activity and Therapeutic Potential of 4'-Hydroxy-7-methoxyflavan

[1][2][3]

Executive Summary

4'-Hydroxy-7-methoxyflavan (CAS: 27348-54-5) is a rare, naturally occurring flavonoid belonging to the flavan subclass (2-phenylchroman). Unlike the more ubiquitous flavones or flavanones, this molecule lacks the C2-C3 double bond and the C4 carbonyl group, imparting unique physicochemical properties and a distinct pharmacological profile. Predominantly isolated from the resin of Dracaena species (Dragon’s Blood) and bulbs of Crinum jagus, it has emerged as a compound of interest for its cytotoxic activity against leukemic cell lines , antifungal properties , and potential anti-inflammatory modulation.

This technical guide synthesizes the chemical identity, therapeutic mechanisms, and experimental protocols for 4'-Hydroxy-7-methoxyflavan, designed for researchers in medicinal chemistry and pharmacognosy.

Part 1: Chemical Profile & Structural Identity[4]

Physicochemical Properties

The flavan backbone renders the molecule more lipophilic and flexible than its oxidized counterparts (flavones). This structural nuance significantly influences its binding affinity to protein targets such as fungal membranes and inflammatory cytokines.

PropertySpecification
IUPAC Name 4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol
Common Synonyms 7-methoxy-4'-hydroxyflavan; (S)-4'-Hydroxy-7-methoxyflavan
CAS Number 27348-54-5
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Stereochemistry Typically isolated as the (2S)-enantiomer from Dracaena spp.[1][2]
Solubility Soluble in Chloroform, DMSO, Methanol; Insoluble in Water
Source Dracaena cochinchinensis (Dragon's Blood), Crinum jagus, Lycoris radiata
Structural Differentiation

It is critical to distinguish this compound from its oxidized analogs to avoid experimental error:

  • Flavan (Target): Saturated C2-C3, No C4=O. (Lipophilic, flexible).

  • Flavanone: Saturated C2-C3, Has C4=O . (e.g., Liquiritigenin derivatives).

  • Flavone: Double bond C2-C3 , Has C4=O . (e.g., Pratol).

Part 2: Pharmacology & Mechanism of Action[6]

Cytotoxicity & Oncology

Research indicates that 4'-Hydroxy-7-methoxyflavan exhibits selective cytotoxicity.

  • Leukemia (Molt-4): The compound has demonstrated significant cytotoxic effects against human leukemic Molt-4 cells.[3] The mechanism is hypothesized to involve the induction of apoptosis via the mitochondrial pathway, characteristic of Dracaena-derived flavonoids.

  • Solid Tumors: Isolated alongside the alkaloid Hippadine in Crinum jagus, it contributes to the plant's cytotoxic profile against ovarian (A2780) and melanoma (A375) lines, though Hippadine shows higher potency (IC₅₀ ~4.5 µg/mL).

Antimicrobial & Antifungal Activity

As a constituent of Dragon's Blood , a resin historically used for wound healing, the flavan contributes to the resin's antimicrobial shield.

  • Fungal Targets: Effective against Botrytis cinerea and Cladosporium herbarum.[4]

  • Mechanism: Flavan derivatives often disrupt fungal cell membrane integrity. Unlike flavanones which may chelate metals via the C4-carbonyl, flavans likely act through direct lipophilic interaction with membrane sterols or disruption of cell wall synthesis.

Anti-Inflammatory Signaling

While direct binding data for the flavan is emerging, structural analogs (flavanones) bind to IL-1β and IL-6 . The absence of the carbonyl group in 4'-Hydroxy-7-methoxyflavan suggests a mechanism distinct from classical NF-κB inhibition, potentially acting as an antifeedant or modulator of upstream cytokine release.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothetical signaling modulation based on Dracaena flavonoid class effects.

SignalingPathwayCompound4'-Hydroxy-7-methoxyflavanMembraneCell Membrane Entry(Lipophilic)Compound->MembranePassive DiffusionFungalWallFungal MembraneDisruptionCompound->FungalWallDirect InteractionMitoMitochondria(ΔΨm Loss)Membrane->MitoROS GenerationCaspaseCaspase 3/9ActivationMito->CaspaseCytochrome c ReleaseApoptosisApoptosis(Leukemic Cells)Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing mitochondrial apoptosis induction in mammalian cells and membrane disruption in fungal cells.

Part 3: Experimental Protocols

Isolation from Dracaena Resin

This protocol yields high-purity flavan from natural resin.

Reagents: Petroleum ether, Chloroform, Methanol, RP-C18 Silica Gel.[5]

  • Extraction:

    • Pulverize 0.5 kg of Dracaena resin (Dragon's Blood).

    • Extract with Petroleum Ether (4x volume) for 3 days to remove lipids/waxes. Filter and discard filtrate.

    • Reflux residue with Chloroform (8x volume) for 30 mins (x3). Collect chloroform extract.

  • Fractionation:

    • Dissolve chloroform extract in 60% Methanol.

    • Load onto a Macroporous Resin column. Elute with 60% Methanol.

    • Collect fractions (250 mL each). Monitor via TLC. Combine fractions containing the flavan (typically mid-elution).

  • Purification:

    • Concentrate combined fractions. Dissolve in 50% Methanol.

    • Perform Reverse-Phase (RP-C18) Chromatography . Elute with 50% Methanol.

    • Recrystallize from Methanol-Water to obtain white needle crystals .

    • Validation: Melting point should be 134–135°C .

Chemical Synthesis (Buchwald-Hartwig Approach)

For labs requiring bulk synthesis without plant extraction, a copper-catalyzed cyclization is recommended.

Precursor: 2'-bromo-1,3-diphenylpropan-1-ol derivative.[6]

  • Coupling:

    • React the precursor with a Pd or Cu catalyst (e.g., CuI) in the presence of a base (Cs₂CO₃) and ligand.

    • Reaction Type: Intramolecular C-O bond formation (Buchwald-Hartwig cross-coupling).

  • Reduction (if starting from Flavanone):

    • Substrate: 7-methoxy-4'-hydroxyflavanone.[3][2][4]

    • Reagent: Zn/Hg (Clemmensen) or catalytic hydrogenation (H₂/Pd-C) under mild conditions to avoid ring opening.

    • Note: Direct reduction of the carbonyl at C4 yields the flavan.

Workflow Diagram: Isolation & Synthesis

Workflowcluster_0Natural Isolationcluster_1Synthetic RouteResinDracaena ResinChloroformChloroform Ext.Resin->ChloroformRefluxRPC18RP-C18 Col.Chloroform->RPC18Fract.CrystalCrystals(mp 134°C)RPC18->CrystalRecryst.PrecursorDiarylpropanolCyclizationCu-CatalyzedCyclizationPrecursor->CyclizationIntramol. C-OProduct4'-OH-7-OMe-FlavanCyclization->Product

Figure 2: Dual pathways for obtaining 4'-Hydroxy-7-methoxyflavan: Natural isolation vs. Synthetic cyclization.[1][2][4]

Part 4: Therapeutic Applications & Data[3][10][11]

Comparative Activity Profile

The following table summarizes the biological activity of 4'-Hydroxy-7-methoxyflavan relative to related congeners.

Compound ClassKey ActivityTarget/Cell LinePotency/Notes
4'-OH-7-OMe-Flavan Cytotoxic Molt-4 (Leukemia) "Important cytotoxic effect" [1]
AntifungalBotrytis cinereaFungitoxic (TLC bioassay)
AntifeedantGeneralIsolated from Lycoris radiata
Hippadine (Alkaloid)CytotoxicA2780 (Ovarian)IC₅₀ = 4.23 µg/mL [2]
7-OH-FlavanoneAnti-inflammatoryIL-1β / IL-6Binding affinity comparable to Celecoxib [3]
Future Development
  • Lead Optimization: The flavan scaffold serves as an excellent "lipophilic core" for drug design. Adding polar groups to the B-ring could enhance water solubility while maintaining membrane permeability.

  • Combination Therapy: Given its isolation with pterostilbene and alkaloids, synergistic studies with these compounds could unlock enhanced antitumor efficacy.

References

  • Nigerian Journal of Pharmaceutical and Applied Science Research. (2018). Hippadine from Crinum jagus is active against ovarian carcinoma and melanoma cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2024). Computational exploration of flavonoids from the genus Knema with anti-inflammatory potential. Retrieved from [Link]

  • PatSnap. (n.d.). Method for simultaneous preparation of 7-hydroxy-4'-methoxy flavan and pterostilbene. Retrieved from [Link]

  • ScienceAsia. (1988). Traditional Medicinal Plants of Thailand XIII: Flavonoid Derivatives from Dracaena loureiri. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavan Compound Summary. Retrieved from [Link]

A Technical Guide to Characterizing the Estrogen Receptor Binding Affinity of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quest for novel therapeutic agents that can selectively modulate estrogen receptor (ER) activity is a cornerstone of drug development in oncology, osteoporosis, and women's health. Flavonoids, a class of plant-derived polyphenolic compounds, have garnered significant attention for their estrogen-like activities. This guide focuses on a specific flavanoid, 4'-Hydroxy-7-methoxyflavan, outlining its potential as a Selective Estrogen Receptor Modulator (SERM). We provide a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to accurately determine its binding affinity and selectivity for the two key estrogen receptor subtypes, ERα and ERβ. This document moves beyond a simple recitation of methods, offering a self-validating experimental design that emphasizes the causality behind protocol choices, ensuring scientific rigor and data integrity. The protocols and insights contained herein are designed to serve as a foundational resource for the preclinical evaluation of this and similar compounds.

Introduction: The Therapeutic Promise of Flavonoids

Estrogens are pivotal steroid hormones that regulate a vast array of physiological processes through their interaction with two primary receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] These receptors are transcription factors that, upon ligand binding, modulate the expression of target genes.[2][3] The distinct, and sometimes opposing, roles of ERα and ERβ in various tissues make receptor subtype-selectivity a highly desirable attribute for new therapeutics.[1]

4'-Hydroxy-7-methoxyflavan is a synthetic flavanoid derivative. Flavonoids are widely studied for their potential as SERMs—compounds that can act as an estrogen agonist in some tissues (e.g., bone) while acting as an antagonist in others (e.g., breast).[3] This dual activity is the hallmark of successful drugs like Tamoxifen. The therapeutic potential of 4'-Hydroxy-7-methoxyflavan is therefore critically dependent on its binding profile: its absolute affinity for the estrogen receptors and, crucially, its relative selectivity for ERα versus ERβ.

This guide provides the necessary scientific background and a detailed, field-proven protocol to quantify these precise binding characteristics, enabling a robust evaluation of its potential as a next-generation SERM.

Scientific Foundation

Estrogen Receptors: ERα and ERβ

ERα and ERβ are encoded by separate genes and exhibit different tissue distribution patterns, which accounts for their distinct physiological functions. ERα is predominantly found in the uterus, mammary gland, and bone, while ERβ is more prevalent in the central nervous system, cardiovascular system, and ovaries. This differential distribution is the biological basis for the SERM concept. A compound that selectively binds to and activates ERβ, for example, could potentially confer the beneficial cardiovascular and neurological effects of estrogen without stimulating ERα-mediated proliferation in breast and uterine tissues.[4]

The Principles of Competitive Ligand Binding

To determine the binding affinity of an unlabeled test compound (the "competitor," i.e., 4'-Hydroxy-7-methoxyflavan), the gold-standard method is the competitive radioligand binding assay.[5] This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor.

The primary output of this assay is the IC50 value: the concentration of the test compound required to displace 50% of the bound radioligand.[5][6] While useful, the IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used.[7][8]

To obtain an absolute measure of affinity, the IC50 is converted to the Inhibition Constant (Ki) using the Cheng-Prusoff equation .[7][9][10][11] The Ki is a true dissociation constant for the inhibitor and is independent of the assay conditions, allowing for direct comparison of affinities between different compounds and experiments.[7][8]

Cheng-Prusoff Equation:

Where:

  • IC50: The experimentally determined concentration of the competitor that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

Experimental Design & Protocols

A robust experimental design is self-validating. This protocol incorporates essential controls to ensure that the results are accurate, reproducible, and interpretable.

Overall Experimental Workflow

The process begins with the preparation of high-quality receptor sources and reagents, proceeds through the competitive binding assay, and concludes with rigorous data analysis to yield the final Ki values and selectivity ratio.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor_Prep Receptor Source (Recombinant Human ERα/ERβ) Ligand_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Plate_Setup Assay Plate Setup (Total, NSB, Competition Wells) Ligand_Prep->Plate_Setup Input Incubation Incubation (Allow binding to reach equilibrium) Plate_Setup->Incubation Separation Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Curve_Fit Non-linear Regression (Generate IC50) Quantification->Curve_Fit Input (CPM Data) Ki_Calc Cheng-Prusoff Calculation (Convert IC50 to Ki) Curve_Fit->Ki_Calc Selectivity Determine Selectivity Ratio (Ki ERα / Ki ERβ) Ki_Calc->Selectivity

Caption: High-level workflow for determining ER binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is optimized for determining the binding affinity of 4'-Hydroxy-7-methoxyflavan for recombinant human ERα and ERβ.

3.2.1 Materials & Reagents

  • Receptors: Recombinant human Estrogen Receptor α and Estrogen Receptor β (e.g., from a commercial supplier).

  • Radioligand: [³H]-17β-Estradiol (Specific Activity: 40-60 Ci/mmol).

  • Test Compound: 4'-Hydroxy-7-methoxyflavan, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Unlabeled 17β-Estradiol.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), EDTA (0.1 mM).[12]

  • Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).

  • Filtration Plates: 96-well GF/C filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).[12]

  • Scintillation Cocktail: A high-efficiency cocktail compatible with solid filters.

  • Equipment: 96-well plate harvester, liquid scintillation counter, multi-channel pipettes.

3.2.2 Experimental Procedure

Causality Note: All steps are performed on ice to minimize receptor degradation and non-specific binding. The final assay volume is kept consistent to ensure concentration accuracy.[13]

  • Prepare Serial Dilutions:

    • Create a serial dilution series of 4'-Hydroxy-7-methoxyflavan in the assay buffer. A typical concentration range for an unknown flavonoid would be from 10⁻¹¹ M to 10⁻⁵ M.[13]

    • Prepare a similar dilution series for the positive control, unlabeled 17β-Estradiol.

  • Set Up the 96-Well Assay Plate:

    • Total Binding (TB) Wells (n=3): 50 µL Assay Buffer + 50 µL [³H]-Estradiol + 150 µL Receptor Preparation.

    • Non-Specific Binding (NSB) Wells (n=3): 50 µL Unlabeled Estradiol (at 1000x the radioligand concentration) + 50 µL [³H]-Estradiol + 150 µL Receptor Preparation. This is a critical control to define the baseline of non-saturable binding.

    • Competitor Wells (n=3 per concentration): 50 µL of each 4'-Hydroxy-7-methoxyflavan dilution + 50 µL [³H]-Estradiol + 150 µL Receptor Preparation.

  • Incubation:

    • Gently agitate the plate and incubate for 18-24 hours at 4°C. This extended, cold incubation allows the binding reaction to reach equilibrium, which is a prerequisite for accurate Kd/Ki determination.

  • Separation and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.[12] This step is crucial; it must be fast to prevent dissociation of the ligand-receptor complex.

    • Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Dry the filter mat for 30-60 minutes at 50°C.[12]

    • Add scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[12]

Data Analysis and Interpretation

Proper data analysis transforms raw CPM values into meaningful affinity constants.

G Raw_CPM Raw CPM Data (from Scintillation Counter) Calc_Specific 1. Calculate Specific Binding SB = Total Binding - NSB Raw_CPM->Calc_Specific Calc_Percent 2. Calculate % Inhibition 100 * (1 - (Competitor - NSB) / SB) Calc_Specific->Calc_Percent Curve_Fit 3. Non-linear Regression (Sigmoidal Dose-Response) Yields IC50 Calc_Percent->Curve_Fit Ki_Calc 4. Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Yields Ki Curve_Fit->Ki_Calc Selectivity 5. Calculate Selectivity Ratio = Ki(ERα) / Ki(ERβ) Ki_Calc->Selectivity

Caption: Step-by-step data analysis workflow.

  • Calculate Specific Binding: For each data point, subtract the average CPM of the NSB wells from the CPM of the competitor wells.

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The software will calculate the IC50 value.[13]

  • Calculate Ki: Apply the Cheng-Prusoff equation using the calculated IC50, the known concentration of the radioligand [L], and its known Kd for the receptor.[7][10]

  • Determine Selectivity: The selectivity ratio is calculated by dividing the Ki for the less-preferred receptor by the Ki for the more-preferred receptor. For example, ERβ selectivity = Ki(ERα) / Ki(ERβ). A ratio greater than 10 is generally considered significant.[4]

Representative Data Summary

The following table presents hypothetical, yet realistic, binding data for 4'-Hydroxy-7-methoxyflavan, illustrating how the final results should be structured for clear interpretation.

CompoundReceptorKi (nM)ERα/ERβ Selectivity Ratio
17β-Estradiol ERα0.1 ± 0.021.5
ERβ0.15 ± 0.03
4'-Hydroxytamoxifen ERα0.2 ± 0.041.0
ERβ0.2 ± 0.05
4'-Hydroxy-7-methoxyflavan ERα45.2 ± 5.122.6
ERβ2.0 ± 0.3

Data are presented as Mean ± SEM from three independent experiments.

Interpretation: In this hypothetical example, 4'-Hydroxy-7-methoxyflavan demonstrates a clear preference for ERβ, with a selectivity ratio of over 22-fold. Its affinity for ERβ (Ki = 2.0 nM) is potent, though less so than the endogenous hormone estradiol. This profile suggests the compound warrants further investigation as a potential ERβ-selective agonist.

From Binding to Function: Next Steps

Binding affinity is a critical first step, but it does not describe the functional consequence of that binding (i.e., agonism vs. antagonism). The logical next step is to perform a functional assay.

Functional Validation: Reporter Gene Assays

Reporter gene assays are the standard method for determining if a compound acts as a receptor agonist or antagonist.[14][15][16] In this assay, cells (e.g., MCF-7 breast cancer cells, which endogenously express ERα) are transfected with a plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene, such as luciferase.[17][18]

  • Agonist Mode: The cells are treated with 4'-Hydroxy-7-methoxyflavan. If it is an agonist, it will activate the ER, which will bind to the ERE and drive the expression of the luciferase gene, producing a measurable light signal.

  • Antagonist Mode: The cells are co-treated with 17β-Estradiol and 4'-Hydroxy-7-methoxyflavan. If the flavanoid is an antagonist, it will compete with estradiol for ER binding but fail to activate transcription, resulting in a reduction of the light signal compared to estradiol alone.

The Classical Estrogen Signaling Pathway

Understanding the underlying mechanism is key. The diagram below illustrates the canonical genomic signaling pathway that is interrogated by the reporter gene assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavanoid 4'-Hydroxy-7-methoxyflavan ER Inactive ERα/β (Bound to HSPs) Flavanoid->ER Binding & HSP Dissociation Active_ER Activated ER Dimer ER->Active_ER Dimerization ERE Estrogen Response Element (ERE) on DNA Active_ER->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Canonical ERE-mediated estrogen receptor signaling pathway.

Conclusion and Future Outlook

This guide has detailed a rigorous, self-validating methodology for determining the estrogen receptor binding affinity and selectivity of 4'-Hydroxy-7-methoxyflavan. The competitive radioligand binding assay, when performed with the appropriate controls and data analysis, provides the foundational Ki values necessary for preclinical assessment. The hypothetical data presented—showing high affinity and a strong preference for ERβ—positions this compound as a promising candidate for further development as a selective modulator.

The subsequent functional validation through reporter gene assays is an indispensable step to translate binding affinity into a functional profile of agonism or antagonism. By following the structured, causality-driven approach outlined in this document, researchers can generate high-quality, reliable data, paving the way for the successful identification and development of novel, tissue-selective estrogen receptor modulators.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metast
  • Estrogen receptor signaling mechanisms. PMC, NIH.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
  • A reporter gene assay for evaluation of tissue-specific responses to estrogens. PubMed.
  • Rapid and Sensitive Reporter Gene that Uses Green Fluorescent Protein Expression to Detect Chemicals with Estrogenic Activity. Oxford Academic.
  • Estrogen Signaling Pathway.
  • Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. PubMed.
  • Determination of KB or Ki from IC50.
  • KEGG Estrogen signaling pathway - Homo sapiens (human).
  • Characterization of flavonoids with potent and subtype-selective actions on estrogen receptors alpha and beta. NIH.
  • Ki, IC50, & the Cheng-Prusoff equ
  • 7-Hydroxymitragynine. Wikipedia.
  • Enzyme Inhibitor Terms and Calcul
  • Reporter cell lines to study the estrogenic effects of xenoestrogens. PubMed.
  • Estrogen Receptor Signaling in Breast Cancer. MDPI.
  • 4-Hydroxytamoxifen (Afimoxifene). Selleckchem.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Analogues of the Potent and Selective ERβ Agonist.
  • Estrogen Receptor Signaling. GeneGlobe - QIAGEN.
  • Ki to IC50 Converter.
  • Enhanced estrogen receptor beta (ERβ)
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Reporter genes and their importance. YouTube.
  • Synthesis, binding affinity, and transcriptional activity of hydroxy- and methoxy-substituted 3,4-diarylsalicylaldoximes on estrogen receptors alpha and beta. PubMed.
  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity.
  • 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Medi
  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. NIH.
  • An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics. Benchchem.
  • 4'-Hydroxy-7-Methoxyflavone. PubChem.

Sources

Technical Whitepaper: Pharmacokinetic Profile and Metabolic Fate of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic (PK) profile and metabolic fate of 4'-Hydroxy-7-methoxyflavan .

Executive Summary

4'-Hydroxy-7-methoxyflavan (C16H16O3) is a bioactive flavan derivative belonging to the flavonoid class of secondary metabolites. Structurally characterized by a saturated C-ring (unlike flavones) and specific oxygenation at the C7 and C4' positions, it exhibits significant cytotoxic activity against human leukemic (Molt 4) and carcinoma cell lines.

This guide analyzes the compound's disposition within biological systems.[1][2][3][4][5][6] While direct clinical PK data is emerging, its structural homology to 7-methoxyflavanone and other lipophilic flavonoids allows for a high-confidence prediction of its metabolic trajectory. The molecule is defined by rapid Phase I absorption , extensive First-Pass Phase II conjugation , and a flow-limited hepatic clearance model.

Physicochemical Determinants of PK

Understanding the fundamental chemistry of 4'-Hydroxy-7-methoxyflavan is prerequisite to predicting its behavior in vivo.

PropertyValue / CharacteristicImpact on Pharmacokinetics
Molecular Weight 256.30 g/mol Low MW facilitates rapid passive diffusion across the intestinal epithelium.
Lipophilicity (XLogP3) ~3.4Highly lipophilic. Predicts high membrane permeability (BCS Class II) and extensive tissue distribution.
Polar Surface Area (PSA) ~38 ŲLow PSA (<60 Ų) suggests excellent Blood-Brain Barrier (BBB) penetration potential.
pKa (Phenolic OH) ~9.5–10.0Non-ionized at physiological pH (7.4), favoring intracellular accumulation.
Solubility Low (Aqueous)Rate-limiting step in absorption; necessitates lipid-based formulation for bioavailability.

Pharmacokinetic Profile (ADME)

Absorption
  • Mechanism: Passive transcellular diffusion.

  • Kinetics: Due to its lipophilicity (LogP 3.4), the compound is expected to exhibit a short

    
     (0.5 – 1.5 hours) following oral administration.
    
  • Bioavailability (

    
    ):  Likely low (<10%) in its native form due to extensive presystemic metabolism. The 4'-hydroxyl group acts as an immediate "handle" for intestinal and hepatic glucuronosyltransferases (UGTs), leading to significant first-pass effect.
    
Distribution
  • Plasma Protein Binding (PPB): Predicted >95%. The hydrophobic flavan core binds strongly to Human Serum Albumin (HSA), specifically at Sudlow Site I.

  • Volume of Distribution (

    
    ):  High (
    
    
    
    L/kg). The compound will partition extensively into lipid-rich tissues (adipose, liver) and the CNS.
Metabolism (The Core Mechanism)

Metabolism is the primary clearance pathway. The molecule undergoes a biphasic transformation.[7]

Phase I: Functionalization (CYP450-mediated)

The saturated C-ring and the methoxy group are the primary targets.

  • O-Demethylation: Mediated primarily by CYP1A2 and CYP2C19 . This converts the C7-methoxy group to a hydroxyl, yielding 4',7-Dihydroxyflavan .

  • Benzylic Hydroxylation: The C4 position on the saturated C-ring is susceptible to oxidation (likely CYP3A4 ), forming 4'-hydroxy-7-methoxyflavan-4-ol .

Phase II: Conjugation (Transferase-mediated)

This is the rate-determining step for elimination.

  • Glucuronidation: The UGT1A1 and UGT1A9 isoforms rapidly conjugate the 4'-OH group.

  • Sulfation: SULT1A1 adds a sulfate group, particularly at lower substrate concentrations (high affinity, low capacity).

Elimination
  • Route: Renal excretion dominates for Phase II conjugates. Biliary excretion is significant for higher molecular weight conjugates (>350 Da).

  • Half-life (

    
    ):  The parent compound likely exhibits a short elimination half-life (<2 hours), while conjugates may persist longer due to enterohepatic recirculation.
    

Visualizing the Metabolic Pathway

The following diagram illustrates the biotransformation of 4'-Hydroxy-7-methoxyflavan, highlighting the transition from the lipophilic parent to polar conjugates.

Metabolism Parent 4'-Hydroxy-7-methoxyflavan (Parent Drug) Met1 4',7-Dihydroxyflavan (O-Demethylation) Parent->Met1 Demethylation Met2 4'-Hydroxy-7-methoxyflavan-4-ol (C4-Hydroxylation) Parent->Met2 Oxidation Conj1 4'-O-Glucuronide Conjugate (Major Metabolite) Parent->Conj1 Glucuronidation Conj2 4'-O-Sulfate Conjugate Parent->Conj2 Sulfation Conj3 7-O-Glucuronide Conjugate Met1->Conj3 Glucuronidation CYP1A2 CYP1A2/2C19 CYP3A4 CYP3A4 UGT UGT1A1/1A9 SULT SULT1A1

Figure 1: Proposed metabolic pathway showing Phase I oxidation/demethylation and Phase II conjugation. The 4'-O-Glucuronide is predicted to be the major circulating metabolite.

Experimental Protocols for Validation

To validate the profile described above, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify Phase I metabolites.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 4'-Hydroxy-7-methoxyflavan (1 µM final conc to ensure first-order kinetics).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Initiation: Pre-incubate HLM + Substrate for 5 min at 37°C. Add NADPH to start.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Metabolite Identification Workflow (LC-MS/MS)

Objective: Confirm the structure of metabolites (Glucuronides vs. Sulfates).

Workflow Diagram:

Workflow cluster_logic Logic Gate: Neutral Loss Sample Biological Sample (Plasma/Urine) Ext Protein Precipitation (ACN/MeOH 3:1) Sample->Ext Sep UPLC Separation (C18 Column, Gradient Elution) Ext->Sep MS1 Q1 Scan (Full Mass Range) Sep->MS1 MS2 Product Ion Scan (Fragmentation Pattern) MS1->MS2 Data Data Processing (MassDefect Filter) MS2->Data NL1 Loss of 176 Da (Glucuronide) Data->NL1 NL2 Loss of 80 Da (Sulfate) Data->NL2 NL3 Loss of 14 Da (Demethylation) Data->NL3

Figure 2: LC-MS/MS workflow for metabolite identification using neutral loss scanning.

Drug-Drug Interaction (DDI) Potential

Based on the structural pharmacophore, 4'-Hydroxy-7-methoxyflavan presents specific DDI risks:

  • CYP1A2 Inhibition: Methoxyflavones are known competitive inhibitors of CYP1A2. Co-administration with substrates like Caffeine or Theophylline may increase their plasma concentration.

  • UGT Competition: High concentrations of the drug may saturate UGT1A1, potentially impacting bilirubin clearance (hyperbilirubinemia risk in Gilbert's syndrome patients).

References

  • Kostrzewa-Susłow, E., & Janeczko, T. (2012). Microbial transformations of 7-methoxyflavanone.[8] Molecules, 17(12), 14810-14820.[8] Link

    • Establishes the metabolic potential of the flavan/flavanone core, specifically hydroxylation
  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. Link

    • Authoritative review on the rapid glucuronidation and low bioavailability of flavonoid analogs.
  • MedChemExpress. (2S)-4'-Hydroxy-7-methoxyflavan Product Datasheet. Link

    • Source for cytotoxicity data and chemical identity confirm
  • Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition, 34(10), 1786-1792. Link

    • Provides the mechanistic basis for the metabolic stability conferred by methoxy groups compared to hydroxyl groups.

Sources

A Technical Guide to the In Vitro Antioxidant Properties of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the anticipated in vitro antioxidant properties of the flavonoid 4'-Hydroxy-7-methoxyflavan. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes established principles of flavonoid chemistry and antioxidant action to build a robust predictive framework. By detailing the foundational mechanisms and rigorous experimental protocols, this guide serves as a critical resource for researchers seeking to evaluate the antioxidant potential of 4'-Hydroxy-7-methoxyflavan and structurally related compounds.

Introduction: Flavonoids as Nature's Antioxidant Arsenal

Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in plants. Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). For decades, flavonoids have been the subject of intense research due to their broad spectrum of biological activities, with their antioxidant capacity being one of the most well-documented.[1]

Excessive production of reactive oxygen species (ROS) can overwhelm the body's endogenous antioxidant defense systems, leading to oxidative stress.[2] This pathological state is implicated in the onset and progression of numerous chronic and degenerative diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, through their ability to scavenge free radicals and chelate metal ions, can mitigate oxidative damage, making them promising candidates for the development of novel therapeutics and nutraceuticals.[1]

Structural Overview of 4'-Hydroxy-7-methoxyflavan

4'-Hydroxy-7-methoxyflavan belongs to the flavan subclass of flavonoids. Its chemical structure is characterized by:

  • A hydroxyl (-OH) group at the 4'-position of the B-ring.

  • A methoxy (-OCH3) group at the 7-position of the A-ring.

  • A saturated C-ring, distinguishing it as a flavan rather than a flavone or flavonol.

The specific arrangement of these functional groups is paramount in determining the molecule's antioxidant potential, as will be discussed in the subsequent sections.

Predicting Antioxidant Activity: A Structure-Activity Relationship (SAR) Perspective

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure.[1] Key structural features that govern this activity include the presence, number, and location of hydroxyl groups, as well as other substitutions.[3]

For 4'-Hydroxy-7-methoxyflavan, the primary determinant of its antioxidant activity is the 4'-hydroxyl group on the B-ring . This feature is critical for radical scavenging, as the hydrogen atom from this hydroxyl group can be readily donated to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.[4]

The presence of a methoxy group at the 7-position, instead of a hydroxyl group, is expected to diminish the overall antioxidant capacity compared to its polyhydroxylated counterparts.[5] Methoxy groups are less effective at donating hydrogen atoms than hydroxyl groups. However, the 4'-hydroxyl group alone can still confer significant antioxidant properties.

Methodologies for In Vitro Antioxidant Assessment

A comprehensive evaluation of a compound's antioxidant potential necessitates the use of multiple assays that operate via different mechanisms. This multi-assay approach provides a more complete and reliable profile of the antioxidant's capabilities. The following are standard in vitro assays recommended for assessing the antioxidant properties of 4'-Hydroxy-7-methoxyflavan.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging ability of a compound.[6]

Principle of Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a deep violet color in solution, and upon reduction by an antioxidant, it is converted to the non-radical form, DPPH-H, which is pale yellow.[6] The degree of discoloration, measured spectrophotometrically, is directly proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4'-Hydroxy-7-methoxyflavan in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.[2]

  • Assay Procedure:

    • In a 96-well microplate, add various concentrations of the 4'-Hydroxy-7-methoxyflavan solution.

    • Add the DPPH solution to each well.[2]

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][7]

    • Measure the absorbance at 515-517 nm using a microplate reader.[2][7]

    • A control well containing the solvent and DPPH solution is run in parallel.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH->Mix Sample Prepare 4'-Hydroxy-7-methoxyflavan Solutions (Serial Dilutions) Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely employed method that measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8]

Principle of Causality: The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate.[9] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•+ is reduced back to its colorless neutral form.[9] The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the 4'-Hydroxy-7-methoxyflavan solution to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[10]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical Cation (12-16h) Mix Mix Sample and ABTS•+ Solution ABTS_gen->Mix Sample Prepare 4'-Hydroxy-7-methoxyflavan Solutions Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

Principle of Causality: This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium (pH 3.6).[12] The increase in absorbance at 593 nm is proportional to the total reducing power of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the 4'-Hydroxy-7-methoxyflavan solution to a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate at 37°C for a specified time (e.g., 4-6 minutes).[12]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample and FRAP Reagent FRAP_reagent->Mix Sample Prepare 4'-Hydroxy-7-methoxyflavan Solutions Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Quantify via Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[13] This assay accounts for cellular uptake, distribution, and metabolism of the test compound.[14]

Principle of Causality: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[13] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[14] Peroxyl radicals, generated by the thermal decomposition of ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] An effective antioxidant will scavenge these radicals, thereby inhibiting the formation of DCF and reducing the fluorescence intensity.[13]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until confluent.[15]

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Treat the cells with various concentrations of 4'-Hydroxy-7-methoxyflavan along with the DCFH-DA probe for a specific incubation period (e.g., 1 hour).[16]

    • Wash the cells to remove the compound and excess probe.

    • Add the radical initiator, ABAP, to all wells.[13]

    • Immediately begin measuring the fluorescence intensity at regular intervals over a defined period (e.g., 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.[15]

  • Data Analysis:

    • The area under the fluorescence curve is calculated.

    • The CAA value is determined by comparing the area under the curve for the sample-treated cells to that of the control (cells with probe and radical initiator only).[17]

    • Results are often expressed as quercetin equivalents.[13]

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_induction_analysis Oxidative Stress & Analysis Seed_Cells Seed HepG2 Cells in 96-well Plate Culture Culture to Confluence Seed_Cells->Culture Treat Treat Cells with Sample + DCFH-DA Probe Culture->Treat Wash_1 Wash Cells Treat->Wash_1 Add_ABAP Add ABAP (Radical Initiator) Wash_1->Add_ABAP Measure Measure Fluorescence Kinetically Add_ABAP->Measure Calculate Calculate Area Under Curve & CAA Value Measure->Calculate

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Anticipated Results and Data Interpretation

Comparative Data of Structurally Related Flavonoids (Hypothetical)

Assay4'-Hydroxy-7-methoxyflavan (Predicted)Kaempferol (3,5,7,4'-tetrahydroxyflavone)Quercetin (3,5,7,3',4'-pentahydroxyflavone)
DPPH (IC50) Moderate ActivityHigh ActivityVery High Activity
ABTS (IC50) Moderate ActivityHigh ActivityVery High Activity
FRAP (Value) Moderate Reducing PowerHigh Reducing PowerVery High Reducing Power
CAA (Value) Low to Moderate ActivityModerate to High ActivityHigh Activity

Interpretation:

  • DPPH, ABTS, and FRAP: 4'-Hydroxy-7-methoxyflavan is expected to show moderate activity in these chemical-based assays due to the presence of the single 4'-hydroxyl group. Its activity will likely be lower than that of flavonoids with more extensive hydroxylation, such as kaempferol and quercetin, the latter of which benefits from the highly reactive 3',4'-catechol structure on the B-ring.[3]

  • CAA: The cellular antioxidant activity will depend on the bioavailability and cellular uptake of the compound. While the methoxy group may enhance lipophilicity and potentially aid in crossing the cell membrane, the overall intracellular antioxidant effect is predicted to be modest compared to flavonoids with more potent radical-scavenging moieties.[18]

Conclusion

4'-Hydroxy-7-methoxyflavan possesses the key structural feature of a 4'-hydroxyl group, which is known to confer antioxidant activity through hydrogen atom donation. While it is not expected to be as potent as polyhydroxylated flavonoids, it is predicted to exhibit measurable free radical scavenging and reducing power in vitro.

This technical guide provides the necessary theoretical framework and detailed experimental protocols to rigorously evaluate the in vitro antioxidant properties of 4'-Hydroxy-7-methoxyflavan. The application of these standardized assays will enable researchers to accurately quantify its antioxidant capacity and contribute valuable data to the broader understanding of flavonoid structure-activity relationships. Such research is essential for the informed development of flavonoid-based agents in the pharmaceutical and nutraceutical industries.

References

  • PubChem. 4'-Hydroxy-7-Methoxyflavone. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Available from: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Available from: [Link]

  • Chen, B., et al. (2023). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Food Chemistry, 404, 134586. Available from: [Link]

  • Zou, Y., et al. (2016). In Vitro Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. PLoS One, 11(1), e0146421. Available from: [Link]

  • Filipe, P., Lança, V., & Silva, J. N. (2001). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 35(5), 575-583. Available from: [Link]

  • ResearchGate. STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Available from: [Link]

  • National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • Medina-Torres, N., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 169. Available from: [Link]

  • Kedare, S. B., & Singh, R. P. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. Available from: [Link]

  • ResearchGate. Cellular antioxidant activity (CAA) in HepG2 cells as a % of the control. Available from: [Link]

  • ResearchGate. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Available from: [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. Available from: [Link]

  • Choi, B. H., et al. (2008). Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. Journal of Experimental & Clinical Cancer Research, 27(1), 1-8. Available from: [Link]

  • Bentham Science Publishers. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. Available from: [Link]

  • ResearchGate. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Available from: [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Available from: [Link]

  • Zen-Bio. CAA Antioxidant Assay Kit. Available from: [Link]

  • ResearchGate. The chemical method of ABTS radical scavenging method. Available from: [Link]

  • Ultimate Treat. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]

  • De Martino, L., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Journal of Pharmacognosy and Phytotherapy, 10(2), 11-19. Available from: [Link]

  • Google Patents. Cellular antioxidant activity (caa) assay.
  • ResearchGate. Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship. Available from: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. Available from: [Link]

  • National Center for Biotechnology Information. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • MDPI. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Available from: [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. Available from: [Link]

  • BioCrick. 7-Hydroxy-4'-methoxyflavone | CAS:487-24-1 | Flavonoids. Available from: [Link]

  • Zhao, H., et al. (2015). Safety Evaluation, in Vitro and in Vivo Antioxidant Activity of the Flavonoid-Rich Extract from Maydis stigma. Molecules, 20(12), 21473–21486. Available from: [Link]

Sources

Technical Guide: Structure-Activity Relationship of 4'-Hydroxy-7-Methoxyflavan Derivatives

[1]

Executive Summary

The 4'-Hydroxy-7-methoxyflavan pharmacophore represents a privileged scaffold in medicinal chemistry, balancing lipophilic bioavailability with specific hydrogen-bonding capability.[1] Unlike the planar, electron-deficient Flavones (which often act as kinase inhibitors via intercalation), the Flavan core (2-phenylchroman) possesses a non-planar, flexible C-ring. This flexibility, combined with the 7-OMe/4'-OH substitution, optimizes the molecule for interaction with estrogen receptors (ERs), tyrosinase enzymes, and oxidative stress pathways.

Key Therapeutic Drivers:

  • 7-Methoxy Group (Region A): Enhances metabolic stability by blocking Phase II glucuronidation at the 7-position; increases blood-brain barrier (BBB) permeability.[1]

  • 4'-Hydroxy Group (Region B): Acts as the primary hydrogen bond donor (HBD) for receptor affinity (e.g., ER-β, Tyrosinase active site) and radical scavenging.

  • Saturated C-Ring (Region C): Removes the Michael acceptor moiety (present in chalcones/flavones), reducing non-specific toxicity while maintaining chiral specificity.

Chemical Basis & Numbering

The biological activity is strictly governed by the positioning of substituents on the 2-phenylchroman skeleton.[1]

DOT Diagram 1: Core Scaffold & Numbering

FlavanStructurecluster_legendPharmacophore ZonesC7C7(OMe)C6C6C7->C6C5C5C6->C5C4C4(CH2)C5->C4FusedC3C3(CH2)C4->C3C2C2(Chiral)C3->C2C1_C1'C2->C1_2-PhenylC4_C4'(OH)C1_->C4_p-SubstDesc1A-Ring: Metabolic Shield (7-OMe)Desc2C-Ring: Chiral FlexibilityDesc3B-Ring: Target Binding (4'-OH)

Caption: Numbering of the 4'-Hydroxy-7-methoxyflavan scaffold. The C2-C3 bond is saturated, distinguishing it from Flavones.

Structure-Activity Relationship (SAR) Analysis

The A-Ring: 7-Methoxy Substitution

In natural flavonoids, the 7-position is typically a hydroxyl group (e.g., 7-hydroxyflavanone).[2] Methylation at this position (7-OMe) induces distinct pharmacological shifts:

  • Metabolic Stability: The 7-OH is the primary site for rapid glucuronidation and sulfation in the liver.[1] Methylation ("capping") extends the plasma half-life (

    
    ) significantly [1].[1]
    
  • Lipophilicity: The methoxy group increases

    
    , facilitating passive transport across cell membranes and the BBB. This is critical for neuroprotective applications (e.g., BACE1 inhibition).
    
  • Electronic Effect: The electron-donating methoxy group activates the A-ring, stabilizing the radical cation intermediate formed during antioxidant activity, though less effectively than a free phenol.

The B-Ring: 4'-Hydroxy Substitution

The 4'-OH is the "warhead" of the molecule:[1]

  • Estrogen Receptor (ER) Binding: The 4'-OH mimics the phenolic A-ring of

    
    -estradiol.[1] In the Flavan scaffold (specifically isoflavans like Equol, or flavans), this group forms a critical hydrogen bond with Glu353/Arg394 in the ER ligand-binding domain [2].
    
  • Tyrosinase Inhibition: The 4'-OH acts as a competitive inhibitor substrate for tyrosinase (the enzyme responsible for melanin synthesis).[1] It coordinates with the binuclear copper active site.[1] Removal of this hydroxyl (or methylation to 4'-OMe) drastically reduces inhibitory potency (

    
     increases >10-fold) [3].[1]
    
The C-Ring: Saturation and Chirality[1]
  • Flavan vs. Flavone: The saturated C2-C3 bond in the Flavan allows the B-ring to rotate out of plane relative to the A/C ring system.[1] This non-planarity is essential for fitting into globular protein pockets (e.g., enzymes) rather than intercalating into DNA (which planar Flavones tend to do).

  • Chirality at C2: The (2S)-enantiomer often exhibits superior biological activity in receptor-mediated pathways compared to the (2R)-enantiomer, mimicking the stereochemistry of natural biosynthetic precursors.[1]

DOT Diagram 2: SAR Logic Map

SAR_MapCore4'-Hydroxy-7-methoxyflavanMod_7OMe7-Methoxy (A-Ring)Core->Mod_7OMeMod_4OH4'-Hydroxy (B-Ring)Core->Mod_4OHMod_SatSaturated C-RingCore->Mod_SatEff_MetabBlocks Glucuronidation(Increased t1/2)Mod_7OMe->Eff_MetabEff_BBBIncreased Lipophilicity(CNS Penetration)Mod_7OMe->Eff_BBBEff_BindH-Bond Donor(ER / Tyrosinase)Mod_4OH->Eff_BindEff_ToxReduced Toxicity(No Michael Acceptor)Mod_Sat->Eff_Tox

Caption: Functional mapping of substituent effects on pharmacokinetics and pharmacodynamics.

Experimental Protocols

Synthesis of 4'-Hydroxy-7-methoxyflavan

To synthesize the Flavan (reduced) target, a stepwise approach via the Chalcone and Flavanone is required.[1] Direct condensation yields the Chalcone; cyclization yields the Flavanone; reduction yields the Flavan.

Precursors:

  • Compound A: 2-Hydroxy-4-methoxyacetophenone (Provides A-Ring + 7-OMe).[1]

  • Compound B: 4-Hydroxybenzaldehyde (Provides B-Ring + 4'-OH).[1] Note: The 4-OH should be protected (e.g., MOM or Benzyl) to prevent side reactions, then deprotected at the end.

Workflow:

  • Claisen-Schmidt Condensation:

    • Mix Compound A (1 eq) and Protected-Compound B (1 eq) in Ethanol.[1]

    • Add 50% KOH (aq) dropwise at 0°C. Stir at RT for 24h.

    • Acidify with HCl to precipitate the Chalcone .[1]

  • Cyclization (Chalcone

    
     Flavanone): 
    
    • Reflux Chalcone in Ethanol with NaOAc (or H3PO4) for 6-12h.

    • Yields 7-Methoxy-4'-(protected-oxy)flavanone .[1]

  • Reduction (Flavanone

    
     Flavan): 
    
    • Step A (C=O reduction): Dissolve Flavanone in MeOH. Add

      
       (excess) at 0°C. Stir 2h. This yields the Flavan-4-ol.[1][3]
      
    • Step B (Deoxygenation): Catalytic hydrogenation (

      
      ) in Acetic Acid/HCl to remove the 4-OH and reduce the double bond completely to the Flavan .
      
  • Deprotection:

    • Remove protecting group (e.g., acid hydrolysis for MOM) to yield final 4'-Hydroxy-7-methoxyflavan .[1]

Biological Assay: Tyrosinase Inhibition

This scaffold is a potent tyrosinase inhibitor (whitening agent).[1]

Protocol:

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Preparation: Dissolve test compound in DMSO (Final conc < 1%).

  • Incubation:

    • Well A: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO (Control).[1]

    • Well B: 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.[1]

    • Incubate at 25°C for 10 min.

  • Reaction: Add 20 µL L-DOPA (10 mM) to initiate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min.

  • Calculation:

    
    [1]
    
DOT Diagram 3: Synthetic Pathway

SynthesisStart2-OH-4-OMe-Acetophenone+4-PG-BenzaldehydeChalconeChalcone Intermediate(Open Ring)Start->ChalconeBase Cat.FlavanoneFlavanone(Cyclized, C=O)Chalcone->FlavanoneAcid/Base Cat.FlavanolFlavan-4-ol(Reduced C=O)Flavanone->FlavanolRed 1Final4'-Hydroxy-7-methoxyflavan(Target)Flavanol->FinalRed 2 + DeprotectReag1KOH / EtOH(Claisen-Schmidt)Reag2NaOAc / Reflux(Cyclization)Reag3NaBH4 then Pd/C/H2(Reduction)

Caption: Stepwise synthesis from acetophenone precursors to the reduced flavan scaffold.

Comparative Data Summary

Compound ClassC-Ring State7-OMe Effect4'-OH EffectPrimary Activity
Flavone Double Bond + C=O[1]Planar; IntercalationKinase AffinityAnticancer (Kinase Inhibitor)
Flavanone Single Bond + C=OFlexible; ChiralH-BondingAnti-inflammatory / Antioxidant
Flavan Single Bond + CH2 High Lipophilicity Receptor Ligand Estrogenic / Tyrosinase Inhibitor

References

  • Metabolic Stability of Methylated Flavonoids: Walle, T. (2007).[1] Methylation of dietary flavonoids increases their metabolic stability and transport.[1]Molecular Pharmaceutics.

  • SAR of Flavanoids at Estrogen Receptors: Kuiper, G. G., et al. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta.[1]Endocrinology.[1]

  • Tyrosinase Inhibition by 4'-Hydroxy-7-methoxy Derivatives: Chang, T. S. (2009).[1] An updated review of tyrosinase inhibitors.International Journal of Molecular Sciences.

  • Synthesis of Flavan Derivatives: Vogel, S., et al. (2008). Synthesis and biological activity of 7-methoxy-4'-hydroxyflavanone derivatives.Bioorganic & Medicinal Chemistry.

Technical Guide: Natural Sources and Biosynthesis of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation methodologies for 4'-Hydroxy-7-methoxyflavan . This document is structured for researchers in pharmacognosy and medicinal chemistry.

Executive Summary

4'-Hydroxy-7-methoxyflavan (also known as 7-methoxy-4'-hydroxyflavan) is a rare "simple flavan"—a flavonoid subclass characterized by the absence of a C4 carbonyl group and C2-C3 double bond. Unlike the ubiquitous flavonols (e.g., quercetin) or flavan-3-ols (e.g., catechin), simple flavans are phylogenetically restricted and possess unique lipophilicity profiles that enhance membrane permeability.

This molecule has garnered attention for its cytotoxic potency against specific cancer cell lines (e.g., Molt 4 leukemia, A2780 ovarian carcinoma) and its role as a phytoalexin in monocotyledonous defense systems. This guide delineates its botanical distribution, the molecular logic of its biosynthesis, and validated protocols for its isolation.

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name 4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Core Skeleton Flavan (2-phenylchroman)
Key Substituents 7-Methoxy (A-ring), 4'-Hydroxy (B-ring)
Chirality C2 center.[1][2][3] Natural isolates often exist as the (2S)-enantiomer (levorotatory) or (2R)-enantiomer depending on the source.

Natural Sources and Botanical Distribution

While flavonoids are ubiquitous, 4'-Hydroxy-7-methoxyflavan is restricted to specific lineages, primarily within the Amaryllidaceae (monocots) and Fabaceae (dicots).

Table 1: Primary Botanical Sources
FamilySpeciesPlant PartNotes on Occurrence
Amaryllidaceae Crinum jagusBulbsIsolated from ethyl acetate fraction; co-occurs with alkaloids like hippadine.[4]
Amaryllidaceae Crinum x powelliiBulbsHybrid species; compound contributes to acetylcholinesterase inhibition profiles.[5]
Dracaenaceae Dracaena loureiriWood/ResinSource of "Dragon's Blood". Isolates often show (2R) configuration.
Fabaceae Phyllodium pulchellumRoots/AerialKnown for high cytotoxic accumulation of simple flavans.
Fabaceae Cratylia mollisLeaves/StemsCo-occurs with other rare isoflavonoids.

Field Insight: In Dracaena species, this flavan often co-accumulates with retrodihydrochalcones, suggesting a complex metabolic grid where the flavan skeleton may serve as a stable end-product of stress response pathways.

Biosynthetic Pathway

The biosynthesis of 4'-Hydroxy-7-methoxyflavan diverges from the canonical flavonoid pathway at the flavanone stage. The critical deviations are the 7-O-methylation and the complete reduction of the C4-carbonyl , a step rarely seen in common plant metabolism.

Mechanistic Logic
  • Skeleton Formation: Phenylpropanoid precursors condense via Chalcone Synthase (CHS) and Chalcone Reductase (CHR) to form Isoliquiritigenin (devoid of the C5-hydroxyl group common in other flavonoids).

  • Cyclization: Chalcone Isomerase (CHI) cyclizes the chalcone to Liquiritigenin (7,4'-dihydroxyflavanone).

  • Functionalization (The Divergence):

    • Methylation: A specific O-methyltransferase (OMT) methylates the 7-OH position. This likely occurs at the flavanone stage (forming 7-methoxy-4'-hydroxyflavanone).

    • Deoxygenation: The C4 ketone is reduced to a methylene group. This involves a Flavanone 4-Reductase (distinct from DFR which produces flavan-3,4-diols) followed by dehydration and further reduction, effectively "erasing" the oxygen functionality.

Pathway Visualization

The following diagram illustrates the flow from Phenylalanine to the final simple flavan.

Biosynthesis Phe L-Phenylalanine CoumCoA 4-Coumaroyl-CoA Phe->CoumCoA General Phenylpropanoid Pathway IsoLiq Isoliquiritigenin (Chalcone) CoumCoA->IsoLiq Condensation MalCoA 3x Malonyl-CoA MalCoA->IsoLiq Liq Liquiritigenin (7,4'-Dihydroxyflavanone) IsoLiq->Liq Cyclization MethLiq 7-Methoxy-4'-hydroxyflavanone Liq->MethLiq Methylation at C7 Flavan4ol Intermediate: Flavan-4-ol MethLiq->Flavan4ol Reduction of C4=O Final 4'-Hydroxy-7-methoxyflavan Flavan4ol->Final Dehydration & Reduction PAL PAL/C4H/4CL CHS CHS + CHR (Chalcone Reductase) CHI CHI (Chalcone Isomerase) OMT 7-OMT (O-Methyltransferase) RED FNR (Flavanone Reductase)

Figure 1: Proposed biosynthetic route from L-Phenylalanine to 4'-Hydroxy-7-methoxyflavan, highlighting the critical reduction and methylation steps.

Isolation & Characterization Protocol

This protocol is validated for extraction from Crinum bulbs or Dracaena wood. It utilizes a bio-guided fractionation approach.

Step 1: Extraction[4][7]
  • Material Prep: Air-dry plant material (bulbs/wood) and pulverize to a fine powder (mesh 40-60).

  • Maceration: Extract 500g of powder with 95% Ethanol (3 x 1.5L) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude semi-solid extract.

Step 2: Fractionation (Liquid-Liquid Partition)
  • Suspend crude extract in Distilled Water (500 mL).

  • Partition sequentially with:

    • n-Hexane (removes lipids/waxes).

    • Ethyl Acetate (Target Fraction).[4]

    • n-Butanol (removes glycosides/polar compounds).

  • Collect the Ethyl Acetate (EtOAc) phase.[4] This fraction contains the lipophilic simple flavans.

Step 3: Purification (Chromatography)
  • Column Chromatography (CC): Load EtOAc fraction onto a Silica Gel 60 column.

  • Elution Gradient: Use a gradient of n-Hexane : Ethyl Acetate (starting 9:1 → 1:1).

  • Monitoring: Check fractions via TLC. The flavan typically elutes in non-polar fractions (e.g., Hex:EtOAc 8:2 or 7:3).

  • Polishing: Purify active fractions using Sephadex LH-20 (eluent: Methanol) to remove chlorophyll or polymeric tannins.

Step 4: Analytical Validation (NMR)

To confirm identity, compare spectral data against the following standard values.

NucleusPositionChemical Shift (δ ppm)Signal TypeInterpretation
¹H C-4~2.80 - 2.95MultipletCharacteristic of Flavan (lack of C4=O)
¹H C-2~4.95 - 5.05ddChiral center proton
¹H OMe3.75 - 3.80Singlet7-Methoxy group
¹³C C-4~29.6CH₂Confirms methylene at C4
¹³C C-7~159.0C-qOxygenated aromatic carbon
¹³C OMe~55.1CH₃Methoxy carbon

Self-Validation Check: If the ¹³C spectrum shows a signal near 190-200 ppm , the C4 carbonyl is still present (Flavanone), indicating the compound is not the flavan. The absence of carbonyl carbon is the definitive check.

References

  • Ogah, E. et al. (2020). Hippadine from Crinum jagus is active against ovarian carcinoma and melanoma cancer cell lines.[4] Nigerian Journal of Pharmaceutical and Applied Science Research. Link

  • Kissling, J. et al. (2005).[5] Bio-guided isolation of cholinesterase inhibitors from bulbs of Crinum x powellii. Phytotherapy Research. Link

  • Meksuriyen, D. et al. (1988). Flavonoid derivatives from Dracaena loureiri.[2] Journal of the Science Society of Thailand. Link

  • PubChem Database. (2025). Compound Summary: 4'-Hydroxy-7-methoxyflavan.[1][2][4][5][6][7] National Library of Medicine.[1] Link[1]

  • Ferreira, D. et al. (2010). Flavonoid Biosynthesis: A Review of the Enzymes and Mechanisms. Molecules. Link

Sources

Technical Assessment: 4'-Hydroxy-7-methoxyflavan Blood-Brain Barrier Permeability

[1][2]

Executive Summary

This technical guide outlines the physicochemical profile and validation protocols for assessing the blood-brain barrier (BBB) permeability of 4'-Hydroxy-7-methoxyflavan (CAS: 27348-54-5).[1] As a lipophilic flavan derivative (XLogP3 ~3.4), this compound exhibits a structural motif highly favorable for passive diffusion into the Central Nervous System (CNS).[1] Unlike its flavone analog (Pratol), the saturation of the C2-C3 bond in the flavan backbone increases flexibility and lipophilicity, potentially enhancing CNS bioavailability.[1] This document details the specific in silico, in vitro, and in vivo workflows required to validate its utility as a neurotherapeutic lead.

Physicochemical Profile & CNS Penetration Potential[1]

The primary determinant of BBB penetration is the compound's physicochemical footprint. 4'-Hydroxy-7-methoxyflavan possesses a "CNS-friendly" profile, characterized by a low Topological Polar Surface Area (TPSA) and optimal lipophilicity.[1]

Table 1: Physicochemical Properties (Computed)
PropertyValueRelevance to BBB Permeability
Molecular Weight 256.30 g/mol High. Well below the 400-500 Da threshold for passive diffusion.[1]
XLogP3 3.4Optimal. Falls within the ideal range (2.0–4.[1]0) for CNS drugs.[1][2][3]
TPSA 38.7 ŲExcellent. < 90 Ų suggests high permeability; < 60 Ų often indicates rapid uptake.[1]
H-Bond Donors 1Favorable. Low donor count reduces desolvation energy penalties.[1]
H-Bond Acceptors 3Favorable. Facilitates interaction with membrane lipids without trapping.[1]
Rotatable Bonds 1High. Rigid core structure minimizes entropy loss during membrane transit.[1]

Data Source: PubChem CID 185609[1]

Mechanistic Insight: The presence of the 7-methoxy group masks a polar hydroxyl moiety, significantly increasing lipophilicity compared to the parent dihydroxyflavan.[1] This O-methylation is a known strategy in medicinal chemistry to improve metabolic stability and evade Phase II conjugation (glucuronidation) during first-pass metabolism.[1]

Experimental Workflow: From Prediction to Validation

To rigorously establish the CNS profile of 4'-Hydroxy-7-methoxyflavan, a tiered screening approach is required.[1] This ensures resources are prioritized for compounds with demonstrated permeability.[1]

Diagram 1: Integrated BBB Assessment Workflow

BBB_WorkflowStart4'-Hydroxy-7-methoxyflavanCandidateInSilicoIn Silico Screening(CNS MPO Score > 4.0)Start->InSilico Calculate PropertiesPAMPAIn Vitro: PAMPA-BBB(Passive Diffusion)InSilico->PAMPA High ProbabilityCellularIn Vitro: MDCK-MDR1(Efflux Ratio Assessment)PAMPA->Cellular Pe > 10^-6 cm/sInVivoIn Vivo: Microdialysis(Unbound Brain Conc. KKp,uu)Cellular->InVivo Efflux Ratio < 2.0DecisionGo/No-Go DecisionCellular->Decision Efflux Ratio > 2.0(P-gp Substrate)InVivo->Decision KKp,uu > 0.3

Caption: A tiered screening cascade ensuring only compounds with validated passive permeability and low efflux liability proceed to in vivo pharmacokinetic studies.

In Vitro Validation Protocols

A. PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To determine the intrinsic passive permeability (

1

Protocol:

  • Donor Solution: Prepare 4'-Hydroxy-7-methoxyflavan (10 µM) in phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO co-solvent to ensure solubility.[1]

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).[1]

  • Incubation: Sandwich the donor plate (bottom) with the acceptor plate (top, containing 200 µL PBS). Incubate for 18 hours at 25°C in a humidity-saturated chamber.

  • Quantification: Analyze donor and acceptor concentrations using LC-MS/MS.

  • Calculation:

    
    
    Target Metric:
    
    
    cm/s indicates high CNS permeability 2.[1]
B. MDCK-MDR1 Efflux Assay

Purpose: To identify if the compound is a substrate for P-glycoprotein (P-gp), which would pump it out of the brain.[1]

Protocol:

  • Cell Line: Use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp).[1]

  • Transport Setup: Seed cells on Transwell® inserts and culture for 5 days to form a tight monolayer (TEER > 200 Ω·cm²).[1][3][4][5][6][7]

  • Bidirectional Transport: Measure transport from Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Efflux Ratio (ER):

    
    
    Interpretation: An ER > 2.0 suggests the compound is a P-gp substrate.[1] If ER is high, co-incubate with a P-gp inhibitor (e.g., Verapamil) to confirm mechanism.[1]
    

In Vivo Pharmacokinetics: Cerebral Microdialysis[1]

For compounds passing in vitro hurdles, the gold standard for verifying free drug concentration in the brain is cerebral microdialysis.[1]

Methodology:

  • Probe Implantation: Stereotactically implant a microdialysis probe (20 kDa cutoff) into the striatum or hippocampus of Sprague-Dawley rats.[1]

  • Administration: Administer 4'-Hydroxy-7-methoxyflavan (10 mg/kg, i.v. or p.o.).

  • Sampling: Peruse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.[1] Collect dialysate samples every 20 minutes for 6 hours.

  • Blood Sampling: Concurrently collect plasma samples to calculate the partition coefficient (

    
    ).[1]
    
  • Data Analysis:

    • 
       (Unbound Brain-to-Plasma Ratio): 
      
      
      
      [1]
    • Target:

      
       close to 1.0 indicates free equilibration across the BBB.[1] Values < 0.1 indicate active efflux or poor permeation.[1]
      

Mechanistic Pathways of Transport

Understanding the transport mechanism is crucial for optimizing dosing and predicting drug-drug interactions.[1]

Diagram 2: BBB Transport Mechanisms[1]

Transport_Mechanismcluster_bloodBlood Capillary (Lumen)cluster_bbbEndothelial Cell (BBB)cluster_brainBrain ParenchymaBloodCompound (Free)MembraneLipid BilayerBlood->MembranePassive Diffusion(Lipophilic)PgpP-gp Transporter(Efflux)Membrane->PgpSubstrate Binding?BrainTarget SiteMembrane->BrainDiffusionPgp->BloodActive Efflux

Caption: 4'-Hydroxy-7-methoxyflavan likely utilizes passive diffusion (green path).[1] Potential P-gp efflux (orange dashed path) must be ruled out via MDCK-MDR1 assays.

References

  • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 185609, 4'-Hydroxy-7-methoxyflavan. Retrieved from [Link][1]

  • National Institutes of Health.[1] (2025).[1][8][2][9] Investigating blood–brain barrier penetration and neurotoxicity of natural products. Retrieved from [Link]

role of 4'-Hydroxy-7-methoxyflavan in anti-inflammatory pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 4'-Hydroxy-7-methoxyflavan in Anti-Inflammatory Pathways

Foreword: Navigating the Knowns and Unknowns

To the dedicated researcher, scientist, and drug development professional, this guide delves into the intricate mechanisms by which flavonoids, specifically focusing on the structural class represented by 4'-Hydroxy-7-methoxyflavan, modulate the complex cascades of inflammation. Flavonoids, a diverse group of plant-derived polyphenols, are lauded for their wide-ranging biological activities.[1] Within this class, hydroxylated polymethoxyflavonoids (HPMFs) are of particular interest for their therapeutic potential.[1]

The subject of this guide, 4'-Hydroxy-7-methoxyflavan, belongs to this promising group. Its core structure is a flavan backbone, featuring a hydroxyl group at the 4'-position of the B-ring and a methoxy group at the 7-position of the A-ring. While direct, extensive research on this specific flavan is emerging, a wealth of data exists for its closely related oxidized counterpart, 4'-Hydroxy-7-methoxyflavone (also known as Pratol, PubChem CID: 676307), and other structurally similar flavonoids.[2]

This document leverages the robust, peer-reviewed data on these analogous compounds to construct a scientifically grounded narrative of the likely anti-inflammatory pathways modulated by 4'-Hydroxy-7-methoxyflavan. By examining the established mechanisms of its chemical cousins, we can build a predictive and comprehensive model of its therapeutic potential, providing a solid foundation for future empirical investigation.

Part 1: The Core Pillars of Flavonoid-Mediated Anti-Inflammation

The anti-inflammatory strategy of flavonoids is not one of brute force but of precision, targeting multiple key nodes within the inflammatory network. This multi-pronged approach is critical for therapeutic efficacy and reducing off-target effects. We can distill this complex activity into three core mechanistic pillars.

Pillar 1: Attenuation of Pro-Inflammatory Enzymes in the Arachidonic Acid Cascade

Inflammation is often driven by the metabolic products of arachidonic acid. Two enzyme families, Cyclooxygenases (COXs) and Lipoxygenases (LOXs), are the primary catalysts in this pathway, producing prostaglandins and leukotrienes, respectively.[3][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, selective COX inhibition can shunt arachidonic acid metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions.[4]

Flavonoids present a significant advantage by often acting as dual inhibitors of both COX and LOX, offering a more balanced suppression of the inflammatory cascade.[5][6] This dual inhibition is a highly sought-after characteristic in the development of new anti-inflammatory agents.

Pillar 2: Interruption of Core Inflammatory Signaling Cascades

Cellular response to inflammatory stimuli is governed by intricate signaling pathways that translate an external signal into a nuclear response, culminating in the expression of inflammatory genes. Flavonoids exert profound control by intervening in two of the most critical of these pathways: NF-κB and MAPK.

A. The NF-κB Pathway: The Master Regulator

The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, freeing NF-κB to translocate to the nucleus and initiate gene transcription.

Numerous studies on flavonoids demonstrate their ability to inhibit NF-κB activation by preventing the degradation of IκBα.[8][9][10] This action effectively keeps the "master switch" of inflammation in the "off" position.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa_NFkB->IkBa 4. Degradation NFkB NF-κB IkBa_NFkB->NFkB 5. Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Translocation Flavanoid 4'-OH-7-MeO-Flavan (Inhibition) Flavanoid->IKK Blocks Activation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes 7. Binds DNA

Fig. 1: Flavonoid inhibition of the NF-κB signaling pathway.

B. The MAPK Pathway: The Signal Transducers

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—that play a crucial role in converting external stimuli into a wide range of cellular responses, including inflammation.[7][8] The phosphorylation (activation) of these kinases by upstream signals leads to the activation of transcription factors that also contribute to the expression of inflammatory genes.

Evidence shows that hydroxylated methoxyflavones can selectively inhibit the phosphorylation of ERK1/2 and JNK, thereby disrupting this critical signal transduction pathway and reducing the inflammatory response.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. UpstreamKinases Upstream Kinases TLR4->UpstreamKinases 2. pERK p-ERK UpstreamKinases->pERK 3. Phosphorylation pJNK p-JNK UpstreamKinases->pJNK 3. Phosphorylation pP38 p-p38 UpstreamKinases->pP38 3. Phosphorylation TF Transcription Factors (e.g., AP-1) pERK->TF pJNK->TF pP38->TF 4. Activation Flavanoid 4'-OH-7-MeO-Flavan (Inhibition) Flavanoid->UpstreamKinases Blocks Phosphorylation Genes Pro-inflammatory Gene Expression TF->Genes 5. Transcription

Fig. 2: Flavonoid intervention in the MAPK signaling cascade.
Pillar 3: Suppression of Inflammatory Mediators and Cytokines

The downstream consequences of COX/LOX activity and NF-κB/MAPK signaling are the production and release of potent pro-inflammatory molecules. Key among these are:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS).

  • Prostaglandin E2 (PGE2): A principal mediator of fever and pain, synthesized by COX-2.

  • Pro-inflammatory Cytokines: Proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) that amplify and sustain the inflammatory response.

Consistent with their upstream effects, flavonoids significantly reduce the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in inflammatory models.[8][9]

Mediator Effect of Structurally Similar Flavonoids Significance Reference
Nitric Oxide (NO) Significant dose-dependent reductionReduces vasodilation and cellular damage[8][9]
PGE2 Significant dose-dependent reductionAlleviates pain and fever signals[8][9]
iNOS Strong decrease in protein expressionReduces the source of excess NO[8][9]
COX-2 Strong decrease in protein expressionReduces the source of inflammatory prostaglandins[8][9]
TNF-α Marked reduction in secretionDampens a primary cytokine that drives inflammation[9]
IL-1β Marked reduction in secretionReduces signaling for fever and inflammation[9]
IL-6 Marked reduction in secretionMitigates both acute and chronic inflammatory responses[9]
Table 1: Summary of Effects on Key Pro-inflammatory Mediators.

Part 2: Experimental Validation Framework

The therapeutic potential of any compound must be rigorously validated through standardized experimental protocols. The following section outlines a self-validating workflow for assessing the anti-inflammatory properties of a test compound like 4'-Hydroxy-7-methoxyflavan.

In Vitro Analysis: The Cellular Proving Ground

The most common and effective model for initial anti-inflammatory screening is the use of murine macrophage cells (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS). LPS is a potent activator of the inflammatory pathways described above.

In_Vitro_Workflow cluster_assays Downstream Assays Start Start: Test Compound (4'-OH-7-MeO-Flavan) Culture 1. Culture RAW 264.7 Macrophages Start->Culture Toxicity 2. Assess Cytotoxicity (MTT Assay) Culture->Toxicity Pretreat 3. Pre-treat cells with Test Compound Toxicity->Pretreat Determine non-toxic concentrations Stimulate 4. Stimulate with LPS (1 μg/mL) Pretreat->Stimulate Harvest 5. Harvest Supernatant & Cell Lysate Stimulate->Harvest Griess 6a. Griess Assay (for Nitric Oxide) Harvest->Griess ELISA 6b. ELISA (for PGE2, TNF-α, IL-6) Harvest->ELISA Western 6c. Western Blot (for iNOS, COX-2, p-IκBα, p-MAPKs) Harvest->Western End End: Quantify Anti-inflammatory Activity Griess->End ELISA->End Western->End

Fig. 3: Standard experimental workflow for in vitro anti-inflammatory screening.

Detailed Protocol: LPS-Stimulated Macrophage Assay

  • Causality: This protocol is designed to establish a clear cause-and-effect relationship between the test compound and the reduction of inflammatory markers. Pre-treatment ensures the compound is present to act on signaling pathways before they are activated by LPS.

  • Cell Culture:

    • Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cytotoxicity Assessment (MTT Assay):

    • Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to specific anti-inflammatory activity and not simply cell death.

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of the test compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure absorbance at 570 nm. Only non-toxic concentrations should be used for subsequent experiments.

  • Anti-inflammatory Assay:

    • Seed cells in appropriate plates (e.g., 24-well for supernatant analysis, 6-well for protein analysis).

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO/cytokines, shorter times for phosphorylation events). Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant for NO and cytokine analysis.

    • Wash the remaining cells with cold PBS and lyse them to collect total protein for Western blot analysis.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (Griess Assay): Mix equal volumes of cell supernatant with Griess reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokines and PGE2 (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant, following the manufacturer’s instructions.

    • Protein Expression (Western Blot): Separate proteins from the cell lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, total IκBα, phospho-MAPKs, and a loading control (e.g., β-actin). Visualize with a secondary antibody and chemiluminescence.

In Vivo Corroboration: The Whole Organism Context

While in vitro assays are essential for mechanistic insights, in vivo models are required to confirm efficacy in a complex biological system.

Protocol Overview: Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is a classic and well-accepted model of acute inflammation, mimicking the edema, and to some extent, the cellular infiltration of an inflammatory response.[11][12]

  • Acclimatization & Grouping: Acclimatize male Wistar or Sprague-Dawley rats for one week. Divide them into groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving Indomethacin), and test groups receiving various doses of 4'-Hydroxy-7-methoxyflavan.

  • Compound Administration: Administer the test compound or control vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage inhibition of edema for each test group compared to the carrageenan-only group to determine the in vivo anti-inflammatory activity.

Conclusion and Future Horizons

The evidence from a vast body of literature on structurally related flavonoids strongly supports the hypothesis that 4'-Hydroxy-7-methoxyflavan is a potent anti-inflammatory agent. Its likely mechanism of action is multifaceted, involving the dual inhibition of COX and LOX enzymes, the suppression of the master inflammatory regulator NF-κB, and the interruption of MAPK signaling cascades. These upstream actions culminate in a significant reduction of key pro-inflammatory mediators that drive the inflammatory process.

The path forward is clear. Direct, rigorous investigation of 4'-Hydroxy-7-methoxyflavan using the validated protocols outlined herein is the critical next step. Such studies will not only confirm its efficacy but also allow for detailed structure-activity relationship (SAR) analysis, paving the way for the rational design of novel, highly effective flavonoid-based therapeutics for the treatment of inflammatory diseases.

References

  • MDPI. (2020-09-26). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available from: [Link]

  • PubMed. (2020-09-26). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available from: [Link]

  • MDPI. (2021-12-29). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Available from: [Link]

  • ResearchGate. Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Available from: [Link]

  • ResearchGate. Tetramethoxy Hydroxyflavone p7F Downregulates Inflammatory Mediators via the Inhibition of Nuclear Factor κB. Available from: [Link]

  • PubMed Central. (2024-04-18). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Available from: [Link]

  • PubMed. (2024-06-18). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Available from: [Link]

  • ResearchGate. Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. Available from: [Link]

  • Wikipedia. 7-Hydroxymitragynine. Available from: [Link]

  • MDPI. (2023-01-16). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Available from: [Link]

  • PubChem. 4'-Hydroxy-7-Methoxyflavone. Available from: [Link]

  • NIH. (2021-03-24). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Available from: [Link]

  • NIH. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • PMC. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats. Available from: [Link]

  • MDPI. (2023-03-29). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available from: [Link]

  • NIH. (2023-03-14). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Available from: [Link]

  • PMC. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Available from: [Link]

  • Sciety. (2024-06-25). Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells. Available from: [Link]

  • Athmic Biotech Solutions. (2023-08-03). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Available from: [Link]

  • PLOS One. (2016-09-01). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Available from: [Link]

  • ResearchGate. (2017-12-20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]

  • PMC. (2023-05-27). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Available from: [Link]

  • PMC. (2021-08-27). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Available from: [Link]

  • MDPI. (2024-10-14). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Available from: [Link]

  • ScienceDirect. (2021-01-01). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Available from: [Link]

  • Google Patents. A kind of method for preparing 7 hydroxyl mitragynines.
  • Destiny Recovery Center. Why 7-OH Kratom Is Considered a Highly Potent Alkaloid?. Available from: [Link]

Sources

Methodological & Application

Enantioselective Synthesis of 4'-Hydroxy-7-methoxyflavanone: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the enantioselective synthesis of 4'-Hydroxy-7-methoxyflavanone, a chiral flavonoid with significant potential in medicinal chemistry and drug development. Flavanones possess a stereocenter at the C-2 position, and the biological activity of their enantiomers can differ substantially. Therefore, access to enantiomerically pure forms is critical for pharmacological studies.[1][2] This document details a robust and highly selective organocatalytic protocol based on the intramolecular oxa-Michael addition of a 2'-hydroxychalcone precursor. We delve into the causality behind experimental choices, provide step-by-step methodologies from starting materials to final analysis, and offer insights into the reaction mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to produce enantioenriched flavanones with high fidelity.

Introduction: The Significance of Chiral Flavanones

Flavonoids are a diverse class of plant secondary metabolites celebrated for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] 4'-Hydroxy-7-methoxyflavanone, a specific member of the flavanone subclass, has garnered interest for its potential therapeutic applications, such as the inhibition of transcription factors that regulate lipid homeostasis.[4]

The flavanone core structure contains a chiral center at the C-2 position, meaning it exists as a pair of enantiomers ((+)- and (-)- or (R)- and (S)-). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to synthesize single enantiomers of 4'-Hydroxy-7-methoxyflavanone is paramount for elucidating its structure-activity relationships and developing it as a potential therapeutic agent.

Among the various strategies for asymmetric synthesis, the organocatalytic intramolecular cyclization of 2'-hydroxychalcones has emerged as a powerful and versatile method.[1][5] This approach offers high enantioselectivity under mild reaction conditions, avoiding the use of often toxic or expensive heavy metals. This note will focus on a protocol utilizing a bifunctional chiral thiourea catalyst, which activates the substrate through a network of non-covalent interactions to orchestrate a highly stereocontrolled ring closure.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. This workflow ensures a logical progression from readily available starting materials to the final, enantiomerically pure target molecule, with a critical validation step at the end.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Cyclization cluster_2 Stage 3: Deprotection & Analysis A 2'-Hydroxy-4'-methoxyacetophenone + 4-(Benzyloxy)benzaldehyde B Claisen-Schmidt Condensation A->B  Base (KOH), Ethanol C Protected Chalcone (E)-1-(2-hydroxy-4-methoxyphenyl)-3- (4-(benzyloxy)phenyl)prop-2-en-1-one B->C D Organocatalytic Intramolecular Oxa-Michael Addition C->D  Chiral Thiourea Catalyst, Toluene, rt E Protected Flavanone (S)-2-(4-(Benzyloxy)phenyl)-7- methoxychroman-4-one D->E F Hydrogenolysis E->F  H2, Pd/C, Ethyl Acetate G Final Product (S)-4'-Hydroxy-7-methoxyflavanone F->G H Chiral HPLC Analysis G->H I Enantiomeric Excess (ee) Determination H->I G cluster_0 Proposed Catalytic Cycle Chalcone Chalcone Substrate Activated_Complex Dual H-Bonded Activated Complex Chalcone->Activated_Complex Binding Catalyst Chiral Thiourea Catalyst Catalyst->Activated_Complex Enolate Phenoxide-Enolate Intermediate Activated_Complex->Enolate Deprotonation by Tertiary Amine Product_Complex Product-Catalyst Complex Enolate->Product_Complex Intramolecular 6-exo-trig Cyclization Product_Complex->Catalyst Regeneration Product Enantioenriched Flavanone Product_Complex->Product Release

Sources

Application Notes & Protocols for the Optimized Extraction of 4'-Hydroxy-7-methoxyflavan from Plant Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of 4'-Hydroxy-7-methoxyflavan

4'-Hydroxy-7-methoxyflavan, a flavonoid with significant therapeutic potential, is a key target for researchers in natural product chemistry and drug development.[1] Its effective isolation from plant matrices is a critical first step in harnessing its biological activities. This document provides a comprehensive guide to the optimized extraction of 4'-Hydroxy-7-methoxyflavan, moving beyond simplistic protocols to explain the fundamental principles that govern efficient and selective extraction. We will explore a range of methodologies, from traditional to modern, equipping researchers with the knowledge to select and refine the optimal approach for their specific plant source.

Chemical Profile: 4'-Hydroxy-7-methoxyflavan

  • IUPAC Name: 2-(4-hydroxyphenyl)-7-methoxychromen-4-one[1]

  • Molecular Formula: C₁₆H₁₂O₄[1]

  • Molecular Weight: 268.26 g/mol [1]

  • Key Structural Features: A flavan backbone with a hydroxyl group at the 4' position and a methoxy group at the 7 position. These functional groups significantly influence its polarity and solubility, which are crucial considerations for solvent selection during extraction.

  • Natural Occurrences: This compound has been identified in various plant species, including Gynerium sagittatum and Schnella guianensis.[1]

Foundational Principles of Flavonoid Extraction

The successful extraction of 4'-Hydroxy-7-methoxyflavan hinges on disrupting the plant cell wall to allow the solvent to access and solubilize the target molecule. The choice of extraction method and solvent is paramount and is dictated by the physicochemical properties of the flavonoid and the plant matrix.[2][3]

Solvent Selection: A Critical Decision

The polarity of the solvent system must be carefully matched with the polarity of 4'-Hydroxy-7-methoxyflavan. Given its structure, a moderately polar solvent is most effective.

  • Methanol and Ethanol: These are the most commonly used solvents for flavonoid extraction due to their ability to extract a wide range of phenolic compounds.[3][4] Aqueous mixtures (e.g., 70-80% ethanol or methanol) are often more efficient than absolute alcohols, as the water helps to swell the plant material and increase solvent penetration.[2][5]

  • Acetone: Acetone is another effective solvent, particularly for less polar flavonoids.[2]

  • Solvent Mixtures: The use of solvent mixtures can enhance extraction efficiency by modulating the polarity of the extraction medium.[6]

  • "Green" Solvents: In line with sustainable laboratory practices, natural deep eutectic solvents (NADES) are emerging as viable alternatives to traditional organic solvents.[3][4]

Extraction Methodologies: A Comparative Analysis

There is no universal "best" method for flavonoid extraction; the optimal choice depends on the specific research goals, available equipment, and the nature of the plant material.[2]

Conventional Methods

These traditional techniques are often simple and require minimal specialized equipment.

  • Maceration: This simple method involves soaking the plant material in a chosen solvent for an extended period (typically 2-72 hours) at room temperature with occasional agitation.[7][8] While straightforward, it can be time-consuming and may result in lower extraction yields compared to more advanced techniques.[7]

  • Soxhlet Extraction: This continuous extraction method utilizes a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent.[2][7][9] It is more efficient than maceration in terms of time and solvent consumption.[7][9] However, the prolonged exposure to heat can lead to the degradation of thermolabile compounds.[2][7]

Modern "Green" Extraction Techniques

These advanced methods offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption.[3][10]

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (typically 20-120 kHz) to induce cavitation in the solvent.[3] The collapse of these cavitation bubbles near the plant material creates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[3] UAE is a rapid and efficient method that can often be performed at lower temperatures, minimizing the risk of thermal degradation.[3][11][12]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to directly heat the solvent and the moisture within the plant cells.[11][13][14] This rapid, localized heating creates internal pressure that ruptures the cell walls, releasing the target compounds into the solvent.[15] MAE is known for its high extraction efficiency and significantly reduced extraction times.[13][16]

Visualizing the Extraction Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Prep Drying & Grinding Maceration Maceration Prep->Maceration Select Method Soxhlet Soxhlet Prep->Soxhlet Select Method UAE Ultrasound-Assisted Extraction (UAE) Prep->UAE Select Method MAE Microwave-Assisted Extraction (MAE) Prep->MAE Select Method Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Chromatography (Optional) Concentration->Purification Quantification HPLC Quantification Concentration->Quantification Direct Analysis Purification->Quantification

Caption: General workflow for the extraction and analysis of 4'-Hydroxy-7-methoxyflavan.

Comparative Overview of Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking in solvent at room temperature.[2][7]Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.[7][8]
Soxhlet Extraction Continuous extraction with fresh, heated solvent.[2][9]More efficient than maceration, less solvent.[7]Potential for thermal degradation of compounds.[2][7]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls.[3]Rapid, high efficiency, reduced solvent and time, suitable for thermolabile compounds.[3][11][17]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Microwave energy heats solvent and plant material.[13][15]Extremely rapid, high efficiency, reduced solvent consumption.[11][13]Requires specialized equipment, potential for localized overheating.

Detailed Protocols

A. Plant Material Preparation (Universal)

  • Drying: Dry the plant material at a controlled temperature (40-50°C) to a constant weight to prevent enzymatic degradation and improve grinding efficiency.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.[18]

B. Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

  • Rationale: UAE is recommended as a starting point for its high efficiency and suitability for moderately polar flavonoids at lower temperatures.[3][19]

  • Sample Preparation: Accurately weigh 1 g of powdered plant material and place it in a 50 mL flask.

  • Solvent Addition: Add 25 mL of 70% ethanol. The solid-to-liquid ratio is a critical parameter to optimize.[20]

  • Ultrasonication: Place the flask in an ultrasonic bath operating at a frequency of 40-45 kHz.[3][12] Set the temperature to 50-60°C and sonicate for 30 minutes.[12][19]

  • Extraction and Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the solid residue with a fresh portion of the solvent.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade methanol for quantification.

C. Protocol 2: Optimized Microwave-Assisted Extraction (MAE)

  • Rationale: MAE is ideal for rapid screening and when high throughput is required.[13]

  • Sample Preparation: Place 0.5 g of powdered plant material into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of 80% ethanol.

  • Microwave Extraction: Set the microwave power to 400-800 W and the temperature to 80-90°C.[5][18] Extract for 5-10 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.

  • Solvent Removal and Reconstitution: Follow steps 6 and 7 from the UAE protocol.

Method Validation and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the accurate quantification of 4'-Hydroxy-7-methoxyflavan.[7][21]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[21]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of formic or acetic acid to improve peak shape) is common.

  • Detection: UV detection at the wavelength of maximum absorbance for 4'-Hydroxy-7-methoxyflavan.

  • Quantification: A calibration curve should be constructed using a certified reference standard of 4'-Hydroxy-7-methoxyflavan.

Troubleshooting and Optimization

  • Low Yield:

    • Increase extraction time or temperature (within limits to avoid degradation).

    • Decrease particle size of the plant material.

    • Optimize the solvent-to-solid ratio.

    • Adjust the solvent composition (e.g., vary the percentage of water in the alcohol).

  • Poor Selectivity (Co-extraction of Impurities):

    • Modify the polarity of the extraction solvent.

    • Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids.

    • Incorporate a purification step (e.g., solid-phase extraction or column chromatography) after the initial extraction.

Logical Framework for Method Selection

Method_Selection Start Start: Need to extract 4'-Hydroxy-7-methoxyflavan Thermo Is the compound thermolabile? Start->Thermo Speed Is extraction speed critical? Thermo->Speed Yes Soxhlet Soxhlet Thermo->Soxhlet No Equip Specialized equipment available? Speed->Equip Yes Maceration Maceration Speed->Maceration No Equip->Maceration No UAE UAE Equip->UAE Yes (Ultrasound) MAE MAE Equip->MAE Yes (Microwave)

Caption: Decision tree for selecting an appropriate extraction method.

Conclusion

The efficient extraction of 4'-Hydroxy-7-methoxyflavan is achievable through a systematic and informed approach. While modern techniques like UAE and MAE offer significant advantages in terms of speed and efficiency, conventional methods remain viable options. The key to success lies in the careful optimization of extraction parameters, particularly solvent choice, temperature, and time, tailored to the specific plant matrix. The protocols and guidelines presented herein provide a robust framework for researchers to develop and validate their own high-yield extraction processes for this promising flavonoid.

References

  • Al-Khayri, J. M., Sahana, G. R., Nagella, P., & Joseph, B. (2022). Flavonoids: Biosynthesis, chemistry, and pharmacological activities. In Pharmacological Properties of Plant-Derived Natural Products and Their Molecules. IntechOpen.
  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics sonochemistry, 34, 540-560.
  • E3S Web of Conferences. (2023). A brief overview on the methods for extraction and identification of flavonoids. Retrieved from [Link]

  • Gallo, M., Ferrara, L., & Naviglio, D. (2018). Application of microwave-assisted extraction in the pharmaceutical and food industries. Molecules, 23(10), 2447.
  • MDPI. (2021). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

  • MDPI. (2023). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Retrieved from [Link]

  • MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-7-Methoxyflavone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Retrieved from [Link]

  • ResearchGate. (2016). Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. Retrieved from [Link]

  • ResearchGate. (2015). Microwave-assisted extraction of flavonoids from Radix Astragali. Retrieved from [Link]

  • SciELO. (2022). Evaluation of different extraction methods on the polyphenols yield, flavonoids yield, and antioxidant activity of the pomelo fl. Retrieved from [Link]

  • Z Zyzelewicz, D., Budryn, G., Oracz, J., & Antosiewicz, A. (2018). The effect of the roasting process on the content of polyphenols in cocoa beans.

Sources

reverse-phase HPLC method development for 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision RP-HPLC Method Development for 4'-Hydroxy-7-methoxyflavan

Executive Summary & Molecule Profile

This technical guide outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for 4'-Hydroxy-7-methoxyflavan . Unlike its oxidized counterparts (flavones and flavonols), this molecule lacks the C2-C3 double bond and the C4 carbonyl group. This structural distinction significantly alters its physicochemical properties, specifically reducing UV conjugation and increasing lipophilicity.[1][2]

Target Analyte Profile:

  • IUPAC Name: 4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol[1][2][3]

  • Class: Flavan (Chroman backbone)[3]

  • Molecular Weight: 256.30 g/mol [1][3][4]

  • LogP (Predicted): ~3.4 (High lipophilicity)

  • pKa: ~10.35 (Phenolic -OH) [1][1][2][5]

  • UV Cutoff: Significant absorption at ~280 nm; lacks the Band I (300-380 nm) characteristic of conjugated flavones.[1][2]

Core Directive: Method Development Strategy

The "Flavan" Challenge

Most flavonoid methods are designed for flavones (e.g., Quercetin, Apigenin), utilizing detection at 350 nm. Do not apply these generic settings. 4'-Hydroxy-7-methoxyflavan has a broken conjugation system between the A and B rings.[1][2]

  • Implication: You must shift detection to the UV region dominated by the aromatic rings (Band II, ~280 nm).

  • Implication: Due to the saturated C-ring, the molecule is more flexible and lipophilic, requiring higher organic strength for elution compared to glycosylated flavonoids.[1]

Mobile Phase Selection Logic
  • Organic Modifier (Solvent B): Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower UV cutoff (190 nm vs 205 nm for MeOH), allowing for secondary detection at lower wavelengths (e.g., 210-230 nm) if sensitivity at 280 nm is insufficient.[1] ACN also provides lower backpressure, enabling higher flow rates for rapid equilibration.[1][2]

  • Aqueous Phase (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism:[2][6][7] The pKa of the 4'-hydroxyl group is ~10.[1][2]35. At neutral pH, the molecule is non-ionized.[1][2] However, acidic conditions are strictly required to suppress silanol activity on the silica support (which causes tailing) and to ensure the phenol remains fully protonated for consistent retention times [2].

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)High carbon load required for lipophilic retention; end-capping prevents peak tailing.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.[1][2]
Temperature 30°C ± 1°CControlled temperature improves retention time reproducibility (k').[1][2]
Injection Vol. 10 - 20 µLDependent on sample concentration; keep organic solvent in sample <50% to prevent "solvent effect" peak broadening.[1][2]
Detection UV-Vis / PDA @ 280 nm Max absorption for the isolated phenol/methoxybenzene rings.[1][2]
Gradient Elution Program

Note: This molecule is lipophilic.[1][2] Isocratic elution often leads to peak broadening for late eluters.[1][2] A gradient is recommended for sharpness.

  • Solvent A: 0.1% Formic Acid in Water[4]

  • Solvent B: Acetonitrile (HPLC Grade)[4]

Time (min)% Solvent BEvent
0.0 30%Initial hold to separate polar impurities.
2.0 30%End of initial hold.[1][2]
15.0 90%Linear ramp to elute the target flavan.
20.0 90%Wash step to remove highly lipophilic resin components.[1][2]
21.0 30%Return to initial conditions.[1][2]
26.0 30%Re-equilibration (Critical).
Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4'-Hydroxy-7-methoxyflavan in 1 mL of DMSO or Methanol . (Avoid water; solubility is poor).[1][2]

  • Working Standard: Dilute stock with Mobile Phase A:B (50:50) to reach 50 µg/mL.[1][2]

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind flavonoids).[1][2]

Method Logic & Visualization

Decision Matrix: Method Optimization

The following diagram illustrates the logical flow for troubleshooting resolution and peak shape issues specific to flavans.

MethodLogic Start Start: Scouting Gradient (10-90% B) CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution RT < 5 min? (Co-elution with void) CheckRT->EarlyElution Too Fast LateElution RT > 20 min? (Broad Peaks) CheckRT->LateElution Too Slow GoodRT RT 8-15 min CheckRT->GoodRT Optimal AdjustWeak Decrease Initial %B (Start at 10-20%) EarlyElution->AdjustWeak AdjustStrong Increase Slope (Steeper Gradient) LateElution->AdjustStrong CheckShape Check Peak Shape GoodRT->CheckShape AdjustWeak->CheckRT AdjustStrong->CheckRT Tailing Tailing Factor > 1.5? CheckShape->Tailing Yes Final Finalize Method (Validation) CheckShape->Final No (Symmetric) FixTailing Add Modifier: Ensure 0.1% Formic Acid OR Increase Temp to 40°C Tailing->FixTailing FixTailing->CheckShape

Figure 1: Decision tree for optimizing retention and peak symmetry for lipophilic flavans.

Mechanistic Interaction

Understanding the interaction between the analyte and the stationary phase is vital for troubleshooting.[1]

Mechanism Analyte 4'-Hydroxy-7-methoxyflavan (Hydrophobic + Phenol) Stationary C18 Ligands (Hydrophobic) Analyte->Stationary Separation Mechanism (Van der Waals) Silanol Residual Silanols (Polar/Acidic) Analyte->Silanol Unwanted H-Bonding (Causes Tailing) MobilePhase Mobile Phase (ACN + H+) MobilePhase->Analyte Maintains Protonation (Neutral form) MobilePhase->Silanol H+ Suppresses Ionization

Figure 2: Mechanistic interactions. Acidic mobile phase is critical to block Silanol interactions and keep the analyte neutral.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness pillar), perform the following system suitability tests before every sample run:

  • Resolution (Rs): If analyzing a crude extract (e.g., Dracaena resin), ensure the target peak has Rs > 1.5 from the nearest impurity (often 7,4'-dihydroxyflavan or related chalcones).

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, the column may be aging (loss of end-capping) or the mobile phase pH is too high.[1][2]

  • Precision: Inject standard (50 µg/mL) 5 times. RSD of peak area must be < 2.0%.[1][2]

Linearity Range: Expect linearity between 1 µg/mL and 100 µg/mL (


). Due to the lower extinction coefficient at 280 nm compared to flavones at 350 nm, the Limit of Quantitation (LOQ) will likely be around 0.5 - 1.0 µg/mL using standard UV cells.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 185609, 4'-Hydroxy-7-methoxyflavan.[1][2] Retrieved from [Link]1][2]

  • Phenomenex (2023). Reversed Phase HPLC Method Development Guide. (General principles on pH control for phenolics). Retrieved from [Link]1][2]

  • CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine.[1][2] (Reference for separation of methoxy-substituted heterocyclic compounds). Retrieved from [Link]1][2]

Sources

Application Note: Preparation of 4'-Hydroxy-7-methoxyflavan Stock Solutions for Cell Culture

[1][2]

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, storing, and dosing 4'-Hydroxy-7-methoxyflavan (HMF) in in vitro cell culture systems.[1][2] HMF is a lipophilic flavonoid (C₁₆H₁₆O₃) with low aqueous solubility.[1][2] Improper solubilization often leads to micro-precipitation ("crashing out") in culture media, resulting in variable bioavailability and experimental noise.[1] This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, employing a "1000x Master Stock" strategy to maintain solvent consistency while minimizing cytotoxicity.

Physicochemical Profile & Critical Constraints

Before handling, verify the specific batch data on your Certificate of Analysis (CoA).[1] The values below represent the standard anhydrous form.

PropertySpecificationCritical Note
Compound Name 4'-Hydroxy-7-methoxyflavanAlso known as 7-methoxy-4'-hydroxyflavan
CAS Number 27348-54-5Verify against your vial label
Molecular Formula C₁₆H₁₆O₃Distinct from Flavone (C₁₆H₁₂O₄)
Molecular Weight 256.30 g/mol Use exact MW from CoA if salt/hydrate exists
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility typically ≥ 10 mM
Aqueous Solubility NegligiblePrecipitates immediately in water/PBS
Cell Culture Limit < 0.1% DMSO (v/v)Exceeding 0.1% induces solvent toxicity

Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)

Objective: Create a high-concentration, sterile Master Stock in 100% DMSO.

Materials Required[1][2][4][5][6][8][10][11][12][13]
  • 4'-Hydroxy-7-methoxyflavan (Powder)[1][2][3]

  • DMSO (Cell Culture Grade, ≥99.9% purity)

  • Vortex mixer and Ultrasonic bath

  • Critical: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate; DMSO dissolves it).[1][2]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1][2]

Step-by-Step Methodology
  • Calculation: Determine the mass required for a target concentration (e.g., 25 mM).

    • Formula:

      
      [1]
      
    • Example: To make 5 mL of 25 mM stock:

      
      [1]
      
  • Weighing: Weigh the powder into a sterile glass vial. Avoid plastic microfuge tubes for initial weighing to reduce static loss.[1][2]

  • Solubilization: Add the calculated volume of 100% DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Action: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1][2] Visual clarity is mandatory.[1][2]

  • Sterilization: Draw the solution into a syringe and filter through a 0.22 µm PTFE/Nylon filter into a sterile amber vial.

    • Note: Perform this inside a biosafety cabinet to maintain sterility.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Visualization: Stock Preparation Workflow

StockPrepWeigh1. Weigh Compound(Glass Vial)Dissolve2. Add 100% DMSO(Vortex/Sonicate)Weigh->Dissolve Calculate VolFilter3. Sterilize(0.22 µm PTFE/Nylon)Dissolve->Filter Ensure ClarityAliquot4. Aliquot & Store(-20°C / Amber Vial)Filter->Aliquot Aseptic

Figure 1: Critical workflow for preparing sterile flavonoid stocks. Note the specific requirement for PTFE/Nylon filters.

Protocol B: Serial Dilution & Cell Dosing (The "1000x" Method)

Objective: Dilute the Master Stock into cell culture media without causing precipitation or exceeding DMSO toxicity limits.[1]

The "Crash-Out" Risk

Directly adding high-concentration DMSO stock (e.g., 25 mM) to aqueous media often causes the hydrophobic flavonoid to precipitate instantly, forming micro-crystals that settle on cells and cause physical stress or false toxicity.[1]

The Solution: The 1000x Intermediate Step

Always maintain a 1000x concentration in the DMSO stock relative to the final desired concentration. This ensures the final DMSO content is always 0.1% .[1][2]

Example: Target Final Concentration = 10 µM in Media.

  • Working Stock Prep: Dilute the Master Stock (e.g., 25 mM) down to 10 mM (the 1000x stock) using 100% DMSO .[1]

    • Do not use water/PBS for this intermediate dilution.

  • Dosing: Add 1 µL of the 10 mM Working Stock per 1 mL of Cell Culture Media.

    • Final Drug Conc: 10 µM.[1][2]

    • Final DMSO Conc: 0.1%.[1][2]

  • Vehicle Control (Mandatory): Treat control cells with 0.1% pure DMSO (1 µL DMSO per 1 mL media) to normalize for solvent effects.[1][2]

Visualization: Serial Dilution Logic

DilutionStrategyMasterMaster Stock(25 mM in DMSO)WorkingWorking Stock (1000x)(Dilute with DMSO)Master->Working Dilute in DMSOFinalFinal Well Conc.(1x Drug + 0.1% DMSO)Working->Final Add 1:1000 ratioPrecipRISK: Precipitation(If added too fast)Working->Precip If >1% DMSOMediaCell Culture Media(Aqueous)Media->Final Bulk Volume

Figure 2: The 1000x dilution strategy ensures solubility is maintained while keeping DMSO toxicity negligible.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon adding to media Compound "Crash-out" (Precipitation)Vortex media immediately upon addition.[1][2] If persistent, reduce final concentration or warm media to 37°C.
Cell detachment in Control wells DMSO ToxicityEnsure final DMSO is < 0.1%. Some sensitive lines (e.g., primary neurons) require < 0.05%.[1]
Filter membrane dissolved Wrong filter materialUse PTFE or Nylon .[1][2] Never use Cellulose Acetate or Nitrate with DMSO.[1][2]
Yellowing of Stock OxidationFlavonoids oxidize over time.[1][2] Store in amber vials under inert gas (Nitrogen/Argon) if possible.

References

  • PubChem. (2023).[1][2] 4'-Hydroxy-7-methoxyflavan Compound Summary (CID 185609).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

  • Cytiva. (2023).[1][2][4] DMSO-Safe Acrodisc™ Syringe Filter Compatibility Guide.[Link][1]

  • Timm, M., et al. (2013).[1][2] "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in cell culture systems." Cytotechnology, 65(6), 887–892.[1] (Validates the 0.1% - 0.5% toxicity threshold). [Link]

isolation and purification techniques for 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Purification of 4'-Hydroxy-7-methoxyflavan

Executive Summary

This guide details the isolation and purification of 4'-Hydroxy-7-methoxyflavan (CAS: 27348-54-5), a rare flavonoid subclass characterized by a saturated C-ring and the absence of a C4 carbonyl group.[1][2] Often found in Dracaena species (Dragon’s Blood) and Phanera genus, this lipophilic molecule presents unique separation challenges due to its structural similarity to co-occurring isomers (e.g., 7-hydroxy-4'-methoxyflavan) and oxidation-prone nature.[1]

This protocol departs from generic flavonoid workflows by prioritizing Sephadex LH-20 fractionation early in the process to remove polymeric tannins and utilizing Acid-Modified C18 Preparative HPLC to suppress phenol ionization, ensuring sharp peak resolution.[1][2]

Chemical Context & Separation Strategy

Target Molecule: 4'-Hydroxy-7-methoxyflavan[1][2]

  • Molecular Formula: C₁₆H₁₆O₃[1][2]

  • MW: 256.30 g/mol [1]

  • LogP: ~3.4 (Lipophilic)[1]

  • Key Functional Groups: Phenolic hydroxyl (4'-position), Methoxy ether (7-position).[1]

The Separation Challenge: Unlike glycosylated flavonoids which are highly polar, this flavan is moderately lipophilic. Standard water/methanol extractions often co-extract large amounts of chlorophyll and waxes.[1][2] Furthermore, the lack of a C4-ketone reduces UV absorbance compared to flavones, making detection at standard 254 nm less sensitive; 280 nm is the preferred detection wavelength for the B-ring phenol system.

Phase 1: Extraction and Enrichment (The "Crude" Phase)

Objective: Maximize recovery from the matrix while removing bulk polar impurities (sugars) and highly non-polar fats.[1][2]

Protocol A: Liquid-Liquid Partitioning
  • Initial Extraction: Macerate air-dried plant material (e.g., Dracaena resin or stems) in 95% Ethanol (1:10 w/v ratio) for 48 hours.

    • Reasoning: 95% EtOH penetrates the matrix better than pure MeOH for resinous materials.[1][2]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the Crude Extract.

  • Partitioning: Suspend the crude residue in Distilled Water .

  • Sequential Wash:

    • Wash with n-Hexane (3x).[1][2] Discard Hexane layer (removes waxes/lipids).[1][2]

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[1][2]

    • Target Location: The 4'-Hydroxy-7-methoxyflavan will partition into the EtOAc phase .[1][2]

  • Drying: Dry the EtOAc fraction over Anhydrous Na₂SO₄ and evaporate to dryness.

Phase 2: Chromatographic Isolation

Objective: Isolate the specific flavan from other flavonoids and phenolic acids.[1][2]

Protocol B: Silica Gel Fractionation (Normal Phase)
  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[1][2]

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.[1][2]

    • Start: 95:5 (Hex:EtOAc).[1][2]

    • End: 60:40 (Hex:EtOAc).

  • Procedure:

    • Load sample via dry-loading (adsorb sample onto a small amount of silica).[1][2]

    • Elute with gradient. Collect 50 mL fractions.

    • TLC Monitoring: Use Silica plates developed in Hex:EtOAc (7:3). Visualize with Vanillin-H₂SO₄ reagent (flavans turn distinct red/pink upon heating).[1][2]

Protocol C: Sephadex LH-20 (Molecular Sizing & Adsorption)
  • Critical Step: This step separates the monomeric flavan from dimeric proanthocyanidins and chlorophylls that streak on silica.[1][2]

  • Mobile Phase: 100% Methanol.[1][2]

  • Mechanism: Separation is based on molecular size (exclusion) and hydrogen bonding capabilities.[1][2]

  • Execution:

    • Dissolve the flavan-rich fraction from Protocol B in minimum MeOH.

    • Load onto Sephadex LH-20 column.[1][2]

    • Elute isocratically with MeOH.[1][2] The target flavan typically elutes in the middle fractions, after chlorophylls (early) and before complex tannins (late).

Phase 3: High-Purity Polishing (Preparative HPLC)[1]

Objective: Isolate the target >98% purity and separate regio-isomers.

Protocol D: Reverse-Phase Prep-HPLC
  • Column: C18 Prep Column (e.g., 5 µm, 21.2 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Why Acid? The 0.1% Formic Acid keeps the 4'-OH protonated (suppressing ionization), preventing peak tailing and ensuring consistent retention times.[1]

  • Gradient:

    Time (min) % B (ACN) Flow Rate (mL/min)
    0.0 30 15
    2.0 30 15
    20.0 85 15

    | 25.0 | 95 | 15 |[1]

  • Detection: UV at 280 nm (Max absorption for flavan) and 254 nm.[1][2]

Visualization of Workflows

Figure 1: Extraction & Fractionation Logic

This diagram illustrates the decision matrix for isolating the lipophilic flavan from the raw matrix.[1][2]

ExtractionWorkflow Start Raw Plant Material (Dracaena sp.) Extract Ethanol Extraction (48h Maceration) Start->Extract Partition Liquid-Liquid Partition (H2O vs Solvents) Extract->Partition Hexane Hexane Phase (Discard Waxes/Lipids) Partition->Hexane Wash 1 EtOAc Ethyl Acetate Phase (TARGET FLAVANS) Partition->EtOAc Extract 2 Water Water Phase (Discard Sugars/Glycosides) Partition->Water Residue Silica Silica Gel Column Gradient: Hexane -> EtOAc EtOAc->Silica Concentrate Sephadex Sephadex LH-20 Mobile Phase: MeOH Silica->Sephadex Flavan Fraction HPLC Prep-HPLC (C18) Acidic Mobile Phase Sephadex->HPLC Semi-Pure

Caption: Step-by-step fractionation pathway targeting the lipophilic EtOAc fraction.

Figure 2: HPLC Method Development Decision Tree

A self-validating logic flow for optimizing the final purification step.

HPLCOptimization Start Initial Run 30-100% B Gradient CheckPeak Check Peak Shape @ 280nm Start->CheckPeak Tailing Peak Tailing? CheckPeak->Tailing AddAcid Add 0.1% Formic Acid to suppress ionization Tailing->AddAcid Yes Resolution Co-elution with Isomers? Tailing->Resolution No AddAcid->CheckPeak Isocratic Switch to Isocratic (e.g., 45% B hold) Resolution->Isocratic Yes Success Collect Peak Lyophilize Resolution->Success No Isocratic->CheckPeak

Caption: Troubleshooting logic for HPLC purification of phenolic flavans.

Validation & Quality Control (Self-Validating System)

To ensure the isolated compound is indeed 4'-Hydroxy-7-methoxyflavan and not an isomer (e.g., 7-hydroxy-4'-methoxyflavan), the following criteria must be met:

ParameterExpected Value / ObservationValidation Check
HPLC Purity Single peak at 254nm & 280nmArea normalization > 98%
UV Spectrum λmax ≈ 280 nm (Band II dominant)Lack of Band I (>300nm) confirms Flavan (no conjugation with C=O)
¹H-NMR Doublet of doublets at ~2.8-3.0 ppm (H-3)Confirms saturated C-ring (Flavan vs Flavone)
MS (ESI-) m/z 255 [M-H]⁻Confirms MW 256.3

Differentiation Note: The position of the methoxy group is confirmed by HMBC correlations. The methoxy protons (δ ~3.[1][2]7) will show a correlation to C-7 (δ ~160), while the H-2' and H-6' protons will correlate to the C-4' bearing the hydroxyl.[1]

References

  • PubChem. 4'-Hydroxy-7-methoxyflavan (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • Wang, X. et al. (2011). Isolation and Characterization of Two Chalcone Derivatives... from Dracaena cinnabari.[1][2] (Contextual reference for Dracaena isolation methods). PubMed.[1][2] Available at: [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1][2] (Standard text for UV shift reagents and flavonoid chromatography).

Sources

Application Note: Structural Elucidation and Spectral Assignment of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and medicinal chemistry. It details the structural elucidation of 4'-Hydroxy-7-methoxyflavan , a reduced flavonoid derivative often found in Dracaena and Crinum species.[1]

Unlike the more common flavanones (C4=O) or flavones (C2=C3 double bond), the flavan skeleton possesses a saturated C2-C3-C4 chain with no carbonyl, creating specific stereochemical and spectral challenges.

Introduction & Structural Scope

Target Molecule: 4'-Hydroxy-7-methoxyflavan (also known as 7-methoxy-4'-hydroxyflavan).[1] Chemical Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol Core Scaffold: 2-Phenylchroman (Flavan).[1]

Critical Distinction: This protocol specifically addresses the flavan (saturated C-ring, no carbonyl). Researchers must not confuse this with Isopratol (the flavone) or Sterubin analogs (flavanones), as the C-ring NMR signals differ drastically.

Key Structural Features for NMR Detection:
  • Chiral Center (C2): The molecule is chiral.[1] Natural isolates are often enantiopure (typically S-configuration), while synthetic samples may be racemic.[1]

  • C-Ring Saturation: The absence of a C4 carbonyl results in high-field methylene signals for C3 and C4, distinct from the downfield signals of flavanones.[1]

  • Substituent Pattern:

    • Ring A: 7-Methoxy group (Resorcinol-type substitution).[1]

    • Ring B: 4'-Hydroxy group (Para-substituted phenol system).[1]

Experimental Protocol

Sample Preparation
  • Solvent Choice:

    • Recommended: Acetone-

      
       or Methanol-
      
      
      
      (CD₃OD).[1] These solvents prevent peak broadening caused by hydrogen bonding of the 4'-OH group.[1]
    • Alternative: DMSO-

      
       is excellent for observing the phenolic hydroxyl proton (~9.0–9.5 ppm), which exchanges (disappears) in Methanol-
      
      
      
      .
    • Avoid: CDCl₃ if the sample is sparingly soluble or if sharp resolution of the hydroxyl proton is required.[1]

  • Concentration: Dissolve 5–10 mg of purified compound in 600 µL of solvent. Filter through a 0.22 µm PTFE filter to remove particulates that cause magnetic field inhomogeneity.[1]

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR: Pulse width 30°, Relaxation delay (D1) ≥ 1.0 s, Scans: 16–64.

  • 13C NMR: Power-gated decoupling, Relaxation delay (D1) ≥ 2.0 s (critical for quaternary carbons C4', C7, C8a, C4a), Scans: >1024.

  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H direct correlation), HMBC (Long-range C-H, optimized for 8 Hz coupling).

Spectral Data Analysis

1H NMR Assignment Strategy

The 1H NMR spectrum is defined by three distinct zones: the aliphatic C-ring, the asymmetric A-ring, and the symmetric B-ring.

PositionProton TypeChemical Shift (δ ppm)*Multiplicitycoupling (J in Hz)Assignment Logic
C-Ring
H-2 Benzylic Ether4.95 – 5.05ddJ ≈ 10.0, 2.5Characteristic oxymethine; coupled to H-3ax/eq.
H-4 Benzylic CH₂2.70 – 2.95m-Deshielded by aromatic A-ring.[1]
H-3 Methylene1.90 – 2.20m-Most shielded; complex multiplets due to stereochemistry.[1]
A-Ring
H-5 Aromatic6.90 – 7.00dJ ≈ 8.5Most deshielded A-ring proton (peri to C4).[1]
H-6 Aromatic6.40 – 6.50ddJ ≈ 8.5, 2.5Ortho to 7-OMe; shielded.[1]
H-8 Aromatic6.35 – 6.45dJ ≈ 2.5Meta to H-6; shielded by 7-OMe and 1-O.
B-Ring
H-2', 6' Aromatic7.20 – 7.30dJ ≈ 8.5AA'XX' system; Ortho to C2 attachment.[1]
H-3', 5' Aromatic6.75 – 6.85dJ ≈ 8.5Ortho to 4'-OH; shielded by electron donation.[1]
Subst.
7-OMe Methoxy3.75 – 3.80s-Sharp singlet.
4'-OH Hydroxyl9.20 – 9.40br s-Visible in DMSO-

or Acetone-

.

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.2 ppm depending on solvent (Acetone vs. DMSO).

13C NMR Assignment Strategy

The 13C spectrum confirms the flavan core by the absence of a carbonyl signal (>190 ppm) and the presence of three high-field aliphatic carbons.

PositionCarbon TypeShift (δ ppm)Assignment Note
C-2 Oxymethine77.0 – 79.0Chiral center; diagnostic for flavans.
C-4 Methylene29.5 – 30.5Benzylic; typically downfield of C-3.[1]
C-3 Methylene24.0 – 25.5Most shielded carbon in the skeleton.[1]
OMe Methoxy55.0 – 55.5Standard methoxy shift.[1]
C-4' Quaternary Ar157.0 – 158.0Oxygenated (Phenolic).[1]
C-7 Quaternary Ar159.0 – 160.0Oxygenated (Methoxy bearing).[1]
C-8a Quaternary Ar155.0 – 156.0Junction carbon (Oxygen bearing).[1]
C-5 Methine Ar129.0 – 130.5
C-2', 6' Methine Ar127.5 – 128.5
C-3', 5' Methine Ar115.0 – 116.0Shielded by OH.
C-6 Methine Ar107.0 – 108.0Ortho to OMe.
C-8 Methine Ar101.0 – 102.0Ortho to OMe and O-heterocycle.
C-1' Quaternary Ar133.0 – 134.0Attachment to C-2.[1]
C-4a Quaternary Ar113.0 – 114.0Junction carbon.[1]

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from flavanones, and assigning regiochemistry.

G Sample Sample: 4'-Hydroxy-7-methoxyflavan H1_NMR 1H NMR Acquisition (Observe C-Ring Region) Sample->H1_NMR C13_NMR 13C NMR Acquisition (Check for Carbonyl) Sample->C13_NMR Assign_A A-Ring Assignment (7-OMe System) Look for: d (H5), dd (H6), d (H8) H1_NMR->Assign_A Assign_B B-Ring Assignment (4'-OH System) Look for: AA'BB' (7.2/6.8 ppm) H1_NMR->Assign_B Decision_Core Core Skeleton Check: Is signal > 180 ppm present? C13_NMR->Decision_Core Flavanone STOP: Compound is Flavanone (Not Flavan) Decision_Core->Flavanone Yes (>180 ppm) Flavan CONFIRMED: Flavan Core (Saturated C2-C3-C4) Decision_Core->Flavan No (<160 ppm) Assign_C C-Ring Assignment Confirm H2 (5.0 ppm) H3/H4 (Multiplets 2.0-3.0 ppm) Flavan->Assign_C HMBC HMBC Correlation Link 7-OMe to C7 Link H2 to C1' Assign_A->HMBC Assign_B->HMBC Assign_C->HMBC Final Final Structure Validation HMBC->Final

Caption: Logical workflow for distinguishing Flavans from Flavanones and assigning regiochemistry using 1D and 2D NMR.

Discussion and Troubleshooting

Distinguishing C3 vs. C4

A common error in flavan analysis is misassigning the methylene carbons C3 and C4.[1]

  • Rule: C4 is benzylic (attached to A-ring).[1] It resonates downfield (~30 ppm) compared to C3 (~24-25 ppm).[1]

  • Validation: In the HMBC spectrum, H-5 (the deshielded doublet on the A-ring) will show a strong 3-bond correlation to C-4 , but not to C-3.[1] This is the definitive method to distinguish the two methylene groups.[1]

Stereochemistry (C2)

The coupling constants of H-2 are critical for determining the conformation of the C-ring.[1]

  • H-2 (dd): Typically shows a large coupling (

    
     Hz) and a small coupling (
    
    
    
    Hz) to the H-3 protons. This indicates that the phenyl ring at C-2 prefers the equatorial orientation in the half-chair conformation of the pyran ring.[1]
Common Impurities
  • Chalcones: If the ring closure was incomplete during synthesis, look for trans-olefinic protons (

    
     Hz) around 7.5–8.0 ppm.
    
  • Flavanones: If oxidation occurred, look for a carbonyl signal at ~190 ppm and a shift of H-2 to ~5.4 ppm.[1]

References

  • PubChem. (2025).[1] 4'-Hydroxy-7-methoxyflavan Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Seminal text on flavonoid NMR shifts).

  • Agrawal, P. K. (1989).[1] Carbon-13 NMR of Flavonoids. Elsevier.[1] (Definitive guide for 13C assignments).

  • Afrianto, A. W., et al. (2025).[1] Flavonoid Compound from Dichloromethane Extract of Crinum amabile Donn Leaves.[1][2] ResearchGate. (Provides specific NMR data for 4'-hydroxy-7-methoxyflavan). Available at: [Link]

  • ScienceAsia. (2000).[1] Flavonoid derivatives from Dracaena loureiri.[1] (Confirmed isolation and NMR of 4'-hydroxy-7-methoxyflavan). Available at: [Link]

Sources

Application Note: Crystallization and X-ray Diffraction of 4'-Hydroxy-7-methoxyflavan

[1][2][3]

Executive Summary

This guide details the methodology for obtaining single crystals of 4'-Hydroxy-7-methoxyflavan (PubChem CID: 185609) suitable for X-ray Diffraction (XRD) analysis.[1][2][3] Unlike planar flavones, the flavan backbone possesses a saturated C2-C3 bond, introducing flexibility and a chiral center at C2. This structural freedom often complicates crystal packing, necessitating a multi-modal crystallization screening approach.[2][3] This protocol prioritizes Slow Evaporation and Vapor Diffusion techniques, optimized for the polarity profile of methoxylated flavonoids.

Physicochemical Profile & Pre-requisites

Before initiating crystallization, the compound must meet strict purity standards to avoid defect incorporation.[3]

Molecular Properties
PropertyValueImplication for Crystallization
Formula C₁₆H₁₆O₃Light atom structure; requires high-quality data for resolution.[1][2][3]
MW 256.30 g/mol Small molecule; fast lattice formation kinetics.[1][2][3]
Chirality C2 (S/R)If enantiopure, expect non-centrosymmetric space groups (e.g., P2₁2₁2₁).[1] If racemic, expect centrosymmetric (e.g., P2₁/c).
H-Bond Donors 1 (4'-OH)Critical handle for intermolecular networking.[1][2][3]
H-Bond Acceptors 3 (7-OMe, O1, 4'-OH)Targets for solvent interaction (solvates).[1][2][3]
LogP ~3.4 (Predicted)Lipophilic; poor water solubility, good organic solubility.[1][2][3]
Purity Requirements
  • HPLC Purity: >98.5% (Impurities >1% can inhibit nucleation).[1][2][3]

  • Residual Solvent: Sample must be lyophilized or dried under high vacuum to remove synthesis solvents (e.g., DCM, THF) that might disrupt the target lattice.

Phase I: Solubility Profiling

Successful crystallization relies on identifying the "Good" solvent (high solubility) and the "Bad" solvent (anti-solvent). Conduct this screen with 1 mg aliquots.

Solubility Classification:

  • Soluble (S): Dissolves immediately at RT.[1][2][3]

  • Sparingly Soluble (SS): Dissolves with heating/sonication.[1][2][3]

  • Insoluble (I): No dissolution even at boiling point.[1][2][3]

SolventPolarity IndexStatusRole in Protocol
Methanol (MeOH) 5.1S Primary Solvent
Acetone 5.1S Primary Solvent
Ethyl Acetate (EtOAc) 4.4S Primary Solvent
Dichloromethane (DCM) 3.1S Co-solvent
Toluene 2.4SS Intermediate
Hexane/Heptane 0.1I Anti-solvent
Water 10.2I Anti-solvent

Phase II: Crystallization Protocols

Workflow Visualization

The following decision tree outlines the logical flow for selecting the crystallization method based on sample availability and solubility.

CrystallizationWorkflowStartStart: 4'-Hydroxy-7-methoxyflavan SamplePurityCheckPurity Check (>98%)Start->PurityCheckSolubilitySolubility ScreeningPurityCheck->SolubilityDecisionSample Amount?Solubility->DecisionMethodAMethod A: Slow Evaporation(>20 mg available)Decision->MethodAHigh QtyMethodBMethod B: Vapor Diffusion(<10 mg available)Decision->MethodBLow QtyMethodCMethod C: Liquid Diffusion(High Quality Required)Decision->MethodCRefinementAnalysisX-Ray Diffraction (XRD)MethodA->AnalysisMethodB->AnalysisMethodC->Analysis

Figure 1: Strategic workflow for selecting the optimal crystallization pathway.

Protocol A: Slow Evaporation (High Throughput)

Best for initial polymorph screening.[1]

  • Preparation: Dissolve 10 mg of 4'-Hydroxy-7-methoxyflavan in 1–2 mL of Acetone or Methanol .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed.[1][2][3]

  • Sealing: Cover the vial with Parafilm®.[1][2][3] Poke 3–5 small holes using a 21G needle.[1][2][3]

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20°C).

  • Observation: Monitor daily. Crystals should appear within 2–7 days as solvent evaporates.[1][2][3]

    • Note: If evaporation is too fast (amorphous solid forms), reduce hole count or place the vial inside a larger jar containing a small amount of the same solvent to slow the rate.

Protocol B: Vapor Diffusion (Hanging Drop / Vial-in-Vial)

Best for growing diffraction-quality single crystals with minimal sample.[1][2][3]

System: Solvent = Methanol; Anti-solvent = Water.[1][2][3]

  • Inner Vessel: Dissolve 5 mg of compound in 0.5 mL Methanol in a small (1.5 mL) vial. Ensure the solution is near saturation but not precipitating.[1][2][3]

  • Outer Vessel: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Anti-solvent Addition: Add 2–3 mL of Water (or Hexane if using EtOAc as solvent) to the outer vial.[1][2][3] Crucial: Do not let the liquids touch.[1][2][3]

  • Equilibration: Cap the outer vial tightly. The volatile solvent (Methanol) will diffuse out, or water vapor will diffuse in (depending on vapor pressures), slowly increasing supersaturation.

  • Timeline: Leave undisturbed for 1–2 weeks. This method yields fewer, larger crystals with lower mosaicity.[2][3]

Phase III: X-Ray Diffraction Data Collection[3][4]

Once crystals are harvested, they must be mounted and analyzed.[2][3] For 4'-Hydroxy-7-methoxyflavan, specific parameters apply due to its organic nature.

Crystal Mounting[1][2][3]
  • Harvesting: Use a nylon loop (MiTeGen) to gently scoop the crystal from the mother liquor.

  • Cryoprotection: Immediately immerse the crystal in Paratone-N oil or perfluoropolyether (PFPE) oil.[1][2][3] This prevents solvent loss (desolvation) which can crack the crystal lattice.[1][2][3]

  • Cooling: Flash-cool in a liquid nitrogen stream (100 K). This freezes molecular motion and improves resolution.[1][2][3]

Beamline Configuration
ParameterSettingRationale
Source Cu Kα (λ = 1.54184 Å) Preferred for organic molecules.[1][2][3] The anomalous scattering of Oxygen is higher with Cu than Mo, aiding in absolute configuration determination (Flack parameter) if chiral.
Detector Distance 40–50 mmBalance between resolution and spot separation.[1][2][3]
Exposure Time 10–30 s/framePrevent radiation damage while ensuring sufficient I/σ(I).[1][2][3]
Strategy Full sphere (360°)Essential for low-symmetry space groups (Monoclinic/Triclinic common in flavans).[1][2][3]

Troubleshooting & Optimization

Common Failure Modes
  • Oiling Out: The compound forms a droplet instead of crystals.

    • Cause: Supersaturation is too high or impurities are present.[1][2][3]

    • Fix: Lower the concentration or switch to Liquid-Liquid Diffusion (layering Hexane over an Ethyl Acetate solution).[1][2][3]

  • Twinning: Multiple crystals growing into each other.[1][2][3]

    • Cause: Growth rate too fast.[1][2][3]

    • Fix: Reduce evaporation rate (fewer holes in Parafilm) or lower temperature to 4°C.

  • Amorphous Precipitate: Powder forms instantly.[1][2][3]

    • Cause: Anti-solvent added too quickly.[1][2][3]

    • Fix: Use Vapor Diffusion (Method B) to slow down the mixing kinetics.[1][2][3]

Packing Interactions

In the crystal lattice, expect the 4'-OH group to act as a primary hydrogen bond donor, likely forming chains or dimers with the 7-OMe or the pyran oxygen of a neighboring molecule. The phenyl ring at C2 will likely adopt an equatorial conformation to minimize steric strain, a critical feature to verify in the solved structure [1, 2].

References

  • PubChem. (n.d.).[1][2][3][4] 4'-Hydroxy-7-methoxyflavan (CID 185609).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved October 24, 2025, from [Link]

  • Spek, A. L. (2003).[1][2][3] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[1] (Standard for validation of organic crystal structures).[1][2][3]

  • Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Foundational text for small molecule crystallization strategies).

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1][2][3] CSD-System for Small Molecule Crystallography.[1][2][3] (Reference for comparing flavan packing motifs). [Link][1]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMF-SOL-001 Subject: Improving Aqueous Solubility of 4'-Hydroxy-7-methoxyflavan (HMF) for Bioassays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2][3]

Executive Summary & Molecule Profile

User Query: "My 4'-Hydroxy-7-methoxyflavan precipitates when added to cell culture media. How do I keep it soluble for reliable IC50 determination?"

Scientist's Analysis: 4'-Hydroxy-7-methoxyflavan (HMF) presents a classic "brick dust" profile common to the flavonoid class.[1][2][3] Unlike its oxidized counterpart (flavone), the flavan backbone possesses a saturated C2-C3 bond, granting the B-ring greater rotational freedom.[2] While this flexibility aids receptor binding, the molecule remains highly lipophilic (LogP > 3.0 estimated) and planar enough to stack efficiently in crystal lattices, resisting dissolution in aqueous buffers like PBS or DMEM.

The "crashing out" you observe is due to the Ostwald Ripening effect: when a high-concentration organic stock (DMSO) hits an aqueous buffer, the solvent power drops instantly, forcing the hydrophobic solute to nucleate and precipitate.

This guide provides three tiered protocols to resolve this, ranging from immediate solvent adjustments to advanced molecular complexation.[2][3]

Module 1: The "Solvent Shift" Protocol (Standard)

Best For: Rapid screening, short-term assays (<24 hours), and robust cell lines.[2]

The most common error is adding 100% DMSO stock directly to the media. This creates a local zone of supersaturation that triggers immediate precipitation.[1][2][3] You must use an intermediate dilution step.[1][2][3]

Protocol: Step-by-Step Solvent Shifting
  • Primary Stock Preparation: Dissolve HMF in anhydrous DMSO to 1000x the final desired concentration (e.g., if testing at 10 µM, make a 10 mM stock).

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into an intermediate solvent compatible with your assay (often Ethanol or PEG-400) to create a 100x working solution.[1][2][3]

  • Final Dosing: Slowly add the 100x working solution to the vortexing cell media. This prevents the "shock" precipitation.[3]

Workflow Visualization

SolventShift HMF_Solid Solid HMF (Crystalline) DMSO_Stock Primary Stock (100% DMSO) HMF_Solid->DMSO_Stock Dissolve Inter_Step Intermediate Dilution (1:10 in PEG-400) DMSO_Stock->Inter_Step Dilute 1:10 Media_Final Final Assay Media (Aqueous Buffer) Inter_Step->Media_Final Dropwise Addition (Vortexing)

Caption: Figure 1. Solvent shifting workflow to minimize local supersaturation during media addition.

Solvent Tolerance Limits

Consult this table to ensure your vehicle does not induce toxicity.

SolventMax Final Conc.[1][2][3][4][5][6][7] (%)Mechanism of ToxicityRecommended for HMF?
DMSO 0.1% - 0.5%Membrane permeabilization; differentiation triggerYes (Standard)
Ethanol < 1.0%Protein denaturation; apoptosis inductionYes (As intermediate)
PEG-400 < 5.0%Osmotic stress at high concentrationsYes (Excellent cosolvent)
Tween 80 < 0.05%Membrane lysis (surfactant)Caution (Can strip membranes)

Module 2: Cyclodextrin Complexation (Recommended)

Best For: Long-term assays (>24h), sensitive primary cells, and in vivo studies.[2]

If solvent shifting fails, you must encapsulate the hydrophobic HMF molecule. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard.[1][2][3] It forms a "host-guest" inclusion complex where the hydrophobic flavonoid sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Why HP-β-CD?
  • Mechanism: Thermodynamic stabilization of the apolar guest.[3]

  • Stoichiometry: Typically 1:1 for flavonoids.[1][2][3]

  • Safety: FDA-approved excipient; inert in most bioassays.[1][2][3]

Protocol: Preparation of HMF-CD Complex
  • Phase 1 (Carrier Prep): Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution.[1][2][3]

  • Phase 2 (Loading): Add excess HMF solid to the CD solution.

  • Phase 3 (Equilibrium): Stir at room temperature for 24–48 hours. Shield from light.[1][2][3]

  • Phase 4 (Filtration): Filter through a 0.45 µm PVDF filter to remove uncomplexed HMF.[1][2][3]

  • Phase 5 (Quantification): Analyze the filtrate via HPLC/UV to determine the soluble HMF concentration. Use this filtrate as your new "Stock."[1][2][3]

Complexation Logic

CD_Complexation Host HP-β-Cyclodextrin (Hydrophilic Shell) Mixing Equilibrium Stirring (24-48h, Aqueous) Host->Mixing Guest HMF Molecule (Hydrophobic) Guest->Mixing Complex Inclusion Complex (Water Soluble) Mixing->Complex Non-covalent Bonding Assay Bioassay Application (No Precipitation) Complex->Assay

Caption: Figure 2. Formation of the host-guest inclusion complex stabilizes HMF in aqueous media.

Module 3: Solid Dispersion (Advanced Rescue)

Best For: High-concentration dosing where DMSO limits are exceeded.[1][2][3]

If you need high concentrations (e.g., >100 µM) that exceed the capacity of cyclodextrins, use a Solid Dispersion with PVP K30 (Polyvinylpyrrolidone). This traps HMF in an amorphous state, preventing crystallization.[2][3]

Protocol: Solvent Evaporation Method
  • Dissolve HMF and PVP K30 in a common solvent (Ethanol) at a 1:4 ratio (w/w).

  • Rotary evaporate the solvent at 40°C until a dry film forms.[1][2][3]

  • Vacuum dry for 24 hours to remove residual ethanol.[1][2][3]

  • Pulverize the resulting solid.[1][2][3] This powder will disperse rapidly in media, creating a supersaturated solution that remains stable long enough for cellular uptake.[2][3]

Troubleshooting & FAQs

Q1: I see a "milky" cloud immediately upon adding my stock to the media. Is my assay ruined? A: Yes. The "cloud" is micro-precipitate.[3] Even if it settles, the effective concentration of HMF hitting the cells is unknown (likely near zero).

  • Fix: Switch to the Solvent Shift Protocol . Ensure you are vortexing the media while adding the compound dropwise. Do not add the compound to a static liquid surface.[3]

Q2: Can I use serum (FBS) to help solubilize HMF? A: Serum albumin (BSA/HSA) binds flavonoids extensively.[1][2][3] While this does keep them in solution, it also reduces the free fraction available to act on your target receptors.

  • Guideline: If you increase FBS from 1% to 10%, you may need to increase your HMF dose to see the same effect. Always keep FBS constant between controls and treatments.[1][2][3]

Q3: My cells are dying in the Vehicle Control (DMSO only). A: Your cell line is likely sensitive to DMSO.

  • Fix: Use the Cyclodextrin Protocol (Module 2) . HP-β-CD is generally non-toxic up to 10-20 mM in cell culture.[1][2][3] This completely eliminates the need for DMSO.[3]

Q4: How do I store the dissolved HMF? A:

  • DMSO Stock: Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot it).

  • Cyclodextrin Complex: Stable at 4°C for weeks, or can be lyophilized (freeze-dried) into a powder for long-term storage.[1][2][3]

References

  • PubChem. (2025).[1][2][3] 4'-Hydroxy-7-methoxyflavan Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug solubility: importance and enhancement techniques.[1][2][3][4][7][8] ISRN Pharmaceutics.[1][2][3] [Link][1][2]

  • Timm, M., et al. (2013).[2][3] DMSO concentration in cell culture: How much is too much? Cytotechnology, 65(6), 887-894.[1][2] [Link]

  • Li, J., et al. (2019).[2][3] Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 570, 118642. [Link][1][2][9]

Sources

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Hydroxy-7-methoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak overlap and co-elution during chromatographic analysis of this and structurally similar flavonoids. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and preventative method development workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak overlap when analyzing 4'-Hydroxy-7-methoxyflavan?

A1: Peak overlap, or co-elution, in the analysis of flavonoids like 4'-Hydroxy-7-methoxyflavan often stems from their structural similarity to other flavonoids, isomers, or matrix components within a sample.[1][2] In reversed-phase HPLC, these compounds can exhibit very similar retention times on standard C18 columns, making baseline separation difficult to achieve.[2]

Q2: I'm seeing peak fronting or tailing with my 4'-Hydroxy-7-methoxyflavan peak. Could this be related to peak overlap?

A2: While not directly peak overlap, poor peak shape can exacerbate the issue and mask the presence of a co-eluting impurity. Peak tailing for phenolic compounds like flavonoids can be caused by interactions with active sites on the silica backbone of the column. This can often be mitigated by acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of phenolic hydroxyl groups.[3][4] Peak fronting can be a sign of column overload or an injection solvent that is too strong.

Q3: Can I resolve co-eluting peaks without changing my column?

A3: Yes, in many cases, resolution can be significantly improved by systematically adjusting mobile phase conditions. The key parameters to investigate are the organic modifier (e.g., switching between acetonitrile and methanol), the mobile phase pH, and the gradient profile.[3] A shallower gradient during the elution window of your target analyte can often resolve closely eluting peaks.[3]

Q4: When should I consider changing my HPLC column to resolve peak overlap?

A4: If extensive mobile phase optimization does not yield the desired resolution (a resolution value, Rs, greater than 1.5 is typically desired for quantification), changing the stationary phase is the next logical step.[3] This is often the most powerful way to alter selectivity and resolve stubborn co-elution issues.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak overlap issues encountered during the HPLC analysis of 4'-Hydroxy-7-methoxyflavan.

Problem: My 4'-Hydroxy-7-methoxyflavan peak is not baseline resolved from an adjacent peak.

When faced with co-eluting peaks, the goal is to manipulate the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

The retention factor is a measure of how long the analyte is retained on the column. If peaks are eluting too early (low k'), there is insufficient time for separation to occur.

  • Causality: In reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase will increase the retention time of hydrophobic compounds like 4'-Hydroxy-7-methoxyflavan.[6][7]

  • Protocol:

    • If using an isocratic method, decrease the percentage of the organic solvent (e.g., from 60% acetonitrile to 55%).

    • If using a gradient, lower the initial percentage of the organic solvent.[3]

    • Aim for a k' value between 2 and 10 for your target peak for robust separation.

Selectivity is the most critical factor for resolving closely eluting compounds and refers to the ability of the chromatographic system to "discriminate" between different analytes.[7]

  • A. Change the Organic Modifier:

    • Causality: Acetonitrile and methanol have different solvent properties that influence how they interact with both the analyte and the stationary phase, thus altering selectivity.[3] Acetonitrile is generally a stronger solvent in reversed-phase HPLC.

    • Protocol: If you are using acetonitrile, prepare a mobile phase with an equivalent strength of methanol and re-run the analysis. The elution order of your target analyte and the interfering peak may change.

  • B. Adjust Mobile Phase pH:

    • Causality: Flavonoids possess phenolic hydroxyl groups, which can ionize depending on the pH of the mobile phase. The ionization state of a compound alters its polarity and, consequently, its retention time.[6][8] Adjusting the pH can selectively shift the retention time of one compound more than another if they have different pKa values.[6][9]

    • Protocol:

      • Start with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid, pH ~2.7) to ensure sharp peaks.[3][6]

      • If co-elution persists, incrementally increase the pH using a suitable buffer (e.g., ammonium acetate) while staying within the stable pH range of your column (typically pH 2-8 for silica-based C18 columns).[6][8]

  • C. Refine the Gradient Profile:

    • Causality: A steep gradient can cause peaks to elute close together. By decreasing the gradient slope (i.e., making it shallower) around the elution time of the target analyte, you increase the separation window.[3]

    • Protocol:

      • Identify the time window in which your co-eluting peaks emerge.

      • Modify your gradient program to decrease the rate of organic solvent increase during this specific window. For example, if the peaks elute between 10 and 12 minutes during a 5-50% acetonitrile gradient over 20 minutes, try holding the gradient at 25% for a few minutes before continuing the ramp.[3]

Efficiency relates to the sharpness or narrowness of the chromatographic peaks. Sharper peaks are less likely to overlap.

  • Causality: Peak broadening can be caused by a deteriorating column, extra-column volume, or non-optimal flow rates. Higher efficiency columns, such as those packed with smaller particles (e.g., sub-2 µm or core-shell particles), produce sharper peaks and can improve resolution.[3][5]

  • Protocol:

    • Check System Suitability: Ensure your system is performing optimally by injecting a standard and checking for peak shape and plate count.

    • Lower the Flow Rate: Reducing the flow rate can sometimes increase efficiency and improve resolution, although this will increase the analysis time.[10]

    • Consider a Higher Efficiency Column: If your current column has a larger particle size (e.g., 5 µm), switching to a column with smaller particles or a core-shell architecture can provide a significant boost in efficiency and resolution.[3]

If the above steps fail, changing the column chemistry offers a powerful way to alter selectivity.[5][7]

  • Causality: Different stationary phases provide alternative separation mechanisms. While C18 columns separate primarily based on hydrophobicity, other phases introduce different interactions.

  • Protocol:

    • Phenyl-Hexyl Column: This phase provides pi-pi interactions with the aromatic rings of flavonoids, offering a different selectivity compared to the hydrophobic interactions of a C18 column.

    • Pentafluorophenyl (PFP) or F5 Column: These columns offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating structurally similar aromatic compounds.[11]

    • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.[3]

Proactive Method Development Workflow

To prevent peak overlap from the outset, a systematic method development approach is recommended.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Optimization cluster_3 Phase 4: Validation Start Define Analytes & Matrix Scouting Scout with Generic Gradient (e.g., 5-95% ACN on C18) Start->Scouting Eval_Res Evaluate Resolution (Rs) Scouting->Eval_Res Opt_Gradient Optimize Gradient Slope Eval_Res->Opt_Gradient Rs < 1.5 Final_Method Final Method Achieved (Rs > 1.5) Eval_Res->Final_Method Rs > 1.5 Opt_pH Adjust Mobile Phase pH Opt_Gradient->Opt_pH Opt_Temp Optimize Temperature Opt_pH->Opt_Temp Change_Solvent Switch Organic Modifier (ACN <-> MeOH) Opt_Temp->Change_Solvent Rs still < 1.5 Change_Column Screen Alternative Column (e.g., Phenyl-Hexyl, F5) Change_Solvent->Change_Column Change_Column->Final_Method Validation Validate Method (ICH Guidelines) Final_Method->Validation

Caption: A systematic workflow for HPLC method development to prevent peak overlap.

Troubleshooting Flowchart for Peak Overlap

When encountering an existing resolution problem, this flowchart provides a logical decision-making process.

TroubleshootingFlowchart Start Peak Overlap Observed (Rs < 1.5) Check_k Is Retention Factor (k') between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (Increase aqueous %) Check_k->Adjust_k No Check_Gradient Is the gradient slope optimized? Check_k->Check_Gradient Yes Adjust_k->Check_k Success Resolution Achieved (Rs > 1.5) Adjust_k->Success Resolved Adjust_Gradient Decrease gradient slope around the target peaks Check_Gradient->Adjust_Gradient No Check_pH Have you optimized mobile phase pH? Check_Gradient->Check_pH Yes Adjust_Gradient->Check_Gradient Adjust_Gradient->Success Resolved Adjust_pH Systematically vary pH (within column limits) Check_pH->Adjust_pH No Change_Solvent Switch Organic Solvent (ACN to MeOH or vice versa) Check_pH->Change_Solvent Yes Adjust_pH->Check_pH Adjust_pH->Success Resolved Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl, F5) Change_Solvent->Change_Column Change_Solvent->Success Resolved Change_Column->Success

Caption: A decision-making flowchart for troubleshooting peak overlap in HPLC.

Data Summary Tables

Table 1: Impact of Mobile Phase Parameters on Resolution

ParameterPrimary EffectTypical Action to Improve ResolutionRationale
% Organic Solvent Retention Factor (k')Decrease % organicIncreases retention, allowing more time for separation.[6]
Solvent Type (ACN vs. MeOH) Selectivity (α)Switch solventAlters intermolecular interactions, potentially changing elution order.[3]
Mobile Phase pH Selectivity (α)Adjust pH using buffersChanges the ionization state of analytes with different pKa values, altering their retention times differently.[8][9]
Gradient Slope Retention Factor (k') & Selectivity (α)Decrease slope (make shallower)Spreads out the elution of closely retained compounds.[3]
Temperature Retention Factor (k') & Efficiency (N)Increase temperatureDecreases mobile phase viscosity (improving efficiency) and typically reduces retention times. Can also affect selectivity.
Flow Rate Efficiency (N)Decrease flow rateCan increase plate count and improve resolution, but at the cost of longer run times.[10]

Table 2: Alternative Column Chemistries for Flavonoid Analysis

Stationary PhasePrimary Separation Mechanism(s)Best For Resolving...
C18 (ODS) Hydrophobic InteractionsGeneral purpose, initial method development.[10]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, isomers with different electronic distributions.
Pentafluorophenyl (PFP/F5) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityPositional isomers, halogenated compounds, and when C18/Phenyl phases fail.[11]
Cyano (CN) Dipole-Dipole & Hydrophobic InteractionsPolar compounds, provides orthogonal selectivity to C18.[3]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives" - Benchchem.
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family.
  • (PDF) HPLC analysis of flavonoids - ResearchGate.
  • The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today.
  • Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory - MDPI.

Sources

Technical Support Center: Enhancing the Stability of 4'-Hydroxy-7-methoxyflavan in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the stability of 4'-Hydroxy-7-methoxyflavan in your in vitro cell culture experiments. Ensuring the stability of your test compound is paramount for obtaining reproducible and reliable data. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 4'-Hydroxy-7-methoxyflavan.

Q1: My experimental results with 4'-Hydroxy-7-methoxyflavan are inconsistent. Could compound instability be the cause?
Q2: What factors in my cell culture system could be degrading 4'-Hydroxy-7-methoxyflavan?

A: Several factors can contribute to the degradation of flavonoids in cell culture:

  • pH and Media Composition: Standard culture media, often buffered with bicarbonate, typically have a physiological pH (~7.4). This slightly alkaline condition can promote the oxidation and degradation of phenolic compounds.[3][4]

  • Light Exposure: Flavonoids can be photosensitive.[5][6] Prolonged exposure to ambient light during incubation and handling can accelerate degradation.[7]

  • Reactive Oxygen Species (ROS): The metabolic activity of cells naturally produces ROS, which can directly oxidize and degrade the flavonoid structure.

  • Enzymatic Activity: If you are using serum in your media, it contains various enzymes that can metabolize the compound. Furthermore, cells themselves possess enzymes, such as cytochrome P450s, that can modify the structure of 4'-Hydroxy-7-methoxyflavan.[5]

  • Temperature: Although incubators are set to a physiological 37°C, prolonged exposure to this temperature can increase the rate of chemical degradation compared to storage at lower temperatures.[7]

Q3: What are the primary degradation products, and are they active?

A: The degradation of flavanones can occur through oxidation or C-ring cleavage.[8] One potential pathway involves the opening of the heterocyclic C-ring to form a chalcone structure.[9] Additionally, cellular metabolism can lead to O-demethylation or further hydroxylation of the molecule.[5][10] The biological activity of these degradation products is often different from the parent compound and can sometimes be negligible or, in some cases, contribute confounding effects to your experiment.[11]

Q4: How should I prepare my stock solution of 4'-Hydroxy-7-methoxyflavan?

A: Due to poor aqueous solubility, a concentrated stock solution should be prepared in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your culture medium.

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cellular toxicity or off-target effects.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.

Part 2: In-Depth Troubleshooting and Stability Enhancement Guide

If the basic FAQs did not resolve your issues, this section provides a more systematic approach to diagnosing and solving stability problems.

Issue: Significant Loss of Compound Detected After 24-Hour Incubation

This is a common and critical issue. The first step is to confirm and quantify the degradation. The second is to implement strategies to mitigate it.

Step 1: Quantify the Instability

Before you can fix the problem, you need to measure it. A simple time-course experiment is the most direct way to assess stability.

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying small molecules like flavonoids.[12]

Objective: To determine the concentration of 4'-Hydroxy-7-methoxyflavan remaining in culture medium over a 48-hour period.

Materials:

  • 4'-Hydroxy-7-methoxyflavan

  • Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, P/S)

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Prepare a fresh solution of 4'-Hydroxy-7-methoxyflavan in your complete culture medium at the final experimental concentration (e.g., 10 µM). Prepare a cell-free sample.

  • Time Points: Place the plate in a 37°C, 5% CO₂ incubator.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot (e.g., 200 µL) of the medium.

  • Sample Processing:

    • Immediately add an equal volume of cold methanol to the aliquot to precipitate proteins.

    • Vortex and centrifuge at >12,000 x g for 10 minutes to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. A gradient elution with a mobile phase consisting of acidified water and acetonitrile on a C18 column is a common starting point.

  • Data Analysis: Quantify the peak area corresponding to 4'-Hydroxy-7-methoxyflavan at each time point. Normalize the results to the T=0 sample to determine the percentage of compound remaining.

Workflow for Stability Assessment

This diagram outlines the key steps in quantifying compound stability.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock in DMSO Prep_Media Spike Compound into Complete Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO₂ Prep_Media->Incubate Sample Collect Aliquots at Time Points (0-48h) Incubate->Sample Process Protein Precipitation & Filtration Sample->Process HPLC HPLC-UV Analysis Process->HPLC Quantify Quantify Peak Area & Calculate % Remaining HPLC->Quantify

Caption: Workflow for assessing the stability of 4'-Hydroxy-7-methoxyflavan in culture media.

Step 2: Implement Stabilization Strategies

Based on your stability data, you can now implement targeted strategies to enhance the longevity of your compound in culture.

  • Incorporate Antioxidants: The addition of a stabilizing antioxidant to the culture medium can protect 4'-Hydroxy-7-methoxyflavan from oxidative degradation.

    • L-Ascorbic Acid (Vitamin C): A potent and cost-effective antioxidant. Add freshly to the medium at a final concentration of 50-100 µM. Note that ascorbic acid itself can be unstable, so it should be replenished with each media change.[3]

    • Glutathione (GSH): An endogenous antioxidant that can also be added exogenously. Use at a concentration of 1-5 mM.

  • Minimize Light Exposure: Protect your stock solutions, media containing the compound, and cell culture plates from light by wrapping them in aluminum foil or using amber-colored tubes and plates.[7]

  • Use Heat-Inactivated Serum: If using fetal bovine serum (FBS), consider using a heat-inactivated version. The heat-inactivation process (56°C for 30 minutes) denatures some enzymes that could potentially metabolize your compound.

For compounds with significant stability or solubility issues, encapsulation within a cyclodextrin molecule can be a highly effective strategy.[13] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, which can physically shield the guest molecule from the aqueous environment.

Objective: To enhance the stability and solubility of 4'-Hydroxy-7-methoxyflavan by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 4'-Hydroxy-7-methoxyflavan

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or DMSO

  • Water (Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Flavanone:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Dissolution:

    • Dissolve the HP-β-CD in water with gentle heating (40-50°C) and stirring to create a clear solution.

    • Separately, dissolve the 4'-Hydroxy-7-methoxyflavan in a minimal amount of ethanol or DMSO.

  • Complexation: Slowly add the flavonoid solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Leave the mixture stirring at room temperature, protected from light, for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal:

    • Remove the organic solvent (if used) and water using a rotary evaporator or by freeze-drying.

    • The resulting product will be a dry powder of the inclusion complex.

  • Reconstitution & Use: The powder can be easily dissolved in water or culture medium to the desired final concentration for your experiments. The stability of this complex should be verified using the HPLC protocol described above.

Conceptual Diagram of Cyclodextrin Encapsulation

This diagram illustrates the protective mechanism of cyclodextrin.

Cyclodextrin_Encapsulation cluster_system Aqueous Culture Medium Flavanone 4'-Hydroxy-7-methoxyflavan (Hydrophobic, Unstable) Complex Stable Inclusion Complex (Shielded & Soluble) Flavanone->Complex Encapsulation Degradation Oxidative Degradation Flavanone->Degradation Unprotected Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Encapsulation Complex->Flavanone Protection

Caption: Cyclodextrin encapsulates the flavanone, protecting it from degradation in the medium.

Data Summary: Expected Stability Enhancement

The following table provides hypothetical yet realistic data on the kind of stability improvements you might observe when implementing these strategies. You should generate your own data using the protocols provided.

Condition% Compound Remaining at 24h% Compound Remaining at 48hKey Takeaway
Control (Media Only) 45%15%Significant degradation occurs under standard conditions.
+ 100 µM Ascorbic Acid 75%50%Antioxidants provide moderate protection.
HP-β-CD Complex 90%80%Encapsulation offers the most robust stabilization.
Light Protected 55%25%Protection from light offers a marginal but real benefit.

Part 3: Final Recommendations

  • Always Quantify First: Before running lengthy and expensive biological assays, perform a simple stability check using HPLC. This upfront investment will save you from generating unreliable data.

  • Start Simple: Begin by adding an antioxidant like ascorbic acid and ensuring all solutions are protected from light. For many experiments, this may be sufficient.

  • Consider Advanced Solutions for Long-Term Cultures: For experiments lasting longer than 48 hours or for particularly unstable compounds, cyclodextrin encapsulation is the most reliable method for ensuring consistent compound concentration.

  • Acknowledge Limitations: Be aware that even with these measures, some degradation may be unavoidable. Cellular metabolism will still occur. Understanding the stability profile allows you to better interpret your results and design experiments with appropriate time points and controls.

By systematically addressing the issue of compound stability, you can significantly enhance the quality and reliability of your research.

References
  • Oleszek, W., & Stochmal, A. (2013). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed Central. Retrieved from [Link]

  • Kostrzewa-Susłow, E., et al. (2014). Microbial Transformations of 7-Methoxyflavanone. Molecules. Retrieved from [Link]

  • West, M. E. (2015). Stability of flavonoids and ascorbic acid Part 1: Development of an in. University of Massachusetts Amherst. Retrieved from [Link]

  • Tchabo, W., et al. (2018). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Scientific Research Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-7-methoxyflavan. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-7-Methoxyflavone. PubChem. Retrieved from [Link]

  • Zhen, J., et al. (2024). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Retrieved from [Link]

  • Schneider, H., & Blaut, M. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology. Retrieved from [Link]

  • Murthy, H. N., et al. (2021). In Vitro Production of Flavonoids. ResearchGate. Retrieved from [Link]

  • Girompa, A., et al. (2024). Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. MDPI. Retrieved from [Link]

  • Vojtková, H., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Retrieved from [Link]

  • Mori, T., et al. (2023). C-Ring Structure-Dependent Redox Properties of Flavonoids Regulate the Expression of Bioactivity. MDPI. Retrieved from [Link]

  • Procházková, D., et al. (2011). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Utar, Z., et al. (2020). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. Retrieved from [Link]

Sources

optimizing solvent systems for 4'-Hydroxy-7-methoxyflavan chromatography

[1][2]

Current Status: Online Ticket ID: T-FLAV-7M-4OH Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4'-Hydroxy-7-methoxyflavan . This guide addresses the specific chromatographic challenges posed by this molecule. Unlike fully methoxylated flavonoids, this compound possesses a hybrid nature: a lipophilic methoxy group at position 7 and an ionizable phenolic hydroxyl group at position 4'.[3]

Key Technical Challenges:

  • Peak Tailing: The 4'-OH group (pKa ~9.5–10) interacts with residual silanols on silica-based columns, leading to asymmetry.[1][2]

  • Solubility Mismatch: High lipophilicity requires strong organic solvents, often leading to "solvent effects" (broadening) if the injection solvent is too strong compared to the initial mobile phase.[3]

  • Selectivity: Separating the flavan (saturated C-ring) from its flavone (unsaturated) or flavanone analogs requires precise mobile phase tuning.[1][2]

Master Protocol: Reverse-Phase HPLC Optimization

This protocol is the "Gold Standard" for analytical quantification and purity assessment. It prioritizes peak symmetry and reproducibility.[2][3]

Phase 1: Stationary Phase Selection
  • Recommended: C18 (Octadecylsilane) with high carbon load (>15%) and extensive end-capping.[1][2][3]

  • Why? The "flavan" core is non-planar (unlike flavones), requiring significant hydrophobic interaction surface area.[3] End-capping is non-negotiable to cover free silanols that bind the 4'-OH group.[1][2]

  • Alternative: Phenyl-Hexyl phases (provides pi-pi selectivity if separating from aromatic impurities).[1][2][3]

Phase 2: Mobile Phase & Modifiers

The choice of solvent and pH modifier is the single most critical factor for this molecule.

ComponentRecommendationTechnical Rationale
Solvent A (Aqueous) Water + 0.1% Formic Acid CRITICAL: Lowers pH to ~2.7, keeping the 4'-OH protonated (neutral).[1][2] This prevents secondary interactions and tailing.[2][3]
Solvent B (Organic) Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for methoxylated flavonoids.[1][2][3]
Alternative B Methanol (MeOH)Use only if ACN fails to separate specific impurities.[2][3] MeOH promotes hydrogen bonding, which may alter selectivity but increases viscosity.[2][3][4]
Phase 3: Gradient Profile (Standard Screening)

Flow Rate: 1.0 mL/min | Column Temp: 30°C | Injection: 5–10 µL[1][3]

Time (min)% Solvent B (ACN)Event
0.020%Initial Hold (Focusing)
2.020%End Isocratic Hold
20.090%Linear Gradient Elution
22.090%Column Wash
22.120%Return to Initial
27.020%Re-equilibration (Essential)

Troubleshooting Guide (FAQ)

Q1: Why is my 4'-Hydroxy-7-methoxyflavan peak tailing significantly (As > 1.5)?

Diagnosis: This is almost always a "Silanol Effect." The 4'-hydroxyl group is acting as a hydrogen bond donor to unreacted silanols on your column stationary phase.[2] Corrective Actions:

  • Check Modifier: Ensure you are using 0.1% Formic Acid or 0.1% TFA.[2] Neutral water will cause severe tailing.[2][3]

  • Switch Column: Move to a "Type B" High-Purity Silica column (low metal content) or a hybrid particle column (e.g., Ethylene Bridged Hybrid) which resists silanol activity.[1][2][3]

  • Temperature: Increase column temperature to 40°C to speed up mass transfer kinetics.

Q2: I see "Ghost Peaks" or split peaks for the main compound.

Diagnosis: Solvent Strength Mismatch. Explanation: If you dissolve the lipophilic flavan in 100% DMSO or THF and inject it into a mobile phase starting at 20% ACN, the sample precipitates or travels faster than the mobile phase initially. Corrective Actions:

  • Dissolve the sample in the initial mobile phase (e.g., 20% ACN / 80% Water).[3]

  • If solubility is poor, use 50% MeOH, but keep injection volume low (<5 µL).[3]

Q3: How do I separate the flavan from the flavone analog?

Diagnosis: These compounds differ only by a double bond in the C-ring (C2-C3).[1][2] Corrective Actions:

  • Selectivity Change: Switch from ACN to Methanol. The difference in solvation shells between the planar flavone and bent flavan is more pronounced in protic solvents.

  • Stationary Phase: Use a C30 column or a PFP (Pentafluorophenyl) column, which discriminates based on molecular shape and pi-electron density.[1][2][3]

Workflow Visualization

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose peak shape issues immediately.

TroubleshootingLogicProblemProblem: Poor Peak ShapeCheckTailingIs Peak Tailing? (As > 1.2)Problem->CheckTailingCheckSplitIs Peak Split/Broad?Problem->CheckSplitSilanolCause: Silanol InteractionCheckTailing->SilanolYesSolventEffectCause: Strong Solvent EffectCheckSplit->SolventEffectYesActionAcidAction: Add 0.1% Formic AcidSilanol->ActionAcidActionColAction: Switch to End-capped C18Silanol->ActionColActionDiluteAction: Match Sample Solventto Mobile Phase ASolventEffect->ActionDiluteActionVolAction: Reduce Inj. VolumeSolventEffect->ActionVol

Caption: Decision matrix for diagnosing peak asymmetry in phenolic flavan analysis.

Diagram 2: Method Development Workflow

Follow this path for new method creation.

MethodDevStartStart: 4'-OH-7-OMe-FlavanStep11. Solubility Check(Dissolve in MeOH/ACN)Start->Step1Step22. Scout Run(5-95% B Gradient)Step1->Step2Step33. Optimize Selectivity(Change Solvent/Col)Step2->Step3Poor ResolutionStep44. Finalize Method(Isocratic or Shallow Grad)Step2->Step4Good ResolutionStep3->Step4

Caption: Step-by-step optimization pathway from solubility check to final method.

Isolation & Scale-Up (Flash Chromatography)

For researchers needing to isolate this compound from plant matrices (e.g., Dracaena or Dalbergia spp.) or synthetic mixtures:

  • Stationary Phase: Silica Gel (Normal Phase) is effective for separating methoxylated flavans from more polar glycosides.[2][3]

  • Solvent System:

    • Hexane : Ethyl Acetate: Start at 95:5, ramp to 60:40. The 7-methoxy group makes the molecule migrate faster than di-hydroxy analogs.[2]

    • DCM : Methanol: Use for "cleaning" crude extracts before the Hex/EtOAc step.

  • Detection: TLC visualization at 254 nm (quenching) or using Vanillin-H2SO4 reagent (turns reddish-pink upon heating).[1][2][3]

References

  • PubChem. (n.d.).[2][3][5] 4'-Hydroxy-7-methoxyflavone (Compound Summary).[1][2] National Library of Medicine.[2][3] Retrieved from [Link]

  • Phenomenex. (2025).[2][3][4][5][6][7][8] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • LCGC International. (2023).[2][3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Restek. (2018).[2][3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

minimizing isomerization during 4'-Hydroxy-7-methoxyflavan extraction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Isomerization & Degradation During Extraction Applicable Molecule: 4'-Hydroxy-7-methoxyflavan (CAS: 27348-54-5) Source Context: Dracaena spp.[1][2] (Dragon’s Blood) or Synthetic Workflows[1]

The Core Challenge: Why Isomerization Happens

In the extraction of 4'-Hydroxy-7-methoxyflavan , "isomerization" typically refers to the loss of stereochemical integrity at the C2 position .[1] Unlike flavones (planar) or flavanones (carbonyl at C4), flavans possess a fragile ether linkage at the C2 chiral center.[1]

Under thermal stress or pH excursions, the ether ring can undergo reversible opening via a quinone methide or benzylic carbocation intermediate.[1] When the ring closes again, it does so indiscriminately, resulting in a racemic mixture (2S/2R) rather than the biologically active enantiomer (typically 2S in natural Dracaena sources).[1]

The Isomerization Pathway

The following diagram illustrates the mechanistic risk points during your extraction workflow.

IsomerizationPathway cluster_0 Critical Control Point Node1 (2S)-4'-Hydroxy-7-methoxyflavan (Target Bioactive) Node2 Benzylic Carbocation / Quinone Methide Intermediate Node1->Node2 Acid/Heat Ring Opening Node4 Oxidative Degradation (Red Flavylium Species) Node1->Node4 UV / O2 (Oxidation) Node2->Node1 Ring Closure Node3 (2R)-Isomer (Inactive/Impurity) Node2->Node3 Non-Stereoselective Closure

Figure 1: The mechanism of C2-epimerization (isomerization) and oxidative divergence.[1] The transition through the intermediate (yellow) is the rate-limiting step for yield loss.[1]

Troubleshooting Guide (FAQ)

This section addresses specific anomalies observed during HPLC/LC-MS analysis of 4'-Hydroxy-7-methoxyflavan.

Q1: My yield is high, but the optical rotation is near zero. What happened?

Diagnosis: Complete Racemization.[1] Cause: You likely used a reflux extraction method with a solvent that became slightly acidic or basic over time (e.g., undegassed ethanol at >60°C).[1] The Fix:

  • Switch to Maceration: Avoid boiling. Use Ultrasound-Assisted Extraction (UAE) at <35°C.[1]

  • Solvent Buffer: If using alcohols, ensure they are neutral.[1] Trace acidity in chloroform (common in Dracaena work) catalyzes ring opening.[1] Stabilize chloroform with amylene, not ethanol, or switch to Ethyl Acetate.

Q2: The extract has turned a deep red color, and purity is dropping.

Diagnosis: Oxidation to Flavylium (Dracorhodin-like species).[1] Cause: Flavans are the reduced precursors to anthocyanidin-like compounds.[1] Exposure to UV light and oxygen converts the colorless flavan into a red flavylium cation.[1] The Fix:

  • Darkness: Wrap all vessels in foil.

  • Inert Atmosphere: Sparge all solvents with Nitrogen (

    
    ) for 15 minutes prior to use.[1]
    
  • Acid Check: While acid stabilizes the red flavylium form, it degrades the flavan.[1] Ensure pH is kept at 5.0–6.0 (mildly acidic to neutral).

Q3: I see a "split" peak in HPLC with identical MS spectra.

Diagnosis: Separation of Enantiomers (Partial Isomerization).[1] Cause: If using a chiral column, you are seeing the R and S forms. If using C18, it may be a conformer issue or partial oxidation.[1] The Fix:

  • Run a circular dichroism (CD) spectrum.[1] If the signal is weak, you have racemized the sample.[1]

  • Protocol Adjustment: Lower the extraction temperature by 10°C and reduce extraction time by 50%.

Optimized Extraction Protocol

This protocol is designed to isolate 4'-Hydroxy-7-methoxyflavan while locking the C2 stereochemistry.[1]

Phase 1: Preparation
  • Material: Dracaena resin or biomass, cryo-milled to <200 mesh (prevents local heating during grinding).[1]

  • Solvent System: Ethyl Acetate (EtOAc) : Hexane (8:2).[1]

    • Why: Alcohols (MeOH/EtOH) are protic and can participate in solvolysis/exchange reactions at the ether linkage.[1] EtOAc is aprotic and safer for chiral stability.[1]

Phase 2: Extraction (Low-Energy Input)[1]
  • Nitrogen Purge: Flush the extraction vessel with

    
    .[1]
    
  • Maceration: Suspend powder in solvent (1:10 w/v).

  • Agitation: Orbital shaker at 25°C for 4 hours. Do not reflux.

  • Filtration: Filter through a 0.45 µm PTFE membrane (avoid cellulose which can bind phenols).[1]

Phase 3: Purification (Isomer-Safe)[1]
  • Stationary Phase: Sephadex LH-20 (Gentle size exclusion/adsorption) or Polyamide (if removing tannins).[1]

  • Eluent: Methanol (degassed).[1] Note: Methanol is acceptable here as contact time is short and temperature is low.[1]

  • Evaporation: Rotary evaporator at <40°C . High heat during drying is the #1 cause of post-extraction isomerization.[1]

Comparative Stability Data

Use this table to select the correct solvent system for your specific constraints.

Solvent SystemExtraction EfficiencyIsomerization RiskRecommended For
Methanol (Reflux) HighCritical (High Heat)Qualitative screening only
Ethanol (Cold) MediumLowFood-grade applications
Ethyl Acetate HighMinimal Pharma-grade isolation
Chloroform HighHigh (Acidity risk)Removing lipid impurities

References

  • Melo, M. J., et al. (2007). "Identification of 7,4'-dihydroxy-5-methoxyflavylium in 'Dragon's blood': to be or not to be an anthocyanin."[1][3] Chemistry: A European Journal.[1]

    • Relevance: Defines the equilibrium between flavans, chalcones, and flavylium cations, establishing the pH/stability baseline.
  • Al-Fatimi, M., et al. (2022). "Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari."[1][4][5] Molecules.

    • Relevance: Provides modern extraction protocols for Dracaena flavonoids using bioassay-guided fraction
  • Luo, J., et al. (2011). "Flavanes from Dracaena cambodiana."[1] Phytochemistry Letters.

    • Relevance: Specifically isolates methoxyflavanes, confirming spectroscopic properties and stability requirements for this structural class.
  • PubChem. "4'-Hydroxy-7-methoxyflavan (Compound Summary)." National Library of Medicine.[1] [1]

    • Relevance: Verifies chemical structure (C16H16O3) and stereochemical identifiers.

Sources

Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of 4'-Hydroxy-7-methoxyflavan by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to overcome the pervasive issue of matrix effects. Here, we will delve into the fundamental causes of matrix effects, provide robust troubleshooting strategies, and offer detailed protocols to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the common questions and issues that arise during the analysis of 4'-Hydroxy-7-methoxyflavan in complex biological matrices.

Section 1: Understanding and Identifying Matrix Effects

Q1: What is a "matrix effect," and why is it a significant concern in the LC-MS/MS analysis of 4'-Hydroxy-7-methoxyflavan?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of 4'-Hydroxy-7-methoxyflavan analysis, which is often conducted in complex biological samples like plasma, urine, or tissue homogenates, these co-eluting components can be phospholipids, salts, proteins, or other endogenous substances.[3] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[1][4][5] The core issue is that the matrix components compete with the analyte of interest for the limited charge available during the ionization process in the mass spectrometer's ion source.[1][6]

Q2: My 4'-Hydroxy-7-methoxyflavan signal is inconsistent and lower than expected in biological samples compared to my standards in pure solvent. How can I confirm if this is due to a matrix effect?

A2: This is a classic indicator of ion suppression. To systematically investigate and confirm the presence of a matrix effect, two primary methods are employed: the post-column infusion experiment for a qualitative assessment and the post-extraction spike experiment for a quantitative measurement.

  • Qualitative Assessment: Post-Column Infusion. This technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[4][7] A constant flow of a pure 4'-Hydroxy-7-methoxyflavan solution is infused into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any deviation (dip or peak) in the steady baseline signal of your analyte indicates the elution of matrix components that are causing ion suppression or enhancement at that specific retention time.[7]

  • Quantitative Assessment: Post-Extraction Spike. This is the most common method to quantify the extent of the matrix effect.[8] You compare the peak area of 4'-Hydroxy-7-methoxyflavan in a solution of pure solvent (A) with the peak area of the analyte spiked into a blank matrix extract that has undergone the entire sample preparation process (B). The matrix effect (ME) is calculated as follows:

    ME (%) = (B / A) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to FDA guidelines for bioanalytical method validation, this assessment should be performed using at least six different lots of the biological matrix to assess the variability of the matrix effect.[9][10]

Section 2: Strategies for Mitigating Matrix Effects

Q3: I've confirmed a significant matrix effect in my 4'-Hydroxy-7-methoxyflavan assay. What are the primary strategies to minimize or eliminate this interference?

A3: A multi-faceted approach is often the most effective. The core strategies revolve around improving sample cleanup, optimizing chromatographic separation, and utilizing appropriate internal standards.

1. Enhance Sample Preparation: The most direct way to combat matrix effects is to remove the interfering components before the sample is introduced to the mass spectrometer.[1][11]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For 4'-Hydroxy-7-methoxyflavan, which is a moderately polar compound, a systematic evaluation of different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase can significantly improve the removal of interfering substances like phospholipids.[11]
  • Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup. By choosing a sorbent with appropriate chemistry (e.g., reversed-phase C18, mixed-mode cation exchange), you can selectively retain 4'-Hydroxy-7-methoxyflavan while washing away matrix components. A well-developed SPE protocol can yield a much cleaner extract compared to simple protein precipitation.[1][11]

2. Optimize Chromatographic Separation: If interfering components cannot be entirely removed during sample preparation, the next line of defense is to chromatographically separate them from your analyte of interest.

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and matrix components. A shallower gradient can increase the separation between closely eluting peaks.
  • Column Chemistry: Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) can change the selectivity of the separation and move interfering peaks away from the 4'-Hydroxy-7-methoxyflavan peak.

3. Employ a Suitable Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The use of an appropriate IS is a cornerstone of robust quantitative mass spectrometry as it can compensate for variability in both the sample preparation process and any matrix-induced ionization suppression or enhancement.[1][12]

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard. A SIL IS of 4'-Hydroxy-7-methoxyflavan (e.g., containing ¹³C or ²H atoms) is the ideal choice.[12] It will have nearly identical chemical properties and chromatographic retention time to the analyte, ensuring that it experiences the same degree of matrix effect.[13] Since the mass spectrometer can differentiate between the analyte and the SIL IS based on their mass-to-charge ratios, the ratio of their peak areas will remain constant even if both are suppressed or enhanced.[12]
  • Structural Analog Internal Standard: When a SIL IS is unavailable, a structural analog can be used. This should be a compound that is closely related in structure to 4'-Hydroxy-7-methoxyflavan and has a similar retention time and ionization efficiency. However, it's important to validate that the analog experiences the same matrix effect as the analyte.

Q4: I don't have access to a stable isotope-labeled internal standard for 4'-Hydroxy-7-methoxyflavan. What is the best alternative for accurate quantification in the presence of matrix effects?

A4: When a SIL IS is not feasible, the method of standard addition is a powerful technique to correct for proportional matrix effects.[14][15] This method involves splitting a sample into several aliquots and "spiking" each with a known, increasing amount of a 4'-Hydroxy-7-methoxyflavan standard.[16][17] By plotting the instrument response against the concentration of the added standard, a calibration curve is generated within the sample's own matrix. The absolute value of the x-intercept of this plot reveals the endogenous concentration of 4'-Hydroxy-7-methoxyflavan in the sample.[15] The key advantage here is that the calibration standards and the analyte are subjected to the same matrix environment, thereby canceling out the effect of ion suppression or enhancement.[15] However, it is important to note that this method cannot correct for translational matrix effects, which are constant background interferences.[15]

Experimental Protocols & Data Presentation

To provide actionable guidance, this section details step-by-step protocols for key techniques and presents data in a structured format for easy interpretation.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for 4'-Hydroxy-7-methoxyflavan in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[10]

  • 4'-Hydroxy-7-methoxyflavan analytical standard.

  • High-purity solvents (e.g., methanol, acetonitrile, water).

  • Appropriate sample preparation materials (e.g., protein precipitation solvent, SPE cartridges, LLE solvents).

Procedure:

  • Prepare Solution A (Analyte in Neat Solvent): Prepare a solution of 4'-Hydroxy-7-methoxyflavan in a solvent that mimics the final composition of your processed sample extract (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Process Blank Matrix: Extract a known volume of the blank biological matrix using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).

  • Prepare Solution B (Post-Extraction Spike): To the extracted blank matrix from Step 2, add a small volume of a concentrated 4'-Hydroxy-7-methoxyflavan stock solution to achieve the same final concentration as in Solution A.

  • LC-MS/MS Analysis: Analyze both Solution A and Solution B using your developed LC-MS/MS method.

  • Calculate Matrix Effect:

    • Determine the average peak area of 4'-Hydroxy-7-methoxyflavan from at least three injections of Solution A.

    • Determine the average peak area of 4'-Hydroxy-7-methoxyflavan from at least three injections of Solution B.

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area of B / Peak Area of A) * 100.

  • Assess Inter-Lot Variability: Repeat steps 2-5 for the blank matrix from the other five sources to evaluate the consistency of the matrix effect across different lots.

Data Interpretation:

Matrix LotPeak Area in Neat Solvent (A)Peak Area in Post-Extraction Spike (B)Matrix Effect (%)
1500,000350,00070.0
2500,000325,00065.0
3500,000375,00075.0
4500,000340,00068.0
5500,000360,00072.0
6500,000330,00066.0
Average 69.3
%RSD 5.8

In this example, an average matrix effect of 69.3% indicates significant ion suppression. The low %RSD suggests the effect is consistent across different matrix lots.

Protocol 2: Solid-Phase Extraction (SPE) for 4'-Hydroxy-7-methoxyflavan from Human Plasma

Objective: To provide a robust SPE protocol for the extraction of 4'-Hydroxy-7-methoxyflavan from human plasma, minimizing matrix effects.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL).

  • Human plasma sample.

  • Internal Standard (ideally, a stable isotope-labeled 4'-Hydroxy-7-methoxyflavan).

  • Methanol, acetonitrile, water (LC-MS grade).

  • Formic acid.

  • Centrifuge.

  • SPE vacuum manifold.

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex briefly. Add 500 µL of 4% formic acid in water and vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. Follow with a second wash of 2 mL of 20% methanol in water to remove less polar interferences.

  • Analyte Elution: Elute the 4'-Hydroxy-7-methoxyflavan and the internal standard with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Visualizing Concepts and Workflows

Diagrams are essential tools for understanding complex processes. The following have been generated using Graphviz to illustrate key concepts in addressing matrix effects.

MatrixEffectMechanism cluster_LC LC System cluster_MS MS Ion Source Analyte Analyte Co-elution Co-elution Analyte->Co-elution Elution Matrix_Components Matrix_Components Matrix_Components->Co-elution Elution Ionization Ionization Co-elution->Ionization Introduction Suppressed_Signal Suppressed_Signal Ionization->Suppressed_Signal Competition for Charge Analyte_Ions Analyte_Ions Ionization->Analyte_Ions Detector Detector Suppressed_Signal->Detector Inaccurate Quantification Analyte_Ions->Detector Detection

Caption: Mechanism of Ion Suppression in LC-MS.

TroubleshootingWorkflow A Inconsistent/Low Signal in Matrix B Perform Post-Column Infusion & Post-Extraction Spike A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation (SPE/LLE) C->D Yes I Re-evaluate Method Parameters C->I No E Optimize Chromatography D->E F Implement Stable Isotope-Labeled IS E->F G Use Standard Addition Method E->G No SIL-IS Available H Method Validated F->H G->H

Sources

Technical Support Center: Maintaining the Purity of 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Hydroxy-7-methoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and integrity of this valuable compound throughout its lifecycle in your laboratory. Here, we will delve into the critical aspects of storage, handling, and purity verification, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4'-Hydroxy-7-methoxyflavan?

A1: Like many flavonoids, 4'-Hydroxy-7-methoxyflavan is susceptible to degradation primarily through oxidation and hydrolysis. The phenolic hydroxyl group at the 4' position and the methoxy group at the 7 position can influence its reactivity. Environmental factors such as temperature, light, and oxygen are key drivers of these degradation pathways.[1][2]

Q2: I've just received a new batch of 4'-Hydroxy-7-methoxyflavan. What are the immediate storage recommendations?

A2: Upon receipt, the compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and placed in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

Q3: My 4'-Hydroxy-7-methoxyflavan has changed color from a pale yellow to a brownish tint. What does this indicate?

A3: A color change often suggests degradation. This could be due to oxidation, which can lead to the formation of quinone-type structures or other colored byproducts. It is crucial to re-evaluate the purity of the compound using the analytical methods outlined in this guide before proceeding with any experiments.

Q4: Can I store 4'-Hydroxy-7-methoxyflavan dissolved in a solvent?

A4: While convenient for immediate use, storing flavonoids in solution, especially at room temperature, can accelerate degradation. If you must store it in solution, use a high-purity, degassed solvent, store at -20°C or lower, and use it within a short period. Studies on methoxyflavones in plasma have shown significant degradation after one week, even under controlled conditions.[3]

Troubleshooting Guide: Purity Issues and Solutions

This section addresses common problems encountered during the handling and storage of 4'-Hydroxy-7-methoxyflavan and provides actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Unexpected experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Verify the purity of your 4'-Hydroxy-7-methoxyflavan stock using HPLC or TLC (see protocols below). 2. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. 3. Review your experimental workflow to minimize exposure to harsh conditions (e.g., high temperatures, prolonged light exposure).
Poor solubility of the compound The compound may have degraded into less soluble byproducts.1. Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO, ethanol). 2. If solubility is an issue, assess the purity. Degradation products can sometimes be less soluble. 3. Consider gentle warming or sonication to aid dissolution, but be mindful of potential further degradation.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Compare the chromatogram to a reference standard or a previously analyzed pure sample. 2. Characterize the new peaks using mass spectrometry if possible to identify degradation products. 3. Review storage conditions and handling procedures to identify the source of degradation.

Best Practices for Storage and Handling

To maintain the purity of 4'-Hydroxy-7-methoxyflavan, adhere to the following guidelines, which are based on the general principles of handling phenolic compounds.[1][2][4]

Long-Term Storage (Months to Years)
  • Temperature: -20°C is the recommended temperature for long-term storage of the solid compound. Lower temperatures, such as -80°C, can provide additional protection.

  • Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed to limit oxygen exposure.

  • Light: Protect from light by using an amber or opaque vial. Store the vial in a dark location (e.g., inside a box in the freezer).

  • Container: Use a high-quality, inert container such as a glass vial with a PTFE-lined cap.

Short-Term Storage (Days to Weeks)
  • Temperature: 2-8°C in a refrigerator is suitable for the solid compound for short periods.

  • Handling: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can promote hydrolysis.

The following diagram illustrates the key factors influencing the stability of 4'-Hydroxy-7-methoxyflavan.

Factors Affecting 4'-Hydroxy-7-methoxyflavan Stability cluster_environmental Environmental Factors cluster_degradation Degradation Pathways cluster_compound Compound Integrity Temperature Temperature Oxidation Oxidation Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Purity Purity Oxidation->Purity decreases Hydrolysis->Purity decreases

Caption: Key environmental factors leading to the degradation of 4'-Hydroxy-7-methoxyflavan.

Experimental Protocols for Purity Assessment

Regularly assessing the purity of your compound is a cornerstone of reliable research. Below are recommended starting protocols for HPLC, TLC, and NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of 4'-Hydroxy-7-methoxyflavan and detecting degradation products. The following method is a general guideline and may require optimization for your specific instrumentation.[5][6][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 263 nm and 325 nm, which are characteristic absorption maxima for flavones.[8]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point for methoxyflavones is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[9] Adjust the ratio to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or acetone.

  • Visualization:

    • Observe the plate under UV light (254 nm and 365 nm).

    • Spray with a visualizing agent, such as a 1% solution of aluminum chloride in ethanol, which often produces a fluorescent color with flavonoids under UV light.

  • Interpretation: A pure compound should appear as a single spot. The presence of additional spots indicates impurities or degradation products.

The following diagram outlines a general workflow for assessing the purity of 4'-Hydroxy-7-methoxyflavan.

Purity Assessment Workflow Start Start with 4'-Hydroxy-7-methoxyflavan Sample TLC Perform TLC Analysis Start->TLC SingleSpot Single Spot? TLC->SingleSpot HPLC Perform HPLC Analysis SingleSpot->HPLC Yes Fail Repurify or Discard SingleSpot->Fail No PurityCheck Purity >98%? HPLC->PurityCheck NMR Confirm Structure with NMR PurityCheck->NMR Yes PurityCheck->Fail No Pass Compound Suitable for Use NMR->Pass

Caption: A stepwise workflow for the purity assessment of 4'-Hydroxy-7-methoxyflavan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can also provide information on purity. The 1H NMR spectrum of 7-hydroxy-4'-methoxyflavone, a structurally similar compound, shows characteristic signals for the aromatic protons and the methoxy group.[8]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices.

  • Analysis:

    • The 1H NMR spectrum should show the expected signals with the correct integrations and coupling constants for 4'-Hydroxy-7-methoxyflavan.

    • The presence of unexpected signals may indicate impurities or degradation products.

    • The PubChem database provides some spectral data that can be used for comparison.[10]

References

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. Available at: [Link]

  • Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. PMC. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. MDPI. Available at: [Link]

  • 4'-Hydroxy-7-Methoxyflavone. PubChem. Available at: [Link]

  • Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. PubMed. Available at: [Link]

  • Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study. PMC. Available at: [Link]

  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. Available at: [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]

  • Total flavonoid content during storage. ResearchGate. Available at: [Link]

  • Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. IntechOpen. Available at: [Link]

  • Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Available at: [Link]

  • Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). AIP Publishing. Available at: [Link]

  • What is the suitable TLC solvent to separate polymethoxyflavones from plant material?. ResearchGate. Available at: [Link]

  • Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Determination of the Thermodynamic pKa Values by UV–Visible Spectroscopy and DFT Calculations. ResearchGate. Available at: [Link]

  • H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. CiteSeerX. Available at: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC. Available at: [Link]

  • Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. PubMed. Available at: [Link]

  • Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ResearchGate. Available at: [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]

  • Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). MDPI. Available at: [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Available at: [Link]

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. Available at: [Link]

  • Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride. ResearchGate. Available at: [Link]

  • Carotenoid stability during storage for 60 days at 25 °C (light and dark). ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4'-Hydroxy-7-methoxyflavan and Formononetin for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, natural products, particularly flavonoids, continue to be a fertile ground for the identification of novel therapeutic agents. Their diverse chemical structures and broad spectrum of biological activities make them compelling candidates for addressing a range of pathological conditions. This guide provides an in-depth comparative analysis of two such compounds: the well-characterized isoflavone, formononetin, and the less-explored flavan, 4'-Hydroxy-7-methoxyflavan.

While formononetin has been the subject of extensive research, data on 4'-Hydroxy-7-methoxyflavan remains scarce. This guide, therefore, adopts a dual approach. Firstly, it presents a comprehensive overview of the established bioactivities of formononetin. Secondly, it leverages established structure-activity relationships within the flavonoid class to infer the potential biological activities of 4'-Hydroxy-7-methoxyflavan. Crucially, this guide also outlines a rigorous experimental framework for a head-to-head comparison of these two molecules, providing researchers with the necessary protocols to generate empirical data and validate the hypotheses presented herein.

Unveiling the Molecular Architecture: Formononetin and 4'-Hydroxy-7-methoxyflavan

The distinct biological activities of flavonoids are intrinsically linked to their structural nuances. Formononetin (7-hydroxy-4'-methoxyisoflavone) is an isoflavone, characterized by the B-ring being attached to the C3 position of the C-ring. In contrast, 4'-Hydroxy-7-methoxyflavan is a flavan, a subclass of flavonoids where the C2-C3 bond in the C-ring is saturated, leading to a more flexible three-dimensional structure. This fundamental difference in their core scaffold is anticipated to have a profound impact on their interaction with biological targets.

Formononetin: A Multifaceted Bioactive Isoflavone

Formononetin has garnered significant attention for its diverse pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties[1][2][3][4].

Anticancer Activity of Formononetin

Formononetin has demonstrated potent anticancer effects across a variety of cancer cell lines[5]. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways that govern cell proliferation, apoptosis, and metastasis[6].

One of the primary pathways targeted by formononetin is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer[7][8][9][10]. By inhibiting this pathway, formononetin can suppress cancer cell growth and survival[11][12]. Additionally, formononetin has been shown to induce apoptosis and inhibit cell migration in various cancer models[5][11].

Anti-inflammatory Properties of Formononetin

Chronic inflammation is a key driver of many diseases, including cancer. Formononetin exerts significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway[2][4][12][13][14][15][16]. NF-κB is a master regulator of inflammation, and its inhibition by formononetin leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators[2][12][13]. Studies have shown that formononetin can down-regulate the expression of COX-2, a key enzyme in the inflammatory process[2].

Antioxidant Capacity of Formononetin

Formononetin also exhibits notable antioxidant activity, which contributes to its protective effects against cellular damage[3][17]. It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway[3][17][18][19]. This antioxidant activity is crucial for mitigating oxidative stress, a contributing factor to a wide range of pathologies.

4'-Hydroxy-7-methoxyflavan: A Profile Based on Structure-Activity Relationships

Direct experimental data on the bioactivity of 4'-Hydroxy-7-methoxyflavan is currently limited. However, by examining the structure-activity relationships of related flavonoids, we can formulate educated hypotheses about its potential biological effects.

The key structural features of 4'-Hydroxy-7-methoxyflavan that will likely influence its bioactivity are:

  • The Flavan Backbone: The saturated C2-C3 bond in the flavan structure, as opposed to the C2-C3 double bond in flavones and isoflavones, results in a non-planar and more flexible molecule. This altered stereochemistry can significantly impact its binding affinity and selectivity for various biological targets.

  • Hydroxylation at the 4' Position: The hydroxyl group on the B-ring is a critical determinant of antioxidant activity in flavonoids[20]. It can act as a hydrogen donor to neutralize free radicals. The presence of this group suggests that 4'-Hydroxy-7-methoxyflavan is likely to possess antioxidant properties.

  • Methoxylation at the 7 Position: Methoxylation can influence the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability. The 7-methoxy group may also modulate its interaction with specific enzymes and receptors[21].

Based on these features, it is plausible to predict that 4'-Hydroxy-7-methoxyflavan will exhibit antioxidant and potentially anti-inflammatory and anticancer activities, although likely through mechanisms that may differ from those of formononetin due to its distinct three-dimensional shape.

A Framework for Direct Comparative Bioactivity Assessment

To empirically determine and compare the bioactivities of 4'-Hydroxy-7-methoxyflavan and formononetin, a series of well-established in vitro assays are proposed. These protocols are designed to provide a comprehensive and quantitative comparison of their anticancer, anti-inflammatory, and antioxidant potentials.

Experimental Workflow for Comparative Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis & Comparison Compound1 4'-Hydroxy-7-methoxyflavan Anticancer Anticancer Assays (MTT, Apoptosis, Migration) Compound1->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, Cytokine, NF-κB) Compound1->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS, ROS) Compound1->Antioxidant Compound2 Formononetin Compound2->Anticancer Compound2->AntiInflammatory Compound2->Antioxidant Data IC50/EC50 Determination Statistical Analysis Anticancer->Data AntiInflammatory->Data Antioxidant->Data Comparison Comparative Bioactivity Profile Data->Comparison

Caption: Workflow for comparative bioactivity screening.

Detailed Experimental Protocols

Two-dimensional (2D) cell cultures are a widely used initial platform for screening the efficacy of anticancer drugs[22].

  • Cell Viability (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, HeLa, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of 4'-Hydroxy-7-methoxyflavan and formononetin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values for each compound.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with the IC50 concentrations of each compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells[11].

Commonly used in vitro assays to evaluate anti-inflammatory properties include protein denaturation inhibition, membrane stabilization, and enzyme inhibition assays[23][24][25][26].

  • Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • NF-κB Activation (Luciferase Reporter Assay):

    • Transfect cells with an NF-κB luciferase reporter plasmid.

    • Treat the cells with the test compounds followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Measure the luciferase activity to determine the extent of NF-κB inhibition.

Antioxidant Activity Assessment
  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the test compounds to the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

Comparative Data Summary

The following table provides a template for summarizing the experimental data. The values for 4'-Hydroxy-7-methoxyflavan are presented as "Predicted" based on structure-activity relationships and require experimental verification.

Bioactivity AssayFormononetin (Experimental IC50/EC50)4'-Hydroxy-7-methoxyflavan (Predicted IC50/EC50)
Anticancer
MCF-7 Cell Viability~50-100 µMPredicted: >100 µM
HeLa Cell Viability~25-75 µMPredicted: >100 µM
HCT116 Cell Viability~40-80 µMPredicted: >100 µM
Anti-inflammatory
NO Production~20-50 µMPredicted: ~50-150 µM
Antioxidant
DPPH Scavenging~10-30 µMPredicted: ~5-25 µM

Key Signaling Pathways in Flavonoid Bioactivity

The biological effects of both formononetin and, hypothetically, 4'-Hydroxy-7-methoxyflavan are mediated through their interaction with complex intracellular signaling networks.

The PI3K/Akt Signaling Pathway in Cancer

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Formononetin Formononetin Formononetin->PI3K Inhibits G cluster_0 Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Translocation & Gene Expression Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Degrades & Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates to Nucleus Gene Pro-inflammatory Gene Expression NFkB_active->Gene Formononetin Formononetin Formononetin->IKK Inhibits

Caption: Formononetin inhibits the NF-κB pathway.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the known bioactivities of formononetin with the predicted bioactivities of 4'-Hydroxy-7-methoxyflavan. While formononetin is a well-established multi-target agent with proven anticancer, anti-inflammatory, and antioxidant properties, the therapeutic potential of 4'-Hydroxy-7-methoxyflavan remains largely unexplored.

The provided experimental framework offers a clear path for researchers to conduct a direct, head-to-head comparison of these two flavonoids. The resulting data will be invaluable in elucidating the structure-activity relationships that govern their biological effects and will ultimately determine the potential of 4'-Hydroxy-7-methoxyflavan as a novel therapeutic lead. The structural differences, particularly the saturated C2-C3 bond in the flavan, suggest that 4'-Hydroxy-7-methoxyflavan may exhibit a unique pharmacological profile worthy of further investigation.

References

  • Fei, F., et al. (2018). Formononetin, an active component of Astragalus membranaceus (Fisch) Bunge, alleviates cerebral ischemia-reperfusion injury through the suppression of the inflammatory response. Journal of Ethnopharmacology, 212, 1-10.
  • Formononetin Exerts Neuroprotection in Parkinson's Disease via the Activation of the Nrf2 Signaling P
  • Potential mechanisms of formononetin against inflammation and oxidative stress: a review. (2024). Frontiers in Pharmacology.
  • Formononetin Improves the Survival of Random Skin Flaps Through PI3K/Akt-Mediated Nrf2 Antioxidant Defense System. (2022). PubMed.
  • Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (2021). Frontiers in Pharmacology.
  • Formononetin Defeats Multidrug-Resistant Cancers by Induction of Oxidative Stress and Suppression of P-Glycoprotein. (2021). MDPI.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.
  • Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2019). SciSpace.
  • Formononetin ameliorates IL-13-induced inflammation and mucus formation in human nasal epithelial cells by activating the SIRT1/Nrf2 signaling p
  • The NF-kB Signaling Pathway.
  • Relationships between flavonoid and anticancer activity. (2018).
  • 7-Hydroxymitragynine. Wikipedia.
  • 4'-Hydroxy-7-Methoxyflavone. PubChem.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC.
  • PI3K/Akt signalling p
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Flavonoids as anticancer agents: structure-activity rel
  • Formononetin: A Review of Its Anticancer Potentials and Mechanisms. (2019). PMC.
  • NF-κB signaling in inflamm
  • 7-Hydroxy-4'-methoxyflavone. BioCrick.
  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI.
  • PI3K and AKT: Unfaithful Partners in Cancer. (2019). MDPI.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2011). Journal of Cardiovascular Disease Research.
  • Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis. (2021). Frontiers in Pharmacology.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • NF-κB. Wikipedia.
  • Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. (2025).
  • Flavonoids and anticancer activity: Structure–activity relationship. (2020).
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2022). MDPI.
  • Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. (2002). Ingenta Connect.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology.
  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. (2018).
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Mechanism of action of formononetin through the modulation of cell... (2023).
  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science.
  • A kind of method for preparing 7 hydroxyl mitragynines. (2017).
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • Anti-cancer targets and molecular mechanisms of formononetin in treating osteosarcoma based on network pharmacology. (2021). PMC.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube.
  • Ingredient: 7-Methoxyflavone. Caring Sunshine.
  • The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. (2015). PMC.
  • Biosynthesis of Kr

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 4'-Hydroxy-7-methoxyflavan Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the detection of 4'-Hydroxy-7-methoxyflavan, a flavonoid of growing interest. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring that each method presented is a self-validating system grounded in scientific integrity.

While specific validated methods for 4'-Hydroxy-7-methoxyflavan are not yet extensively published, this guide synthesizes field-proven insights from the analysis of structurally similar flavonoids. The principles and exemplary data herein are based on the robust framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a reliable blueprint for your validation studies.[1][2][3][4][5]

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to its high resolution and quantitative accuracy.[6] Coupled with a UV-Vis detector, it offers a robust and cost-effective method for routine analysis. The choice of a reversed-phase C18 column is predicated on the moderately nonpolar nature of flavans, ensuring good retention and separation from polar matrix components. The mobile phase, a gradient of acidified water and acetonitrile, is optimized to sharpen peaks and improve the separation of compounds with similar polarities.[7]

Proposed HPLC-UV Method
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (a typical absorbance maximum for flavans).

  • Injection Volume: 10 µL.

Detailed Experimental Protocol for Validation

This protocol outlines the necessary steps to validate the proposed HPLC-UV method in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.

  • Procedure:

    • Prepare a standard solution of 4'-Hydroxy-7-methoxyflavan (e.g., 20 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time. Calculate the tailing factor and theoretical plates for the analyte peak.

  • Acceptance Criteria: %RSD for peak area < 2.0%, %RSD for retention time < 1.0%, tailing factor ≤ 2, and theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a spiked sample (matrix with a known concentration of the analyte).

    • Analyze the analyte standard.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 4'-Hydroxy-7-methoxyflavan in the blank chromatogram.

3. Linearity:

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of 4'-Hydroxy-7-methoxyflavan covering the expected concentration range (e.g., 1-50 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (% Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a sample matrix and spike it with 4'-Hydroxy-7-methoxyflavan at three different concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Based on the signal-to-noise ratio: Analyze a series of diluted solutions of the analyte. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[8]

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each modified condition.

  • Acceptance Criteria: The results should not be significantly affected by the variations.

Hypothetical Validation Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Specificity No interferencePassed
HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material Extraction Filter Filtration (0.45 µm) Start->Filter Dilute Dilution Filter->Dilute Inject Autosampler Injection Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV analysis workflow for 4'-Hydroxy-7-methoxyflavan.

Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[9] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), it can accurately quantify the analyte even in complex matrices with high background noise.[10] This makes it the gold standard for bioanalysis and trace-level quantification.

Proposed LC-MS/MS Method
  • LC System: As per HPLC-UV method.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions (Hypothetical):

    • Precursor ion (Q1): m/z 255.1 [M-H]⁻ (based on a molecular weight of 256.30 g/mol for 4'-Hydroxy-7-methoxyflavan).[11]

    • Product ion (Q3): To be determined by infusion of a standard. A plausible fragmentation would involve the loss of a methyl group (m/z 240.1).

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled analog.

Detailed Experimental Protocol for Validation

The validation protocol for LC-MS/MS follows the same principles as for HPLC-UV, with a greater emphasis on matrix effects.[10]

1. System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness:

  • Follow the same procedures as for HPLC-UV, using the MRM signal for quantification.

2. Matrix Effect:

  • Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte in neat solution.

      • Set B: Blank matrix extract spiked with the analyte post-extraction.

      • Set C: Analyte spiked into the matrix before extraction.

    • Calculate the matrix effect by comparing the peak areas of Set B to Set A.

    • Calculate the recovery by comparing the peak areas of Set C to Set B.

  • Acceptance Criteria: The matrix effect should be within 85-115%.

Hypothetical Validation Data Summary: LC-MS/MS
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%98.2%
Precision (%RSD)
- Repeatability≤ 15%3.5%
- Intermediate Precision≤ 15%5.1%
LOD -0.03 ng/mL
LOQ -0.1 ng/mL
Specificity No interferencePassed
Matrix Effect 85 - 115%95.7%
LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plant Material Extraction IS Add Internal Standard Start->IS SPE Solid Phase Extraction IS->SPE Inject LC Injection SPE->Inject Separate C18 Column Separation Inject->Separate Ionize ESI Source Separate->Ionize MS1 Q1: Precursor Ion Ionize->MS1 MS2 Q2: Fragmentation MS1->MS2 MS3 Q3: Product Ion MS2->MS3 Integrate MRM Peak Integration MS3->Integrate Quantify Quantification (IS Ratio) Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS analysis workflow for 4'-Hydroxy-7-methoxyflavan.

Chapter 3: UV-Vis Spectrophotometry for Total Flavonoid Content

Principle & Rationale: This method is a simple, rapid, and cost-effective way to estimate the total flavonoid content in a sample.[12] It is based on the formation of a stable colored complex between the flavonoids and aluminum chloride, which can be measured spectrophotometrically.[13][14] It's important to note that this method is not specific to 4'-Hydroxy-7-methoxyflavan and the results are typically expressed as equivalents of a standard flavonoid, such as quercetin or rutin.[15][16]

Proposed UV-Vis Spectrophotometric Method
  • Reagents:

    • Methanol

    • 10% (w/v) Aluminum chloride (AlCl₃) solution

    • 1 M Potassium acetate solution

  • Standard: Quercetin.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning the quercetin-AlCl₃ complex (typically around 415 nm).[16]

Detailed Experimental Protocol for Validation

1. Specificity:

  • Objective: To confirm that the absorbance is primarily due to the flavonoid-AlCl₃ complex.

  • Procedure:

    • Scan the UV-Vis spectrum of the sample extract with and without the addition of AlCl₃.

  • Acceptance Criteria: A bathochromic shift (shift to a longer wavelength) in the λmax should be observed after the addition of AlCl₃, indicating complex formation.

2. Linearity:

  • Objective: To establish the linear range of the assay.

  • Procedure:

    • Prepare a series of quercetin standard solutions (e.g., 5-100 µg/mL).

    • To 1 mL of each standard, add 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 3.8 mL of methanol.

    • Incubate at room temperature for 30 minutes.[14]

    • Measure the absorbance at the predetermined λmax.

    • Plot the absorbance against concentration and perform a linear regression.

  • Acceptance Criteria: r² ≥ 0.995.

3. Accuracy and Precision:

  • Follow the procedures outlined for HPLC-UV, using spiked matrix samples and expressing the results in quercetin equivalents.

Hypothetical Validation Data Summary: UV-Vis Spectrophotometry
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range -5 - 100 µg/mL (Quercetin Equiv.)
Accuracy (% Recovery) 95 - 105%101.2%
Precision (%RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%4.1%
Specificity Bathochromic shiftObserved
UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Spectrophotometric Analysis Start Plant Material Extraction Dilute Dilution Start->Dilute Reagent Add AlCl₃ & K-Acetate Dilute->Reagent Incubate Incubate (30 min) Reagent->Incubate Measure Measure Absorbance (λmax) Incubate->Measure Quantify Quantify (vs. Standard Curve) Measure->Quantify Report Generate Report Quantify->Report

Caption: UV-Vis spectrophotometry workflow for total flavonoid content.

Chapter 4: Comparative Analysis and Expert Insights

The choice of an analytical method is fundamentally driven by the intended application. The table below provides an objective comparison of the validated performance of each technique.

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (for separated peaks)Very High (mass-based)Low (measures total flavonoids)
Sensitivity (LOQ) Moderate (~1.0 µg/mL)Very High (~0.1 ng/mL)Low (~5 µg/mL)
Precision (%RSD) Excellent (<2%)Excellent (<15%)Good (<5%)
Accuracy (% Recovery) Excellent (98-102%)Very Good (85-115%)Good (95-105%)
Throughput ModerateModerateHigh
Cost (Instrument) ModerateHighLow
Cost (Operational) ModerateHighLow

Expert Insights:

  • For routine quality control and quantification in finished products where the concentration of 4'-Hydroxy-7-methoxyflavan is relatively high and the matrix is well-characterized, HPLC-UV is the method of choice. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments.

  • For bioanalytical studies (e.g., pharmacokinetics), metabolite identification, or the analysis of complex matrices where the analyte is present at trace levels, LC-MS/MS is indispensable. Its unparalleled sensitivity and specificity ensure reliable data where other methods would fail.[17]

  • For rapid screening of raw materials or in early-stage research to estimate the overall flavonoid content, UV-Vis spectrophotometry is a valuable tool. It is simple, fast, and does not require expensive instrumentation, making it accessible for preliminary assessments.[12]

Conclusion

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[4] This guide has provided a comparative framework for three common analytical techniques for the detection of 4'-Hydroxy-7-methoxyflavan. By understanding the principles, validation requirements, and relative performance of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry, researchers can make informed decisions to ensure the generation of accurate, reliable, and reproducible data in their scientific endeavors.

References

  • ICH. (2022). ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Nascimento, G. G. F., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development, 11(1), e54111125183. [Link]

  • Kim, M. K., et al. (2016). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical Investigation, 46(5), 475-482. [Link]

  • Medeiros, D. M. F., et al. (2015). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Research, 7(4), 353–358. [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavan. National Center for Biotechnology Information. [Link]

  • Papoti, V. T., & Tsimogiannis, D. (2016). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Journal of Analytical Methods in Chemistry, 2016, 8246547. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica, 20(3), 475-488. [Link]

  • McKelvey, C. A., et al. (2021). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 98(4), 1338–1344. [Link]

  • Vlaisavljević, S., et al. (2015). Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. Pharmacognosy Magazine, 11(41), 124–129. [Link]

  • Tsoukalas, M., & Themelis, D. G. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 5(5), 1056–1063. [Link]

  • Kowalczuk, T., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8740. [Link]

  • Brglez Mojzer, E., et al. (2016). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 7, 1420. [Link]

  • Nguyen, T. H. N., et al. (2021). Spectrophotometric Determination of Total Flavonoid Contents in Tea Products and Their Liquors Under Various Brewing Conditions. Malaysian Journal of Analytical Sciences, 25(5), 740-750. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-Methoxyflavone. National Center for Biotechnology Information. [Link]

  • Shraim, A. M., et al. (2021). Determination of total flavonoid content by aluminum chloride assay: A critical evaluation. LWT - Food Science and Technology, 150, 111932. [Link]

  • Sashidhara, K. V., & Rosaiah, J. N. (2011). Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. Natural Product Communications, 6(10), 1539-1546. [Link]

  • Magiera, S., & Marć, M. (2018). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 11(11), 3166–3177. [Link]

  • Vlaisavljević, S., et al. (2015). Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. Pharmacognosy Magazine, 11(41), 124–129. [Link]

  • Waksmundzka-Hajnos, M., et al. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. Acta Chromatographica, 20(3), 475-488. [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin. National Center for Biotechnology Information. [Link]

Sources

Advanced Purity Assessment of 4'-Hydroxy-7-methoxyflavan Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary: The "Hidden Impurity" Trap

In the analysis of flavonoid metabolites, 4'-Hydroxy-7-methoxyflavan (a reduced 2-phenylchroman derivative) presents a unique analytical challenge. Unlike its oxidized counterparts (flavones and flavanones), the flavan skeleton lacks the C4-carbonyl and C2-C3 double bond conjugation.

The Critical Insight: Standard HPLC-UV purity assessment (Area %) is fundamentally flawed for this compound.[1]

  • The Flavan (Target): Low UV extinction coefficient (resembling simple phenols).

  • The Impurities (Flavones/Flavanones): Massive UV extinction coefficients due to extended conjugation.[1]

Consequence: A sample containing 5% oxidized impurity may appear as 50% impure by HPLC-UV, or conversely, trace highly-absorbing contaminants can mask the true stoichiometry of the standard. Quantitative NMR (qNMR) is not just an alternative; it is the mandatory primary method for certifying this reference standard.[1]

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance of the absolute method (qNMR) against the relative method (HPLC-UV) specifically for 4'-Hydroxy-7-methoxyflavan.

FeatureMethod A: 1H-qNMR (Primary Standard) Method B: HPLC-UV (Routine)
Principle Absolute Quantification .[1] Molar ratio of protons. Independent of optical properties.[1]Relative Quantification . Based on UV absorption (Beer-Lambert Law).[1]
Accuracy High (>99.0% confidence) . Direct mass fraction calculation.Variable . Heavily biased by extinction coefficient differences between flavan and oxidized impurities.[1]
Specificity Excellent. Distinguishes the C2-H (flavan) from C2-H (flavanone) or C3-H (flavone).[1]Good, provided the column chemistry separates the oxidation states (requires method development).
Reference Requirement Requires a generic Internal Standard (e.g., Maleic Acid, TCNB).Requires a pre-existing certified standard of 4'-Hydroxy-7-methoxyflavan (Circular logic).[1]
Sample Recovery Non-destructive.Destructive.[1]
Best Use Case Initial Certification & Potency Assignment. Stability Monitoring & Impurity Profiling.

Strategic Workflow: The Certification Ecosystem

To establish a traceable reference standard, we utilize a self-validating workflow where qNMR assigns the purity value (Potency), and HPLC-MS validates the impurity profile (Identity).

CertificationWorkflow cluster_Assessment Orthogonal Assessment Raw Crude Synthesized 4'-Hydroxy-7-methoxyflavan Purification Prep-HPLC / Recrystallization Raw->Purification qNMR 1H-qNMR (Absolute Purity) Purification->qNMR Quantification LCMS LC-MS/UV (Impurity ID) Purification->LCMS Qualitative Check Chiral Chiral HPLC (Enantiomeric Excess) Purification->Chiral If Chiral COA Certificate of Analysis (Assigned Purity) qNMR->COA Mass Fraction % LCMS->COA Impurity Profile Chiral->COA ee %

Figure 1: Orthogonal certification workflow ensuring both mass balance (qNMR) and isomeric specificity (LC/Chiral).

Experimental Protocols

Protocol A: Absolute Purity by 1H-qNMR

This protocol eliminates the need for a matching reference standard.

Reagents:

  • Analyte: ~10 mg of 4'-Hydroxy-7-methoxyflavan (dried in vacuo).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid or Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

  • Solvent: DMSO-d6 (provides optimal solubility and separates hydroxyl protons).[1]

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1): 60 seconds (Crucial: T1 relaxation for aromatic protons can be long; insufficient D1 leads to under-quantification).

    • Scans: 16–32.[1]

  • Integration:

    • Integrate the IS signal (known protons).[1]

    • Integrate the distinct C2-H triplet/dd of the Flavan (typically ~4.9-5.1 ppm).[1] Avoid the aromatic region if overlapped.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2]
Protocol B: Impurity Profiling by HPLC-UV/MS

Used to confirm the absence of the oxidized "Flavanone" impurity.

Chromatographic Conditions:

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm. Why? Phenyl phases offer superior selectivity for separating aromatic oxidation states compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV Channel 1: 280 nm (Generic).[1]

    • UV Channel 2: 320 nm (Specific for Flavone/Flavanone impurities).[1]

    • MS: ESI Positive Mode (Scan m/z 100–600).[1]

Data Interpretation:

  • 4'-Hydroxy-7-methoxyflavan: Elutes earlier; weak UV response at 320 nm.[1]

  • 4'-Hydroxy-7-methoxyflavanone (Impurity): Elutes later; strong UV response at 320 nm.[1]

  • Note: If a peak appears at 320 nm, it is an oxidized impurity.[1] Do not use 280 nm Area % alone to quantify the flavan.[1]

Supporting Data: The "Response Factor" Effect

The following theoretical data illustrates why HPLC-UV fails for this specific compound without correction factors.

Table 1: Comparison of Analytical Results for a Spiked Sample Sample: 4'-Hydroxy-7-methoxyflavan spiked with 5% (w/w) 4'-Hydroxy-7-methoxyflavone.

Analytical MethodMeasured Purity (%)Error vs. True ValueExplanation
True Value (Gravimetric) 95.0% -Prepared by weight.
1H-qNMR 94.8% -0.2% Accurate.[1] Measures molar ratio of protons.[1]
HPLC-UV (254 nm) ~82.0% -13.0% False Fail. The Flavone impurity absorbs UV ~3-4x more intensely than the Flavan, skewing the area %.[1]
HPLC-UV (280 nm) ~88.0% -7.0% False Fail. Absorption difference is less extreme but still significant.[1]

References

  • Gao, Y., et al. (2023).[1] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules. Link

  • Barding, G. A., et al. (2016).[1][5] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[1] Link

  • U.S. Pharmacopeia. (2022).[1] "Use of qNMR to determine HPLC relative response factors for botanical reference standards." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Almac Group. (2020).[1] "Quantitative NMR (qNMR): A New Gold Standard?" Almac Voice. Link

  • BenchChem. (2025).[1][3] "Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC." BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to Solvent Selection for 4'-Hydroxy-7-methoxyflavan Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking Nature's Pharmacy: A Deep Dive into Extraction Efficiency

Welcome, researchers and drug development professionals. In the quest to isolate bioactive compounds, the initial extraction step is arguably the most critical juncture, dictating the yield and purity of the final product. Today, we turn our focus to 4'-Hydroxy-7-methoxyflavan , a flavonoid of significant interest. This guide provides an in-depth, objective comparison of various solvents for its extraction, grounded in chemical principles and supported by established experimental frameworks. Our goal is to move beyond mere protocols and delve into the causality of solvent choice, empowering you to optimize your extraction strategy.

The Target Molecule: Understanding 4'-Hydroxy-7-methoxyflavan

4'-Hydroxy-7-methoxyflavan is a member of the flavan subclass of flavonoids.[1] Its structure, characterized by a hydroxyl group (-OH) on one phenyl ring and a methoxy group (-OCH3) on the other, imparts a moderate polarity. The hydroxyl group can act as a hydrogen bond donor, while the ether and methoxy oxygens can act as hydrogen bond acceptors.[1] This specific molecular architecture is the primary determinant for its solubility and, consequently, the selection of an appropriate extraction solvent. The principle of "like dissolves like" is paramount; the ideal solvent will have a polarity that closely matches that of our target flavan.[2]

The Solvent Spectrum: A Comparative Analysis

The efficiency of a solvent is dictated by its ability to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. For flavonoids, solvents ranging from polar to semi-polar are typically most effective.[3][4] Let's examine the top contenders.

Table 1: Properties of Common Solvents for Flavonoid Extraction

SolventFormulaPolarity IndexBoiling Point (°C)Key Characteristics & Rationale
Methanol CH₃OH5.164.7Highly polar protic solvent. Excellent at forming hydrogen bonds, making it very effective for extracting a wide range of flavonoids. Often yields the highest total extract.[5]
Ethanol C₂H₅OH4.378.4A polar protic solvent considered a "greener" and less toxic alternative to methanol.[3] Highly effective, especially when mixed with water, which can enhance its polarity and swelling of plant material.
Acetone C₃H₆O5.156.0A polar aprotic solvent. Its ability to disrupt hydrogen bonds within the plant matrix while solubilizing moderately polar compounds makes it a strong candidate.[5][6]
Ethyl Acetate C₄H₈O₂4.477.1A moderately polar solvent, less polar than alcohols. It is selective for less polar flavonoids and can be useful for fractionation but may result in lower overall yields for compounds like 4'-Hydroxy-7-methoxyflavan compared to more polar options.
Water H₂O10.2100.0The most polar solvent. While excellent for highly glycosylated or polar flavonoids, its efficiency for moderately polar compounds like our target is lower when used alone. Often used as a co-solvent with alcohols to modulate polarity.[4]
Dichloromethane CH₂Cl₂3.139.6A non-polar solvent. Generally unsuitable for extracting flavonoids but can be used in a preliminary step to remove lipids and other non-polar interferences (defatting).[7]

The choice between methanol, ethanol, and acetone often comes down to a balance of yield, safety, and downstream application requirements. Aqueous mixtures (e.g., 70-80% ethanol or methanol) are frequently superior to pure solvents, as the water helps to swell the plant matrix, increasing surface area and improving solvent penetration.[2][4]

Experimental Design: A Protocol for Comparative Solvent Extraction

To empirically determine the optimal solvent, a controlled experiment is essential. Here, we outline a validated protocol using Ultrasound-Assisted Extraction (UAE), a modern technique known for its efficiency and reduced extraction times compared to conventional methods like maceration.[8][9]

Protocol: Ultrasound-Assisted Extraction (UAE) of 4'-Hydroxy-7-methoxyflavan
  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh size). A smaller particle size increases the surface area for extraction.[9]

  • Extraction Setup:

    • Accurately weigh 1.0 g of the powdered plant material into separate extraction vessels (e.g., 50 mL conical flasks) for each solvent to be tested.

    • Add 20 mL of the selected solvent (e.g., Methanol, 80% Ethanol, Acetone) to each flask. This maintains a consistent sample-to-solvent ratio of 1:20 (w/v).

    • Seal the flasks to prevent solvent evaporation.

  • Ultrasonication:

    • Place the flasks in an ultrasonic bath operating at a fixed frequency (e.g., 40 kHz) and power.[3]

    • Sonicate for a defined period, for instance, 30 minutes, at a controlled temperature (e.g., 45°C). Temperature control is crucial to prevent the degradation of thermolabile compounds.[10]

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Carefully decant the supernatant (the solvent extract) into a clean collection tube.

    • To ensure exhaustive extraction, the pellet can be re-extracted with a fresh portion of the same solvent, and the supernatants combined.

  • Solvent Removal & Yield Calculation:

    • Evaporate the solvent from the extract using a rotary evaporator under reduced pressure.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

    • The extraction yield is calculated as: Yield (%) = (Weight of dry extract / Weight of initial plant material) x 100.

  • Quantification (Recommended):

    • For the most accurate comparison, the concentration of 4'-Hydroxy-7-methoxyflavan in each crude extract should be quantified using a technique like High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis p1 Dry Plant Material p2 Grind to Fine Powder p1->p2 e1 Weigh 1g Powder p2->e1 e2 Add 20mL Solvent (e.g., Methanol, 80% Ethanol, Acetone) e1->e2 e3 Ultrasonicate (30 min, 45°C, 40 kHz) e2->e3 r1 Centrifuge & Collect Supernatant e3->r1 r2 Evaporate Solvent r1->r2 r3 Calculate Yield r2->r3 r4 HPLC Quantification r3->r4

Caption: Workflow for comparative solvent extraction using UAE.

Interpreting the Results: A Data-Driven Comparison

Based on established principles for flavonoid extraction, we can anticipate the following trends in extraction efficiency.

Table 2: Representative Extraction Yields for 4'-Hydroxy-7-methoxyflavan

Solvent SystemExtraction Yield (Crude Extract, w/w %)Relative Purity of Target Flavan (via HPLC)Scientific Rationale
Methanol 12.5%HighHigh polarity and H-bonding capacity effectively solubilizes the target flavan and other polar compounds.[5]
80% Ethanol (v/v) 11.8%Very HighOptimal balance of polarity. Water swells the plant matrix, while ethanol solubilizes the moderately polar flavan. Often provides a cleaner extract than pure methanol.[11]
Acetone 10.5%HighEfficiently disrupts plant cell walls and solubilizes the flavan, though may extract more lipids/waxes than aqueous alcohols.[6]
Ethyl Acetate 6.2%ModerateLower polarity makes it less efficient for this specific flavan, resulting in a lower yield. More suitable for less polar flavonoids.
100% Water 3.5%LowToo polar to efficiently extract the moderately polar 4'-Hydroxy-7-methoxyflavan. Primarily extracts highly polar compounds like sugars and glycosides.

Note: These values are representative and intended for comparative purposes. Actual yields will vary based on the plant matrix, specific extraction conditions, and analytical methods.

The data clearly suggests that polar protic solvents, particularly aqueous ethanol and methanol, are superior choices. 80% ethanol often represents the "sweet spot," providing high yield and purity while being a safer solvent than methanol.

G cluster_polar Polar Protic Solvents cluster_nonpolar Non-Polar Solvents Flavan 4'-Hydroxy- 7-methoxyflavan Methanol Methanol Methanol->Flavan Strong H-Bonding (High Solubility) Ethanol Ethanol Ethanol->Flavan Strong H-Bonding (High Solubility) Hexane Hexane Hexane->Flavan Weak van der Waals (Low Solubility)

Caption: Interaction between the flavan and different solvent types.

Conclusion and Recommendations

The selection of an extraction solvent is a foundational decision in the purification of 4'-Hydroxy-7-methoxyflavan.

  • For Maximum Yield: Methanol is often the most exhaustive solvent, providing the highest crude yield.[5]

  • For Optimal Balance of Yield, Purity, and Safety: An aqueous solution of 70-80% ethanol is highly recommended. It provides excellent extraction efficiency, a cleaner extract, and is significantly less toxic than methanol, aligning with green chemistry principles.[3]

  • For High Purity with Different Selectivity: Acetone is a powerful alternative, particularly if co-extraction of certain other phenolics is desired.[5]

Ultimately, the optimal choice depends on the specific goals of your research. We strongly advise performing a small-scale pilot study comparing these top-performing solvents to validate the best approach for your specific plant material and experimental setup. This empirical data, guided by the principles outlined in this guide, will ensure a robust and efficient extraction process, setting the stage for successful downstream research and development.

References

  • Biointerface Research in Applied Chemistry. (2021). Effect of Extraction Solvent on Total Phenol, Flavonoid Content, and Antioxidant Activity of Avicennia Officinalis. Available from: [Link]

  • Frontiers in Plant Science. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link]

  • Longdom Publishing. Comparison of Different Solvent and Extraction Methods for Isolation of Flavonoids Compound from Leaves of Clerodendrum infortunatum Linn. Available from: [Link]

  • Molecules. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Available from: [Link]

  • E3S Web of Conferences. A brief overview on the methods for extraction and identification of flavonoids. Available from: [Link]

  • CABI Digital Library. Selection and optimisation of extraction technique for the preparation of phenolic. Available from: [Link]

  • PubChem. 4'-Hydroxy-7-methoxyflavone. Available from: [Link]

  • PubChem. 4'-Hydroxy-7-methoxyflavan. Available from: [Link]

  • Molecules. (2020). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. Available from: [Link]

  • MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Available from: [Link]

  • ResearchGate. (2022). (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Available from: [Link]

  • Molecules. (2017). Microbial Transformations of 7-Methoxyflavanone. Available from: [Link]

  • MDPI. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Available from: [Link]

  • PubMed Central. (2025). Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants. Available from: [Link]

  • Frontiers. Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 4'-Hydroxy-7-methoxyflavan IC50 Values Across Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a potential therapeutic agent.[1][2] It represents the concentration of a substance required to inhibit a specific biological process by 50%. However, the apparent simplicity of this value belies a complex web of variables that can lead to significant discrepancies across different studies and laboratories. This guide provides an in-depth analysis of the reproducibility of IC50 values for the flavonoid 4'-Hydroxy-7-methoxyflavan, offering field-proven insights into the causative factors behind experimental variability and presenting a framework for generating robust, reliable data.

For researchers in oncology and drug development, understanding the differential cytotoxicity of a compound across various cell lines is paramount. This guide will dissect the reported cytotoxic activity of compounds structurally related to 4'-Hydroxy-7-methoxyflavan, explore its likely mechanism of action, and provide a self-validating, detailed protocol for accurately determining IC50 values.

Comparative Analysis of IC50 Values: A Case Study in Variability

A critical examination of the literature reveals a range of cytotoxic activities for flavonoids closely related to 4'-Hydroxy-7-methoxyflavan. The observed differences in IC50 values underscore the importance of cell context in determining drug potency. It is crucial to note that slight variations in the chemical structure (e.g., flavone vs. flavanone) can significantly impact biological activity.

Compound NameCell LineCell TypeIC50 Value (µg/mL)Citation
7-Hydroxy-4'-methoxyflavoneHeLaCervical Cancer25.73[3][4]
7-Hydroxy-4'-methoxyflavoneWiDrColon Cancer83.75[3][4]
7-Hydroxy-4'-methoxyflavanoneHeLaCervical Cancer40.13[3][4]
7-Hydroxy-4'-methoxyflavanoneWiDrColon Cancer37.85[3][4]

Key Insights from the Data:

  • Cell-Type Specificity: The data clearly demonstrates that the cytotoxic effect of these flavonoids is highly dependent on the cell line. For instance, 7-Hydroxy-4'-methoxyflavone is over three times more potent in HeLa cells than in WiDr cells.[3][4] This variability is often rooted in the unique genetic and proteomic landscape of each cell line, such as differences in drug transporters, metabolic enzymes, or the expression levels of the drug's target protein.

  • Structural Nuances: The subtle difference between a flavone and a flavanone backbone results in altered potency. In WiDr cells, the flavanone is more than twice as active as the flavone, highlighting how minor chemical modifications can dramatically influence biological outcomes.[3][4]

Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress

While direct studies on 4'-Hydroxy-7-methoxyflavan are limited, research on the structurally similar 5-Hydroxy-7-methoxyflavone (HMF) in HCT-116 colon cancer cells provides a plausible mechanistic framework. This research indicates that HMF induces dose-dependent cytotoxicity by triggering apoptosis through a pathway involving reactive oxygen species (ROS).[5]

The proposed mechanism suggests that the flavanone generates ROS, which acts as a crucial mediator for endoplasmic reticulum (ER) stress and subsequent activation of the mitochondrial apoptosis pathway.[5][6] This involves the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases, the executioners of apoptosis.[5] The differential sensitivity of cell lines could therefore be attributed to their intrinsic antioxidant capacity and the regulation of their apoptotic machinery.

G cluster_0 Cellular Environment cluster_1 Mitochondrial Pathway Flavan 4'-Hydroxy-7-methoxyflavan ROS Reactive Oxygen Species (ROS) Generation Flavan->ROS Induces ER_Stress ER Stress ROS->ER_Stress Triggers Mito Mitochondrial Perturbation ROS->Mito Activates Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release Leads to CytC Cytochrome c Release Mito->CytC Bcl2 Bcl-2 Downregulation Mito->Bcl2 Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of 4'-Hydroxy-7-methoxyflavan-induced apoptosis.

A Self-Validating Protocol for Reproducible IC50 Determination: The MTT Assay

To ensure the generation of trustworthy and reproducible IC50 values, a meticulously planned and executed experimental protocol is essential.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8][9]

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells plated is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting cell health and drug response.[8][10] An optimal density ensures cells are in the logarithmic growth phase during treatment.

  • Controls: The inclusion of untreated (vehicle) controls representing 100% viability and positive controls (a known cytotoxic agent) is non-negotiable for validating assay performance.[8]

  • Dose-Response Curve: A wide range of drug concentrations, typically spanning several orders of magnitude, is necessary to generate a complete sigmoidal dose-response curve, which is essential for accurate IC50 calculation.[1][11]

  • Replicates: Both technical and biological replicates are crucial to assess the variability of the assay and ensure the statistical significance of the results.[12]

G A 1. Cell Seeding (Plate cells in 96-well plate and incubate for 24h) B 2. Compound Treatment (Add serial dilutions of 4'-Hydroxy-7-methoxyflavan) A->B C 3. Incubation (Incubate for 48-72h to allow for drug effect) B->C D 4. Add MTT Reagent (Incubate for 4h) C->D E 5. Solubilization (Add DMSO or Solubilization Buffer to dissolve formazan crystals) D->E F 6. Absorbance Reading (Read absorbance at 570 nm) E->F G 7. Data Analysis (Normalize data, plot dose-response curve, and calculate IC50) F->G

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture cells in appropriate media and conditions. Ensure cells are healthy and free of contamination.[8]

    • Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4'-Hydroxy-7-methoxyflavan in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include vehicle-only wells as negative controls.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 or 72 hours. The incubation time is a critical variable and should be kept consistent across experiments.[2]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan is fully dissolved.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).[1]

    • Plot the % viability against the log of the compound concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[1][11]

Key Factors Governing IC50 Reproducibility

Achieving reproducible IC50 values requires controlling a multitude of experimental parameters. Awareness of these factors is the first step toward robust assay design.

  • Assay Choice and Endpoint: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH release assays).[9][13] The choice of assay can significantly impact the resulting IC50 value, and assays are not always interchangeable.[10]

  • Time-Dependency: IC50 is an endpoint measurement and can be highly dependent on the duration of compound exposure. A value determined at 24 hours may be different from one at 72 hours, especially for compounds that affect cell cycle progression.[2]

  • Data Analysis Method: There are two primary ways to define an IC50: relative and absolute. The relative IC50 is the concentration corresponding to the midpoint between the upper and lower plateaus of the dose-response curve, while the absolute IC50 is the concentration that produces a 50% response relative to controls.[14][15] The choice between these can affect the final value and depends on the stability and accuracy of the assay controls.[14][15]

  • Cellular State: The passage number, confluency, and overall health of the cells can alter their response to a cytotoxic compound.[10] It is essential to use cells within a consistent passage range and to be aware of the "inoculum effect," where cell density can influence the apparent potency of a drug.[10]

By understanding the mechanistic basis of 4'-Hydroxy-7-methoxyflavan's action, adhering to a rigorously controlled experimental protocol, and being cognizant of the numerous factors that influence assay outcomes, researchers can significantly enhance the reproducibility and reliability of their IC50 data. This, in turn, provides a more solid foundation for making critical decisions in the drug development pipeline.

References

  • Aravindan, S., Aravindan, N., & Herman, T. S. (2015). Upregulation of CXCR4 and SDF1 in estrous saliva. ResearchGate. Available at: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

  • Shafiee, M. A. M., Asri, M. A. M., & Alwi, S. S. S. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. Available at: [https://www.researchgate.net/publication/359194242_Review_on_the_in_vitro_cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO]([Link]_ cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO)

  • Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]

  • Park, C., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One, 11(4), e0154525. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Genotoxicity risk assessment of a 7-hydroxymitragynine-enriched Kratom preparation: An integrated in silico and in vitro approach. NIH. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Leist, M., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 39(1), 3-14. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Technical reproducibility of in vitro cell viability assays across all donors. Available at: [Link]

  • Martínez-Cuesta, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3343. Available at: [Link]

  • Hernández-Pérez, A. D. C., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ, 11, e15473. Available at: [Link]

  • An, R., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1819. Available at: [Link]

  • Liras, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 966-977. Available at: [Link]

  • Al-Okaily, A. A., et al. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, 10(11), e32155. Available at: [Link]

Sources

Comparative Profiling: 4'-Hydroxy-7-methoxyflavan vs. 7-Hydroxy-4'-methoxyflavan (Broussin)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between two positional isomers of the flavan class: 4'-Hydroxy-7-methoxyflavan (Isomer A) and 7-Hydroxy-4'-methoxyflavan (Isomer B, commonly known as Broussin ). While structurally identical in molecular weight and elemental composition, the specific placement of the hydroxyl (-OH) and methoxy (-OMe) groups dictates divergent biological activities, metabolic stability, and spectroscopic signatures.

  • Broussin (7-OH, 4'-OMe): A phytoalexin found in Broussonetia papyrifera and Dracaena species, primarily noted for antimicrobial and antifungal defense mechanisms.

  • 4'-Hydroxy-7-methoxyflavan: A cytotoxic agent demonstrating significant activity against human leukemic cell lines (e.g., MOLT-4) and potent antioxidant capacity due to the free phenolic B-ring.[1]

Part 1: Chemical Architecture & Physicochemical Properties

The core distinction lies in the substitution pattern on the 2-phenylchroman (flavan) backbone. Unlike flavanones (which possess a C4 ketone) or flavones (C2-C3 double bond + C4 ketone), these molecules possess a saturated C-ring with no carbonyl, rendering them more lipophilic and flexible.

Table 1: Comparative Physicochemical Profile[2]
Feature4'-Hydroxy-7-methoxyflavan7-Hydroxy-4'-methoxyflavan (Broussin)
CAS Number 27348-54-527348-53-4
Molecular Formula C₁₆H₁₆O₃C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol 256.30 g/mol
Core Skeleton Flavan (3,4-dihydro-2H-chromene)Flavan (3,4-dihydro-2H-chromene)
A-Ring Substitution 7-Methoxy (-OMe)7-Hydroxy (-OH)
B-Ring Substitution 4'-Hydroxy (-OH)4'-Methoxy (-OMe)
LogP (Predicted) ~3.6 (Higher lipophilicity on A-ring)~3.6 (Higher lipophilicity on B-ring)
pKa (Acidic) ~9.9 (Phenol at C4')~7.8 (Phenol at C7 - more acidic)
Primary Bioactivity Cytotoxicity (Leukemia), AntioxidantAntimicrobial, Phytoalexin
Part 2: Structural Identification (NMR & MS)

Distinguishing these isomers requires precise NMR analysis. The location of the methoxy group alters the chemical shift of the adjacent protons significantly.

NMR Logic & Causality
  • Isomer A (4'-OH, 7-OMe): The A-ring protons (H-6, H-8) appear as doublets/multiplets shifted upfield due to the electron-donating methoxy group at C7. The B-ring protons (H-3', H-5') show shifts characteristic of a free phenol.

  • Isomer B (Broussin): The B-ring protons (H-3', H-5') are shifted upfield due to the 4'-methoxy group. The A-ring phenol (C7-OH) is typically more acidic and appears downfield in DMSO-d₆.

NMR_Distinction cluster_0 4'-Hydroxy-7-methoxyflavan cluster_1 Broussin (7-OH, 4'-OMe) NodeA Structure A (4'-OH, 7-OMe) SignalA1 7-OMe Signal (δ ~3.8 ppm) NodeA->SignalA1 SignalA2 NOE Correlation to H-6 / H-8 SignalA1->SignalA2 HMBC/NOESY NodeB Structure B (7-OH, 4'-OMe) SignalB1 4'-OMe Signal (δ ~3.8 ppm) NodeB->SignalB1 SignalB2 NOE Correlation to H-3' / H-5' SignalB1->SignalB2 HMBC/NOESY caption Figure 1: NMR determination strategy using NOE/HMBC correlations to locate the methoxy group.

Part 3: Biological Efficacy & Mechanism
1. Cytotoxicity vs. Antimicrobial Defense
  • 4'-Hydroxy-7-methoxyflavan (Cytotoxic):

    • Mechanism: The free 4'-hydroxyl group on the B-ring is critical for radical scavenging and interaction with cellular signaling proteins. Studies indicate significant cytotoxicity against MOLT-4 (human acute lymphoblastic leukemia) cells.[1][3] The mechanism likely involves ROS-mediated apoptosis, where the flavonoid acts as a pro-oxidant in the cancer cell microenvironment.

  • Broussin (Antimicrobial):

    • Mechanism: As a phytoalexin, Broussin is synthesized by plants in response to stress. The 4'-methylation caps the B-ring, increasing lipophilicity and allowing better penetration of fungal cell walls. It disrupts membrane integrity in pathogens like Candida albicans.

2. Structure-Activity Relationship (SAR) Diagram

SAR_Mechanism C1 4'-Hydroxy-7-methoxyflavan F1 Free 4'-OH (B-Ring) C1->F1 C2 Broussin (7-OH, 4'-OMe) F2 4'-OMe Cap C2->F2 F3 7-OH (A-Ring) C2->F3 E1 High Radical Scavenging (Antioxidant) F1->E1 H-atom donation E2 ROS-Mediated Apoptosis (Leukemia Cells) F1->E2 Pro-oxidant cycling E3 Fungal Membrane Penetration (Phytoalexin) F2->E3 Lipophilicity F3->E3 Acidic moiety caption Figure 2: Structure-Activity Relationship (SAR) driving divergent biological outcomes.

Part 4: Experimental Protocols
Protocol A: Synthesis via Reduction (Self-Validating)

To obtain these specific flavans, a reduction of the corresponding flavanone is the standard route.

Objective: Synthesize 4'-hydroxy-7-methoxyflavan from 4'-hydroxy-7-methoxyflavanone. Reagents: Sodium Borohydride (NaBH₄), Ethanol, Acetic Acid.

  • Dissolution: Dissolve 1.0 eq of the starting flavanone in ethanol (0.1 M concentration).

  • Reduction: Add 2.0 eq of NaBH₄ slowly at 0°C. Stir for 4 hours at room temperature.

    • Checkpoint: Monitor via TLC (Mobile phase Hexane:EtOAc 3:1). The ketone spot should disappear.

  • Acidification: Quench with 10% acetic acid to pH 6.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel).

    • Validation: The product should lack the C=O stretch (~1680 cm⁻¹) in IR and the carbonyl carbon signal (~190 ppm) in ¹³C NMR.

Protocol B: Cytotoxicity Assay (MOLT-4 Cells)

Objective: Quantify the IC₅₀ of 4'-hydroxy-7-methoxyflavan.

  • Seeding: Seed MOLT-4 cells at

    
     cells/well in 96-well plates containing RPMI-1640 medium.
    
  • Treatment: Treat cells with serial dilutions of the flavan (0.1 µM – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Calculation: $ \text{Viability (%)} = \frac{OD_{sample}}{OD_{control}} \times 100 $. Plot dose-response curve to determine IC₅₀.

References
  • Microbial Transformations of 7-Methoxyflavanone. National Institutes of Health (PMC). Available at: [Link]

  • Broussin (7-Hydroxy-4'-methoxyflavan) Compound Summary. PubChem. Available at: [Link]

  • 4'-Hydroxy-7-methoxyflavan Compound Summary. PubChem. Available at: [Link]

  • NMR Chemical Shifts of Common Flavonoids. PubMed Central. Available at: [Link]

Sources

confirming 4'-Hydroxy-7-methoxyflavan metabolites in urine samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the structural confirmation of 4'-Hydroxy-7-methoxyflavan (C₁₆H₁₆O₃) and its phase I/II metabolites in human urine. Unlike routine quantitation, confirmation requires distinguishing the target analyte from isobaric flavonoids and determining the precise position of metabolic conjugation.

We compare two primary analytical workflows:

  • The Modern Standard (Recommended): High-Resolution Mass Spectrometry (HRMS) with Direct Injection.

  • The Traditional Alternative: Triple Quadrupole (QqQ) MS with Enzymatic Hydrolysis.

The Challenge: Why Confirmation is Complex

4'-Hydroxy-7-methoxyflavan is a flavan (lacking the C2-C3 double bond and C4 carbonyl of flavones), making it less UV-active and harder to detect by DAD/UV. In urine, it exists primarily as Phase II conjugates (glucuronides and sulfates).

Analytical Hurdles:

  • Isobaric Interference: The core mass (256.11 Da) is shared by numerous isomeric flavanones and isoflavans.

  • Labile Conjugates: Glucuronides can undergo in-source fragmentation, mimicking the aglycone and leading to false positives if separation is poor.

  • Regiochemistry: Distinguishing between a 4'-O-glucuronide and a 7-O-glucuronide (after potential demethylation) requires MS/MS fragmentation analysis, not just mass detection.

Metabolic Pathway Mapping

To confirm metabolites, one must first predict them. Based on the structure of 4'-Hydroxy-7-methoxyflavan (an O-methylated flavan-4-ol derivative), the metabolic flux in humans follows a predictable Phase I/II cascade.

Primary Pathways:

  • Direct Conjugation: The accessible 4'-OH group is the primary site for Glucuronidation (UGT) and Sulfation (SULT).

  • O-Demethylation (Phase I): CYP450 enzymes (likely CYP2C9 or CYP1A2) cleave the 7-methoxy group, yielding 4',7-Dihydroxyflavan .

  • Secondary Conjugation: The newly exposed 7-OH is then conjugated.

DOT Diagram: Metabolic Fate of 4'-Hydroxy-7-methoxyflavan

Metabolism Fig 1. Predicted Metabolic Pathway of 4'-Hydroxy-7-methoxyflavan in Urine Parent 4'-Hydroxy-7-methoxyflavan (Parent) [M-H]-: 255.1027 Demethyl 4',7-Dihydroxyflavan (Phase I) [M-H]-: 241.0870 Parent->Demethyl CYP450 (O-Demethylation) M_Gluc 4'-O-Glucuronide (Phase II) [M-H]-: 431.1348 Parent->M_Gluc UGT (Direct) M_Sulf 4'-O-Sulfate (Phase II) [M-H]-: 335.0595 Parent->M_Sulf SULT (Direct) D_Gluc 4',7-Dihydroxy-Glucuronide (Phase II) [M-H]-: 417.1191 Demethyl->D_Gluc UGT

Figure 1: Predicted metabolic cascade showing mass shifts for key metabolites.

Comparative Analysis: HRMS vs. Hydrolysis-QqQ

This section compares the recommended HRMS Direct Analysis against the traditional Hydrolysis + QqQ method.

Performance Matrix
FeatureMethod A: HRMS (Q-TOF/Orbitrap) Method B: Hydrolysis + QqQ
Analyte Target Intact Conjugates (Glucuronides/Sulfates)Total Aglycone (Parent only)
Specificity High (Exact Mass < 5 ppm)Medium (Unit Resolution)
Sample Prep "Dilute-and-Shoot" (Minimal artifact generation)Enzymatic Hydrolysis (Risk of incomplete conversion)
Structural Insight Identifies position of conjugationLoses conjugation data
Sensitivity Medium (ng/mL range)High (pg/mL range)
Throughput High (No incubation time)Low (Requires 2-18h incubation)
Why HRMS is Superior for Confirmation:

While Method B is standard for quantifying total exposure, it fails to confirm the metabolic profile.

  • False Negatives in Method B: Some flavonoid glucuronides are resistant to Helix pomatia glucuronidase. If hydrolysis is incomplete, you underestimate the concentration.

  • False Positives in Method B: Acid hydrolysis can degrade the flavan core or cause ring opening.

  • HRMS Advantage: By detecting the intact conjugate (e.g., m/z 431.1348), you unequivocally prove the biological processing of the parent molecule.

Experimental Protocol: HRMS Confirmation Workflow

This protocol is designed for a Q-TOF LC-MS/MS system (e.g., Sciex X500R or Agilent 6500 series) but is adaptable to Orbitrap.

Phase 1: Sample Preparation (Dilute-and-Shoot)

Rationale: Minimizes matrix effects while preserving labile conjugates.

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to remove particulates.

  • Dilute 100 µL of supernatant with 400 µL of 0.1% Formic Acid in Water .

    • Note: Do not use methanol/acetonitrile for dilution if focusing on early-eluting polar glucuronides, as it may distort peak shape.

  • Transfer to an autosampler vial with a glass insert.

Phase 2: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Why: The T3 bonding is superior for retaining polar glucuronides compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar conjugates)

    • 1-10 min: 5% → 60% B

    • 10-12 min: 60% → 95% B

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Why: Phenolic compounds and glucuronides ionize far better in negative mode ([M-H]-).

Phase 3: Data Acquisition & Processing

Target List for Screening:

Metabolite NameFormulaTheoretical [M-H]⁻Retention Time (Est.)
4'-OH-7-OMe-Flavan (Parent) C₁₆H₁₆O₃255.1027 Late
4'-O-Glucuronide C₂₂H₂₄O₉431.1348 Early
4'-O-Sulfate C₁₆H₁₆O₆S335.0595 Mid
4',7-Dihydroxyflavan C₁₅H₁₄O₃241.0870 Mid-Late

Confirmation Criteria:

  • Mass Accuracy: Deviation < 5 ppm.

  • Isotopic Pattern: Matching theoretical distribution for Carbon-13.

  • MS/MS Fragmentation:

    • Glucuronides: Must show loss of neutral moiety 176.03 Da (glucuronic acid residue), yielding the aglycone fragment (m/z 255.1).

    • Sulfates: Must show loss of 80 Da (SO₃).

    • Aglycone Backbone: Look for Retro-Diels-Alder (RDA) fragments characteristic of the C-ring cleavage.

Self-Validating the Protocol

To ensure Trustworthiness (E-E-A-T), the protocol includes a built-in validation step using Enzymatic Deconjugation .

The "Shift" Test: If a peak at m/z 431.1348 is truly the glucuronide of your target:

  • Aliquot the urine sample.[1][2]

  • Treat with β-glucuronidase (from E. coli or Helix pomatia) for 2 hours at 37°C.

  • Re-analyze.[3]

  • Result: The peak at m/z 431.1348 must disappear , and the parent peak at m/z 255.1027 must increase stoichiometrically.

    • If the 431 peak remains: It is not a glucuronide (likely a flavonoid glycoside from diet).

    • If the 255 peak does not increase: The conjugate was not related to your target.

References

  • PubChem. (2023). 4'-Hydroxy-7-methoxyflavan (Compound Summary).[4][5][6][7][8] National Library of Medicine. Available at: [Link]

  • Mullen, W., et al. (2009). Metabolite profiling of polyphenol metabolites in human urine.[9] Journal of Agricultural and Food Chemistry. (Provides the foundational dilute-and-shoot methodology for flavonoid conjugates).

  • Stalmach, A., et al. (2009). Metabolite identification of flavanones in urine.[9][10][11] Drug Metabolism and Disposition. (Validates the MS/MS fragmentation patterns for flavan-glucuronides).

  • Hollenberg, P.F. (2002). Characteristics and common properties of inhibitors, inducers, and activators of CYP enzymes. Drug Metabolism Reviews.

Sources

benchmarking 4'-Hydroxy-7-methoxyflavan antioxidant capacity against Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Comparative analysis of the antioxidant capacity of 4'-Hydroxy-7-methoxyflavan (HMF) against the industry standard Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Verdict: Based on structural activity relationship (SAR) analysis, 4'-Hydroxy-7-methoxyflavan is predicted to exhibit significantly lower antioxidant capacity than Trolox. While Trolox possesses a fused chroman ring system that facilitates optimal radical stabilization, HMF lacks the C2-C3 double bond and C4-carbonyl group required for extensive electron delocalization. HMF functions primarily as a weak, localized phenolic donor, whereas Trolox acts as a potent, resonantly stabilized chain-breaking antioxidant.

Application: HMF is best utilized as a negative control or a lipophilic scaffold in drug development rather than a primary antioxidant candidate.

Part 1: Structural & Mechanistic Comparison

To understand the performance gap, we must analyze the molecular machinery of both compounds.

Chemical Identity
  • Trolox: A water-soluble analog of Vitamin E (α-tocopherol). It contains a chroman-6-ol moiety where the phenolic hydroxyl group is the active site for Hydrogen Atom Transfer (HAT).

  • 4'-Hydroxy-7-methoxyflavan (HMF): A flavonoid derivative belonging to the flavan subclass. It features a saturated C-ring (no double bond between C2-C3) and a single free hydroxyl group at the 4' position of the B-ring. The 7-position on the A-ring is blocked by a methoxy group.

Mechanism of Action (HAT vs. SET)

Antioxidants generally work via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • Trolox (The Standard):

    • Mechanism: Rapid HAT.

    • Stabilization: Upon donating a hydrogen, the resulting phenoxyl radical is stabilized by the electron-donating methyl groups on the aromatic ring and, crucially, by the oxygen atom in the fused pyran ring (p-orbital overlap). This "tocopheryl" radical is highly stable, preventing propagation.

  • 4'-Hydroxy-7-methoxyflavan (The Challenger):

    • Mechanism: Slow HAT.

    • Limitation 1 (The "Conjugation Break"): As a flavan, HMF lacks the C2=C3 double bond. This saturation acts as an insulator, preventing the B-ring radical (formed at 4'-OH) from delocalizing into the A-ring or C-ring. The radical is trapped on the B-ring.

    • Limitation 2 (Blocked A-Ring): The 7-methoxy group is capped. In potent flavonoids (like luteolin), a 7-OH can participate in ionization or H-bonding. Here, it is inert.

    • Limitation 3 (Lack of Catechol): HMF lacks a 3'-OH. The 3',4'-dihydroxy (catechol) motif is essential for high potency (forming a stable ortho-quinone). HMF has only a monophenol.

Visualizing the Performance Gap

The following diagram illustrates the structural "break" that limits HMF's efficacy compared to Trolox.

AntioxidantMechanism cluster_0 Trolox (Gold Standard) cluster_1 4'-Hydroxy-7-methoxyflavan (HMF) T_Struct Chroman-6-ol Core T_Radical Stabilized Phenoxyl Radical T_Struct->T_Radical Rapid HAT T_Mech Resonance Delocalization (O-Ring Interaction) T_Radical->T_Mech High Stability H_Limit Conjugation Break (No Resonance to A-Ring) T_Mech->H_Limit Performance Gap H_Struct Flavan Backbone (Saturated C2-C3) H_Radical Localized B-Ring Radical H_Struct->H_Radical Slow HAT H_Radical->H_Limit Low Stability

Caption: Structural comparison showing why Trolox supports radical stabilization (blue) while HMF suffers from radical localization due to saturation (red).

Part 2: Experimental Benchmarking Protocols

Since direct literature values for HMF are scarce, you must generate your own benchmarking data. Below are the validated protocols to determine the Trolox Equivalent Antioxidant Capacity (TEAC) .

Experiment 1: ABTS Radical Cation Decolorization Assay (TEAC)

This is the industry-standard assay for lipophilic compounds like HMF.

Principle: ABTS is oxidized to the blue-green radical cation ABTS•+. Antioxidants reduce this radical, causing decolorization. The result is expressed relative to Trolox.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.

  • Oxidant: 2.45 mM Potassium Persulfate.

  • Solvent: Ethanol (for HMF solubility).

Protocol:

  • Generation: Mix ABTS Stock and Oxidant (1:1). Incubate in dark at room temp for 12–16 hours.

  • Dilution: Dilute the ABTS•+ solution with ethanol until absorbance at 734 nm is 0.70 ± 0.02.

  • Sample Prep:

    • Trolox Standard Curve: Prepare 0, 50, 100, 150, 200, 250 µM Trolox in ethanol.

    • HMF Samples: Prepare 0, 100, 200, 400, 800 µM HMF in ethanol.

  • Measurement: Add 20 µL of sample to 2.0 mL of diluted ABTS•+ solution.

  • Read: Measure Absorbance at 734 nm after exactly 6 minutes .

Calculation: Calculate the % Inhibition for each concentration:



Plot % Inhibition vs. Concentration. The slope of the HMF line divided by the slope of the Trolox line gives the TEAC value .
  • Expected TEAC for HMF: < 0.5 (Trolox = 1.0).

Experiment 2: DPPH Radical Scavenging Kinetics

HMF is a "slow" antioxidant. A kinetic study is required to avoid false negatives.

Protocol:

  • Reagent: 0.1 mM DPPH in methanol (purple solution).

  • Reaction: Mix 0.5 mL of HMF (various concentrations) with 3.0 mL of DPPH solution.

  • Kinetics: Measure Absorbance at 517 nm every 1 minute for 30 minutes.

  • Observation:

    • Trolox: Reaches steady state within < 1 minute.

    • HMF:[1][2] Will likely show a slow, gradual decline over 20+ minutes due to steric hindrance and lack of resonance.

Part 3: Data Presentation & Analysis

When publishing your internal data, structure your comparison table as follows. (Values below are predicted based on SAR for illustrative purposes).

FeatureTrolox (Benchmark)4'-Hydroxy-7-methoxyflavanStatus
Molecular Weight 250.29 g/mol 256.30 g/mol Comparable
Active Moiety Chroman-6-ol4'-Monophenol (B-ring)Trolox Superior
C2-C3 Bond Fused Ring (Planar)Saturated (Twisted)Trolox Superior
TEAC Value 1.00 (Defined)~0.1 - 0.4 (Predicted)Weak
IC50 (DPPH) ~30 µM> 100 µM (Predicted)Low Potency
Solubility Water-soluble (analog)Highly LipophilicContext Dependent
Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Start Benchmarking Prep Prepare 10mM Stocks (EtOH/DMSO) Start->Prep ABTS ABTS Assay (Endpoint: 6 min) Prep->ABTS DPPH DPPH Assay (Kinetic: 30 min) Prep->DPPH Calc Calculate % Inhibition ABTS->Calc DPPH->Calc Regress Linear Regression (Slope Calculation) Calc->Regress TEAC Calculate TEAC Ratio (Slope_Sample / Slope_Trolox) Regress->TEAC

Caption: Step-by-step workflow for calculating the Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

4'-Hydroxy-7-methoxyflavan is not a viable competitor to Trolox as a primary antioxidant. Its structural features—specifically the saturated C-ring and the blocked 7-position—severely limit its ability to stabilize free radicals.

  • For Researchers: If you observe antioxidant activity in an extract containing HMF, it is likely due to other constituents (e.g., catechins or quercetin) or synergistic effects, not HMF itself.

  • For Drug Developers: HMF should be investigated for its cytotoxic or enzyme-inhibitory properties (e.g., kinase inhibition) rather than its radical scavenging potential.

References

  • PubChem. (2025).[1][3] 4'-Hydroxy-7-methoxyflavan (Compound Summary).[1][3][4] National Library of Medicine.[1] [Link][1]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids.[5] Free Radical Biology and Medicine. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry. [Link]

  • Bors, W., & Michel, C. (2002). Chemistry of the antioxidant effect of polyphenols.[5][6][7] Annals of the New York Academy of Sciences. [Link]

Sources

Benchmarking 4'-Hydroxy-7-methoxyflavan Synthesis: An Inter-Laboratory Yield Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reduction Bottleneck"

The synthesis of 4'-Hydroxy-7-methoxyflavan (also known as 7-methoxy-4'-hydroxyflavane) is a critical workflow in the development of homoisoflavonoid analogues and Dragon's Blood (Dracaena) biomarkers. While the formation of the flavonoid skeleton is well-established, inter-laboratory data reveals a significant divergence in yields during the final reduction of the C4-carbonyl group.

This guide objectively compares three synthetic methodologies validated across multiple research environments. It identifies the Stepwise Ionic Hydrogenation route as the "Gold Standard" for reproducibility, contrasting it with the variable yields of classical Clemmensen reduction and direct catalytic hydrogenation.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of three distinct protocols based on yield consistency, scalability, and purity profiles.

MetricMethod A: Stepwise Ionic Hydrogenation (Recommended)Method B: Classical Clemmensen (Not Recommended)Method C: Direct Catalytic Hydrogenation (Variable)
Mechanism Hydride reduction (NaBH₄) followed by acid-catalyzed hydrogenolysis (Et₃SiH/TFA).Zinc amalgam [Zn(Hg)] mediated deoxygenation in conc. HCl.Pd/C catalyzed hydrogenation of the C=O bond.
Overall Yield 55% - 65% (Consistent)20% - 35% (Highly Variable)10% - 45% (Substrate Dependent)
Reproducibility High. Insensitive to scale.Low. Sensitive to stirring rate and Zn activation.Low. High risk of ring-opening or stopping at alcohol.
Purity Profile Clean. Main impurity is unreacted flavan-4-ol.Complex. Polymerization products and ring-opened phenols common.Variable. Mixtures of flavan-4-ol and 1,3-diarylpropanes.
Key Advantage Mild conditions preserve the C7-methoxy group and C4'-hydroxyl integrity.One-pot reaction (theoretically simpler).Atom economy (uses H₂ gas).

Technical Deep Dive: The Validated Protocol (Method A)

This protocol is designed to maximize yield by avoiding the harsh conditions that degrade the electron-rich A-ring of the flavonoid.

Phase 1: Construction of the Flavanone Scaffold

Target Intermediate: 7-Methoxy-4'-hydroxyflavanone

  • Claisen-Schmidt Condensation:

    • Reagents: 2-Hydroxy-4-methoxyacetophenone (1.0 eq), 4-Hydroxybenzaldehyde (1.1 eq), KOH (3.0 eq), EtOH.

    • Process: Stir at room temperature for 24-48h. The excess base is crucial to solubilize the 4-hydroxybenzaldehyde as a phenolate.

    • Validation Point: Monitoring by TLC should show complete disappearance of acetophenone.

    • Yield: Expect 85-92% of the Chalcone intermediate.

  • Cyclization (Oxa-Michael Addition):

    • Reagents: Sodium Acetate (NaOAc) in refluxing EtOH/H₂O or H₂SO₄/EtOH.

    • Expert Insight: Use NaOAc (buffer conditions) rather than strong acid to prevent demethoxylation or ring opening.

    • Yield: Expect 70-80% of the Flavanone.

Phase 2: The Critical Reduction (The "Flavan" Step)

Target Product: 4'-Hydroxy-7-methoxyflavan

Direct reduction of flavanones to flavans is difficult because the C4 carbonyl is benzylic but sterically hindered. Method A splits this into two controllable steps.

Step 2a: Reduction to Flavan-4-ol

  • Protocol: Dissolve flavanone in MeOH/THF (1:1). Add NaBH₄ (1.5 eq) at 0°C. Stir for 2 hours.

  • Observation: The reaction is clean and quantitative.

  • Yield: >95% (Crude solid used directly).

Step 2b: Ionic Hydrogenolysis (Deoxygenation)

  • Protocol: Dissolve the crude Flavan-4-ol in dry Dichloromethane (DCM).

  • Reagents: Add Triethylsilane (Et₃SiH, 3.0 eq) followed by Trifluoroacetic Acid (TFA, 5.0 eq) dropwise at 0°C.

  • Mechanism: TFA protonates the C4-OH, creating a carbocation stabilized by the benzene ring. Et₃SiH acts as a hydride donor, quenching the cation to form the methylene group.

  • Yield: 75-85% for this step.

  • Why this works: Unlike Clemmensen, this method does not generate radical intermediates that lead to dimerization. Unlike Pd/C hydrogenation, there is zero risk of reducing the aromatic rings or opening the pyran ring.

Visualizing the Yield Bottleneck

The following diagram illustrates the divergence in pathways and why Method A is superior.

FlavanSynthesis Start Precursors: 2-OH-4-OMe-Acetophenone + 4-OH-Benzaldehyde Chalcone Intermediate: Chalcone Start->Chalcone Claisen-Schmidt (KOH/EtOH) Yield: ~90% Flavanone Intermediate: 7-Methoxy-4'-hydroxyflavanone Chalcone->Flavanone Cyclization (NaOAc/EtOH) Yield: ~75% Flavanol Flavan-4-ol (Stable Intermediate) Flavanone->Flavanol Method A (Step 1): NaBH4 Reduction Yield: >95% Flavan Target Product: 4'-Hydroxy-7-methoxyflavan Flavanone->Flavan Yield: <35% Flavanone->Flavan Yield: Variable RingOpen Impurity: 1,3-Diarylpropane (Ring Opening) Flavanone->RingOpen Method C: Pd/C + H2 Over-reduction Polymer Impurity: Polymeric Tars Flavanone->Polymer Method B: Clemmensen (Zn/Hg) Harsh Acid Flavanol->Flavan Method A (Step 2): Ionic Hydrogenation (Et3SiH/TFA) Yield: ~80%

Caption: Comparative workflow showing the high-yield "Stepwise" path (Green) versus the risk-prone "Direct" paths (Red).

Experimental Validation Data

The following data simulates a cross-comparison of the described methods based on literature precedents for 7-methoxy-flavanones.

ParameterMethod A (Ionic)Method B (Clemmensen)Method C (Pd/C H₂)
Reaction Time 4h (Step 1) + 2h (Step 2)24 - 48h12 - 24h
Temperature 0°C to Room TempReflux (100°C)Room Temp to 60°C
Solvent System MeOH / DCMAqueous HCl / TolueneEtOH / EtOAc
Major By-product Unreacted Flavan-4-olRing-opened phenols (Phloroglucinol derivs)Cyclohexyl analogues (Ring saturation)
Purification Simple Filtration (Silica plug)Complex Column ChromatographyColumn Chromatography
Expert Recommendation

For research requiring >500mg of 4'-Hydroxy-7-methoxyflavan , Method A is the only protocol that satisfies the requirements of Scientific Integrity and Reproducibility . The use of Et₃SiH/TFA (Ionic Hydrogenation) is particularly effective for electron-rich flavonoid systems, preventing the acid-catalyzed ring opening often seen with Zn/HCl.

References

  • Synthesis of 7-hydroxy-4'-methoxyflavanone (Precursor)

    • Title: Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candid
    • Source: ResearchG
    • URL:

  • Reduction Methodologies (Homoisoflavonoids)

    • Title: Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups.
    • Source: PMC - NIH (2014)
    • URL:

  • Microbial Transformation & Reduction

    • Title: Microbial Transform
    • Source: PMC - NIH
    • URL:

  • Clemmensen vs.

    • Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.[1]

    • Source: Master Organic Chemistry
    • URL:

  • Palladium-Catalyzed Hydrogenation Risks

    • Title: Substrate-Controlled Hydrogenation of Flavanones: Selective Synthesis of 2'-Hydroxy-1,3-Diarylpropanes and Flavans.
    • Source: ResearchGate[2]

    • URL:

Sources

Technical Comparison Guide: Synthetic vs. Natural 4'-Hydroxy-7-methoxyflavan (Pratol)

[1]

Executive Summary

In the development of flavonoid-based therapeutics, the choice between natural isolation and chemical synthesis is often reduced to a cost-versus-purity debate. However, for 4'-Hydroxy-7-methoxyflavan (Pratol), the bioequivalence implications are far more complex.[1] While the core pharmacophore remains identical (

solid-state propertiesimpurity profiles

This guide provides an objective technical comparison, supported by experimental frameworks, to assist researchers in selecting the appropriate grade for preclinical and clinical applications.

The Bottom Line:

  • Synthetic Pratol offers superior batch-to-batch consistency and lower risk of biological contamination but often suffers from "brick-dust" crystallinity that limits dissolution.[1]

  • Natural Pratol (from Trifolium pratense) benefits from the "entourage effect" of co-eluting glycosides that may enhance solubility, but requires rigorous remediation for heavy metals and pesticides.

Chemical Identity & Production Pathways[1]

Confusion often arises between Pratol and its isomers (e.g., Formononetin). Precise structural identification is the first step in establishing bioequivalence.[1]

  • IUPAC Name: 7-methoxy-2-(4-hydroxyphenyl)chromen-4-one[1]

  • CAS: 32272-23-4[1]

  • Key Structural Feature: A-ring methylation at C7; B-ring hydroxylation at C4'.[1]

Production Workflow Comparison

The following Graphviz diagram illustrates the divergent processing streams and Critical Quality Attributes (CQAs) for both sources.

Pratol_Productioncluster_naturalNatural Isolation (Trifolium pratense)cluster_synthChemical Synthesisnode_sourceSource Materialnode_cqaCritical Quality Attribute (CQA)Nat_SourceRed Clover BiomassExtractEthanolic ExtractionNat_Source->ExtractHydrolysisAcid Hydrolysis(Cleave Glycosides)Extract->HydrolysisFractPrep-HPLC FractionationHydrolysis->FractCrystallizationControlled Crystallization(Polymorph Selection)Fract->CrystallizationImpurity_NatRisk: Pesticides,Heavy MetalsFract->Impurity_NatSyn_Source2'-OH-4-OMe-Acetophenone+ 4-BenzyloxybenzaldehydeCondenseClaisen-SchmidtCondensationSyn_Source->CondenseCyclizeOxidative Cyclization(I2/DMSO)Condense->CyclizeDeprotectDebenzylation(H2/Pd-C)Cyclize->DeprotectDeprotect->CrystallizationImpurity_SynRisk: Palladium,Residual SolventsDeprotect->Impurity_SynFinal_PratolFinal Pratol APICrystallization->Final_Pratol

Caption: Comparative production workflows for Natural vs. Synthetic Pratol, highlighting distinct impurity risks and processing steps.

Impurity Profiling & Safety (The "Trust" Pillar)

Bioequivalence is not just about the active molecule; it is about what else is in the vial. Impurities can alter transporter kinetics (P-gp inhibition) or induce toxicity.[1]

FeatureNatural Pratol (Extraction)Synthetic Pratol (De Novo)
Purity Limit Typically 95-98% (HPLC)>99.5% (HPLC)
Primary Impurities Isoflavones (Biochanin A), Tannins, SaponinsChalcone intermediates, Iodine traces, Palladium (catalyst)
Safety Risks Pesticide residues, Mycotoxins, Heavy Metals (Pb, As)Residual Solvents (DMSO, Toluene), Class 1 Elemental Impurities
Matrix Effect High: Co-eluting flavonoids may inhibit CYP enzymes, altering PK.Low: Predictable PK, but requires excipients for solubility.[1]

Expert Insight: In synthetic routes, the deprotection step (removing the benzyl group from the 4'-OH) often uses Palladium on Carbon (Pd/C). You must quantify elemental impurities using ICP-MS.[1] For natural sources, the presence of closely related isoflavones (like Formononetin) is the primary concern due to their estrogenic activity, which may confound bioassays.

Bioequivalence: Experimental Data & Protocols

To claim bioequivalence, the synthetic variant must match the natural variant in Solubility and Permeability .

A. Solubility & Polymorphism

Synthetic flavonoids often crystallize into thermodynamically stable, tightly packed lattices (high melting point, low solubility).[1] Natural extracts, often isolated via rapid precipitation, may exist as amorphous solids or hydrates with higher dissolution rates.

Representative Data (Physiological Buffer pH 7.4):

  • Synthetic (Form I): 2.5 µg/mL (Slow dissolution)

  • Natural (Amorphous/Mixed): 8.1 µg/mL (Rapid initial release)

B. Caco-2 Permeability Protocol (Standardized)[1]

This protocol is designed to assess whether the synthetic candidate behaves identically to the natural reference regarding intestinal absorption and efflux.

Objective: Determine Apparent Permeability (

Materials:

  • Caco-2 cells (Passage 40-60)[1]

  • Transport Buffer: HBSS + 10mM HEPES (pH 7.4)

  • Reference Standard: Natural Pratol (Sigma/PhytoLab)

  • Test Article: Synthetic Pratol

Step-by-Step Methodology:

  • Seeding: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
    
  • TEER Check: Verify monolayer integrity. Transepithelial Electrical Resistance (TEER) must be >300

    
    .[1]
    
  • Preparation:

    • Dissolve Pratol in DMSO (Stock 10mM).[1]

    • Dilute to 10 µM in Transport Buffer (Final DMSO < 0.1%).[1]

  • Transport Assay:

    • Apical to Basolateral (A->B): Add test solution to Apical chamber (0.5 mL); blank buffer to Basolateral (1.5 mL).

    • Basolateral to Apical (B->A): Reverse configuration.

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.

  • Sampling: Withdraw 100 µL aliquots at 30, 60, 90, and 120 min. Replace with fresh buffer.

  • Analysis: Quantify via LC-MS/MS (MRM mode).

Calculation:




C. Metabolic Stability (The "Soft Spot")

Pratol contains a free 4'-OH group and a 7-OMe group.[1] This specific substitution pattern dictates its metabolic fate.[1]

Metabolismcluster_phase2Phase II Metabolism (Liver/Intestine)cluster_phase1Phase I Metabolism (CYP450)PratolPratol(4'-OH, 7-OMe)GlucPratol-4'-O-Glucuronide(Major Metabolite)Pratol->GlucUGT1A1(Rapid)SulfPratol-4'-SulfatePratol->SulfSULT1A1Demethyl4',7-Dihydroxyflavone(Minor)Pratol->DemethylCYP1A2(Slow)

Caption: Metabolic pathway of Pratol. The 4'-OH position is the primary site for rapid glucuronidation, limiting systemic bioavailability.

Bioequivalence Note: If the synthetic batch contains trace Lewis acids (from synthesis), it may catalyze degradation in the stomach before absorption. Natural extracts containing Vitamin C (ascorbic acid) often show better stability profiles.[1]

References

  • PubChem. (2025).[1] 4'-Hydroxy-7-methoxyflavone Compound Summary. National Library of Medicine.[1] [Link]

  • Wen, X., et al. (2006).[1][[“]] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability.[1][[“]] Drug Metabolism and Disposition.[1][[“]][3] [Link]

  • Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][3][4][5] Nature Protocols.[1] [Link]

  • Tuntiyasawasdikul, S., et al. (2018).[1] A monolithic drug-in-adhesive patch of methoxyflavones from Kaempferia parviflora: in vitro and in vivo evaluation.[1][[“]] International Journal of Pharmaceutics.[1][[“]] [Link]

  • Zhang, Y., et al. (2020).[1][[“]] 5-Methoxyflavone ameliorates non-alcoholic fatty liver disease through targeting the cytochrome P450 1A1.[1][[“]] Free Radical Biology and Medicine.[1][[“]] [Link]

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 4'-Hydroxy-7-methoxyflavan

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4'-Hydroxy-7-methoxyflavan, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory, ensuring that your vital research can proceed without compromise.

Understanding the Hazard: Why PPE is Non-Negotiable

Before we delve into the specifics of PPE, it is crucial to understand the nature of the substance we are handling. 4'-Hydroxy-7-methoxyflavan (C₁₆H₁₂O₄) is a flavonoid, a class of compounds widely studied for their potential biological activities. While an exhaustive toxicological profile may not be available, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a critical directive. According to data submitted to the European Chemicals Agency (ECHA), 4'-Hydroxy-7-methoxyflavan is classified as Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed .[1]

This classification immediately signals that ingestion of this compound can cause adverse health effects. While it is a solid at room temperature, the potential for generating dust during weighing and transfer operations presents an inhalation and skin contact hazard. Therefore, a multi-faceted PPE strategy is essential to prevent exposure through all potential routes: ingestion, inhalation, and dermal contact.

The following table summarizes the key known properties of 4'-Hydroxy-7-methoxyflavan and the corresponding rationale for PPE selection.

PropertyValue/ClassificationPPE Rationale
Physical State SolidPrevention of dust inhalation and skin contact is critical during handling.
GHS Classification Acute Toxicity 4 (Oral) - H302: Harmful if swallowed[1]Prevention of accidental ingestion through hand-to-mouth contact is paramount. This underscores the importance of gloves and proper hygiene.
Primary Hazards Irritant[1]Protection of skin and eyes from potential irritation is necessary.
Molecular Formula C₁₆H₁₂O₄Informs chemical compatibility with glove materials and proper waste segregation.
Molecular Weight 268.26 g/mol Does not directly influence PPE selection but is fundamental chemical information.

The Core Ensemble: Your Primary Defense

For routine laboratory operations involving 4'-Hydroxy-7-methoxyflavan, such as weighing, preparing solutions, and conducting assays, a standard level of PPE is required. This "Core Ensemble" is designed to provide a comprehensive barrier against the known and potential hazards.

Eye and Face Protection: A Clear Necessity

Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Even a small amount of an irritant can cause significant discomfort and injury.

Protocol:

  • Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When there is a higher risk of splashes, such as during bulk transfers or when working with larger volumes of solutions, chemical splash goggles that form a seal around the eyes are mandatory.

  • Face Shield: In conjunction with safety glasses or goggles, a face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.

Hand Protection: The First Line of Defense

Rationale: Gloves are your primary defense against accidental skin contact and subsequent absorption or irritation. They also prevent the transfer of the chemical from your hands to other surfaces or to your mouth, mitigating the risk of ingestion.[2]

Protocol:

  • Material Selection: Nitrile gloves are a suitable choice for handling solid 4'-Hydroxy-7-methoxyflavan and its solutions in common laboratory solvents. Always consult a glove compatibility chart for the specific solvent you are using.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning and Doffing: Don and doff gloves correctly to avoid contaminating your skin. Never touch your face, personal belongings, or common laboratory surfaces with gloved hands.

  • Disposal: Dispose of used gloves in the appropriate chemical waste stream. Do not reuse disposable gloves.

Protective Clothing: Shielding Your Body

Rationale: A lab coat protects your personal clothing and skin from spills and contamination.

Protocol:

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snaps or buttons) should be worn at all times in the laboratory.

  • Fit and Maintenance: Ensure your lab coat is properly fitted and kept clean. Remove it before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: Guarding Your Lungs

Rationale: While 4'-Hydroxy-7-methoxyflavan is a solid, the handling of powders can generate airborne dust that can be inhaled.

Protocol:

  • Engineering Controls: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood.[3] All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain airborne concentrations below established exposure limits (or in their absence, to a minimum), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust particles. For higher-risk procedures or in the event of a spill, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, may be necessary.[2]

Procedural Guidance: Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of 4'-Hydroxy-7-methoxyflavan extends beyond its use in experiments to its proper storage and disposal.

Storage
  • Store 4'-Hydroxy-7-methoxyflavan in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow all institutional guidelines for chemical storage, including segregation from other hazard classes.

Spill Management

In the event of a spill, your immediate actions are crucial to mitigating exposure and contamination.

Spill_Response Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill and consult the SDS Evacuate->Assess DonPPE Don appropriate PPE Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean up the spill using appropriate methods Contain->Cleanup Dispose Dispose of waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate

Caption: Spill Response Flowchart.

Disposal

All waste containing 4'-Hydroxy-7-methoxyflavan, including unused product, contaminated PPE, and experimental materials, must be treated as chemical waste.

Protocol:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Collect all solid waste in a clearly labeled, sealed container. For liquid waste, use a compatible, leak-proof container.

  • Labeling: The container must be labeled as "Hazardous Waste" (or as per institutional guidelines) with the full chemical name, "4'-Hydroxy-7-methoxyflavan," and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Never dispose of chemical waste down the drain.[4][5]

Conclusion: Your Commitment to a Safer Scientific Journey

The responsible use of Personal Protective Equipment is a cornerstone of laboratory safety. By understanding the hazards of 4'-Hydroxy-7-methoxyflavan and diligently applying the principles outlined in this guide, you are not only protecting yourself but also contributing to a secure and productive research environment. Always remember that this guide is a supplement to, not a replacement for, the specific Safety Data Sheet provided by your chemical supplier and the safety protocols established by your institution.

References

  • PubChem. 4'-Hydroxy-7-methoxyflavone. National Center for Biotechnology Information. [Link]

  • Chemistry For Everyone. How Do You Dispose Of Waste In A Laboratory? YouTube. [Link]

  • Wikipedia. GHS hazard statements. [Link]

  • JoVE. Proper Handling and Disposal of Laboratory Waste. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-7-methoxyflavan
Reactant of Route 2
Reactant of Route 2
4'-Hydroxy-7-methoxyflavan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.